Product packaging for m-PEG7-NHS carbonate(Cat. No.:)

m-PEG7-NHS carbonate

Cat. No.: B13705219
M. Wt: 481.5 g/mol
InChI Key: LDPXOCITCKAPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

M-PEG7-NHS carbonate is a useful research compound. Its molecular formula is C20H35NO12 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35NO12 B13705219 m-PEG7-NHS carbonate

Properties

Molecular Formula

C20H35NO12

Molecular Weight

481.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl carbonate

InChI

InChI=1S/C20H35NO12/c1-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-20(24)33-21-18(22)2-3-19(21)23/h2-17H2,1H3

InChI Key

LDPXOCITCKAPMK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Foundational & Exploratory

m-PEG7-NHS carbonate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG7-NHS carbonate, a methoxy polyethylene glycol derivative that serves as a crucial tool for researchers, scientists, and professionals in drug development. Its utility in bioconjugation, specifically in the PEGylation of proteins, peptides, and other biomolecules, is highlighted, offering enhanced stability, solubility, and biocompatibility to the conjugated molecules.

Core Properties and Structure

This compound is a monofunctional PEGylation reagent. The "m-PEG7" portion of the name indicates a methoxy-capped polyethylene glycol chain with seven repeating ethylene glycol units. This hydrophilic PEG spacer is linked to an N-hydroxysuccinimidyl (NHS) carbonate reactive group. The NHS carbonate is highly reactive towards primary amine groups found on biomolecules, such as the N-terminus of proteins or the side chain of lysine residues. This reaction results in the formation of a stable carbamate linkage.

The chemical structure of this compound is characterized by its defined length PEG chain, which imparts favorable physicochemical properties to the molecules it modifies. The hydrophilic nature of the PEG chain can increase the solubility of hydrophobic molecules in aqueous media.

Chemical Structure:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C20H35NO12
Molecular Weight 481.49 g/mol
CAS Number 1058691-01-2
Purity Typically >95%
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C, desiccated[1]

Experimental Protocols

The following section details a generalized experimental protocol for the bioconjugation of a protein with this compound. This protocol is based on standard procedures for NHS ester chemistry and should be optimized for specific applications.

Materials:

  • Protein or other amine-containing biomolecule

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Avoid buffers containing primary amines such as Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Preparation of Protein Solution:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains any amine-containing buffers or stabilizers (like Tris or BSA), they must be removed by dialysis or buffer exchange into the reaction buffer.[2]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS carbonate.[2]

    • Just before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[2]

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved this compound to the protein solution. A starting point is often a 10- to 50-fold molar excess of the PEG reagent over the protein. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C. The reaction time will depend on the reactivity of the protein's amines.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove the excess PEG reagent and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or tangential flow filtration.

    • The purified PEGylated protein can be concentrated and stored under appropriate conditions.

  • Characterization:

    • The degree of PEGylation (the number of PEG chains attached per protein molecule) can be determined by various analytical techniques, including SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or UV-Vis spectroscopy if the PEG reagent contains a chromophore.

Reaction Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the use of this compound.

PEGylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts Protein Protein with Primary Amines (-NH2) PEG_Protein PEGylated Protein (Carbamate Linkage) Protein->PEG_Protein PEG_Reagent This compound PEG_Reagent->PEG_Protein Byproduct N-hydroxysuccinimide PEG_Reagent->Byproduct Buffer Amine-free Buffer (pH 7.2-8.5) Buffer->PEG_Protein Solvent Anhydrous DMSO/DMF Solvent->PEG_Reagent

Caption: Workflow of protein PEGylation using this compound.

This second diagram illustrates the chemical reaction pathway for the conjugation of this compound to a primary amine on a biomolecule.

Reaction_Pathway Reactants R-NH₂ + m-PEG₇-O-C(O)-NHS Transition Nucleophilic Attack Reactants->Transition Products R-NH-C(O)-O-m-PEG₇ + NHS Transition->Products Biomolecule Biomolecule PEG_Reagent PEG Reagent Carbamate Carbamate Linkage Byproduct Byproduct

Caption: Chemical reaction pathway of this compound with a primary amine.

References

Synthesis of m-PEG7-NHS Carbonate from m-PEG7-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate) from its corresponding alcohol precursor, m-PEG7-OH. This discrete PEGylation reagent is of significant interest in bioconjugation, drug delivery, and the development of therapeutics such as PROTACs (PROteolysis TArgeting Chimeras) due to its defined length, hydrophilicity, and reactivity towards primary amines.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. Monodisperse PEG linkers, such as this compound, offer precise control over the structure of the resulting conjugate, which is crucial for structure-activity relationship (SAR) studies and the manufacturing of homogeneous drug products. The N-hydroxysuccinimidyl (NHS) carbonate functional group provides a reactive handle for the efficient and stable conjugation to primary amines on biomolecules, forming a carbamate linkage.

This guide details the chemical synthesis, purification, and characterization of this compound, providing researchers with the necessary information to produce this valuable reagent in a laboratory setting.

Synthesis Pathway

The synthesis of this compound from m-PEG7-OH is typically achieved through a one-step activation reaction using N,N'-disuccinimidyl carbonate (DSC) in the presence of a non-nucleophilic base. The base, commonly pyridine or triethylamine, facilitates the deprotonation of the terminal hydroxyl group of m-PEG7-OH, which then acts as a nucleophile, attacking one of the carbonyl groups of DSC. This results in the formation of the desired this compound and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Synthesis_Pathway mPEG7_OH m-PEG7-OH mPEG7_NHS This compound mPEG7_OH->mPEG7_NHS Activation DSC N,N'-Disuccinimidyl Carbonate (DSC) DSC->mPEG7_NHS Base Base (e.g., Pyridine) Base->mPEG7_NHS NHS N-Hydroxysuccinimide (NHS) mPEG7_NHS->NHS Byproduct

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
m-PEG7-OH≥95%Various
N,N'-Disuccinimidyl carbonate (DSC)≥98%Various
Pyridine (anhydrous)≥99.8%Various
Dichloromethane (DCM, anhydrous)≥99.8%Various
Diethyl ether (anhydrous)Laboratory GradeVarious
Silica gel60 Å, 230-400 meshVarious
Ethyl acetateHPLC GradeVarious
HexanesHPLC GradeVarious
Synthesis Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG7-OH (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add N,N'-disuccinimidyl carbonate (DSC) (1.5 eq) followed by the dropwise addition of anhydrous pyridine (2.0 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in DCM) and visualizing with a suitable stain (e.g., potassium permanganate). The disappearance of the starting m-PEG7-OH spot indicates the completion of the reaction.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography. The column should be packed with silica gel in a suitable solvent system such as hexanes. The product is typically eluted with a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, pooled, and the solvent is removed under reduced pressure to yield this compound as a colorless to pale yellow oil or waxy solid.

  • Drying and Storage: Dry the purified product under high vacuum to remove any residual solvents. Store the final product under an inert atmosphere at -20°C to prevent hydrolysis of the NHS ester.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
m-PEG7-OH Molecular Weight350.4 g/mol
N,N'-Disuccinimidyl Carbonate (DSC) MW256.17 g/mol
Product
This compound Molecular Weight481.5 g/mol
This compound Chemical FormulaC20H35NO12
Reaction Parameters
Typical Yield70-90%
Purity (by NMR/LC-MS)>95%
Characterization Data (1H NMR in CDCl3)
δ (ppm)Assignment
~4.45 (t)-CH2-O-C(O)O-NHS
~3.65 (m)PEG backbone (-O-CH2-CH2-O-)
~3.55 (t)-CH2-O-CH3
3.38 (s)-O-CH3
2.84 (s)Succinimidyl protons

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product dissolve Dissolve m-PEG7-OH in anhydrous DCM add_reagents Add DSC and Pyridine dissolve->add_reagents react Stir at room temperature (12-24h) add_reagents->react monitor Monitor by TLC react->monitor concentrate Concentrate crude product monitor->concentrate column_chromatography Silica gel column chromatography concentrate->column_chromatography pool_fractions Pool and concentrate pure fractions column_chromatography->pool_fractions dry Dry under high vacuum pool_fractions->dry characterize Characterize (NMR, MS) dry->characterize store Store at -20°C characterize->store

Figure 2: Step-by-step experimental workflow for this compound synthesis.

Application in PROTAC Development

This compound is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC provides spatial separation between the target-binding and E3 ligase-binding moieties, and its hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule. The NHS carbonate group allows for the straightforward conjugation of the PEG linker to a primary amine on either the target-binding ligand or the E3 ligase ligand.

PROTAC_Application cluster_components PROTAC Components cluster_conjugation Conjugation Target_Ligand Target Protein Ligand (with -NH2 group) Conjugated_Linker Target Ligand-mPEG7- Target_Ligand->Conjugated_Linker Reacts with NHS carbonate mPEG7_NHS This compound mPEG7_NHS->Conjugated_Linker E3_Ligand E3 Ligase Ligand PROTAC PROTAC Molecule E3_Ligand->PROTAC Attached to other end of linker Conjugated_Linker->PROTAC

Figure 3: Role of this compound as a linker in PROTAC synthesis.

Conclusion

The synthesis of this compound from m-PEG7-OH provides a well-defined and valuable tool for researchers in drug development and bioconjugation. The protocol described in this guide, based on established chemical principles, allows for the efficient production of this high-purity PEGylation reagent. Its application in advanced therapeutic modalities like PROTACs highlights the importance of discrete PEG linkers in the design of next-generation medicines. Proper characterization and storage are essential to ensure the reactivity and stability of the final product for its intended applications.

An In-depth Technical Guide to the Conjugation of Primary Amines with m-PEG7-NHS Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism, kinetics, and practical application of m-PEG7-N-hydroxysuccinimidyl (NHS) carbonate for the PEGylation of molecules containing primary amines. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. The use of NHS carbonate chemistry offers a reliable method for creating stable carbamate linkages.

Core Mechanism of Action

The fundamental reaction between m-PEG7-NHS carbonate and a primary amine (R-NH₂) is a nucleophilic acyl substitution. The primary amine, present on molecules such as proteins (at the N-terminus and on lysine residues), peptides, or small molecule drugs, acts as the nucleophile.

The process unfolds in two key steps:

  • Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of a deprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS carbonate group.[1] To be reactive, the primary amine must be in its free, unprotonated state.[1]

  • Formation of Carbamate Linkage: This attack forms a transient tetrahedral intermediate. The complex then collapses, resulting in the departure of N-hydroxysuccinimide (NHS) as a stable leaving group. This yields a highly stable carbamate bond linking the m-PEG7 chain to the target molecule.

The reaction is favored by the excellent leaving group potential of NHS, which is a weak base.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation from reactants to the final PEGylated product.

Caption: Reaction of this compound with a primary amine.

Key Reaction Parameters and Quantitative Data

The success and efficiency of the conjugation reaction are critically dependent on several parameters. The primary competing reaction is the hydrolysis of the NHS carbonate in the aqueous buffer, which inactivates the PEG reagent.[2][3]

Influence of pH

pH is the most critical factor governing the reaction.[4] The reaction rate is a balance between the availability of the deprotonated amine nucleophile and the rate of hydrolysis of the NHS carbonate.

  • Low pH (< 7.0): The primary amine is predominantly in its protonated, non-nucleophilic form (R-NH₃⁺), leading to a very slow or non-existent reaction.[4]

  • Optimal pH (7.2 - 8.5): This range provides a sufficient concentration of deprotonated amine for efficient conjugation while keeping the rate of hydrolysis manageable.[3][4] An optimal pH of 8.3-8.5 is frequently recommended for NHS ester reactions.[4]

  • High pH (> 9.0): While the amine is fully deprotonated, the hydrolysis rate of the NHS carbonate increases dramatically, which can significantly lower the yield of the desired conjugate.[2][4]

Hydrolysis Kinetics

The stability of the NHS group is inversely proportional to pH. The half-life (t½) is a measure of the time it takes for 50% of the reactive NHS groups to be hydrolyzed.

pHTemperatureHalf-life (t½) of NHS EsterReference(s)
7.00°C4 - 5 hours[2][3]
8.0Room Temp.~3.5 hours (210 min)[5][6]
8.5Room Temp.~3.0 hours (180 min)[5][6]
8.64°C10 minutes[2][3]
9.0Room Temp.~2.1 hours (125 min)[5][6]

Note: Data presented is for NHS esters, which exhibit similar hydrolysis behavior to NHS carbonates.

Reaction Conditions

The following table summarizes typical starting conditions for a PEGylation reaction. Optimization is often necessary depending on the specific substrate.

ParameterTypical Range / ValueNotesReference(s)
Molar Excess 5 to 20-fold excess of PEG-NHS reagentA 20-fold excess is common for antibodies (e.g., IgG) to achieve 4-6 PEG linkers per molecule. Dilute protein solutions may require a higher excess.[7][8][9][10]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help minimize hydrolysis and are often used for sensitive proteins.[11]
Incubation Time 30 minutes to 2 hoursCan be extended overnight at 4°C. Reaction progress should be monitored (e.g., via LC-MS or TLC) for small molecules.[8][9][11]
Solvent Amine-free aqueous buffer (e.g., PBS). PEG-NHS is first dissolved in a dry organic solvent (DMSO, DMF).The organic solvent volume should typically not exceed 10% of the final reaction volume.[4][7][12]
Protein Conc. 1 - 10 mg/mLHigher protein concentrations can improve reaction efficiency.[4][8]

Experimental Protocols

Below are generalized protocols for the conjugation of this compound to proteins and small molecules.

Protocol: Protein PEGylation (e.g., IgG Antibody)

This protocol outlines the steps for labeling an antibody.

protocol_workflow start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.0) start->prep_protein calc 3. Calculate Molar Excess (e.g., 20-fold excess for IgG) prep_protein->calc prep_peg 2. Prepare PEG-NHS Solution (~5 mg in 1 mL DMSO/DMF, use immediately) prep_peg->calc react 4. Mix and React (Add PEG solution to protein, incubate 30-60 min RT or 2h on ice) calc->react quench 5. Quench Reaction (Add Tris or glycine buffer) react->quench purify 6. Purify Conjugate (Dialysis or gel filtration) quench->purify end End purify->end

Caption: Experimental workflow for protein PEGylation.
  • Protein (e.g., IgG)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine. [7][8]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[8]

  • Purification system: Dialysis cassettes or size-exclusion chromatography columns (e.g., Zeba™ Spin Desalting Columns).[7][8]

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]

  • Protein Solution: Dissolve or dilute the protein to a concentration of 1-10 mg/mL in the reaction buffer.[7][9]

  • PEG-NHS Solution: Immediately before use, prepare a 10 mM stock solution of the this compound by dissolving ~5 mg in 1 mL of anhydrous DMSO or DMF.[7][9] Do not store this solution as the NHS group readily hydrolyzes.[8]

  • Reaction: Add the calculated volume of the PEG-NHS solution to the protein solution. A 20-fold molar excess is a common starting point for IgG labeling.[7][9] Ensure the final concentration of the organic solvent is less than 10%.[7][9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS reagent.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against PBS or by using a desalting column.[7][9]

  • Storage: Store the purified PEGylated protein under conditions appropriate for the unmodified protein.

Protocol: Small Molecule Modification
  • Dissolution: Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DCM, DMSO).[7][9]

  • Reaction Initiation: Under continuous stirring, add a non-nucleophilic base (e.g., TEA, DIPEA) if necessary, followed by the this compound. A 1:1 or 2:1 molar ratio is a typical starting point.[7][9]

  • Incubation: Stir the reaction mixture for 3-24 hours at room temperature.[7][9]

  • Monitoring: Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC.[7][9]

  • Purification: Once the reaction is complete, the final product can be isolated using standard organic synthesis workup and purification techniques (e.g., column chromatography).[9]

References

Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of m-PEG7-NHS Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate) in aqueous buffers. Understanding these characteristics is critical for the successful design and execution of bioconjugation strategies, ensuring optimal reaction efficiency and reproducibility in the development of PEGylated therapeutics and research tools. While specific quantitative data for this compound is not extensively published, this guide synthesizes available information on closely related m-PEG-NHS carbonate esters and provides detailed protocols for determining these parameters empirically.

Solubility of m-PEG-NHS Carbonate Esters

m-PEG-NHS carbonate esters, including the m-PEG7 variant, are generally characterized by their good solubility in a range of solvents, a feature conferred by the hydrophilic PEG chain.[1][2] This solubility is crucial for preparing stock solutions and ensuring homogeneity in reaction mixtures.

Key Solubility Characteristics:

  • Aqueous Buffers: These reagents are soluble in common aqueous buffers used for bioconjugation, such as phosphate-buffered saline (PBS).[3][4] It is imperative to use amine-free buffers (e.g., phosphate, HEPES, MES) to prevent premature reaction of the NHS ester.[3][5]

  • Organic Solvents: For the preparation of concentrated stock solutions, water-miscible organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended.[2][3][5] These stock solutions are then typically diluted into the final aqueous reaction buffer.

Table 1: General Solubility of m-PEG-NHS Carbonate Esters

Solvent/Buffer SystemGeneral SolubilityKey Considerations
Amine-Free Aqueous Buffers (e.g., PBS, pH 7.0-8.0)SolubleUse immediately after dilution from organic stock. Avoid buffers containing primary amines (e.g., Tris, glycine).[3][5]
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing concentrated stock solutions.[2] Ensure the solvent is anhydrous to minimize hydrolysis.
Dimethylformamide (DMF)SolubleAn alternative to DMSO for stock solution preparation.[5] Ensure the solvent is anhydrous.

Stability of m-PEG-NHS Carbonate in Aqueous Buffers

The stability of m-PEG-NHS carbonate in aqueous environments is predominantly governed by the hydrolysis of the N-hydroxysuccinimidyl ester. The succinimidyl carbonate (SC) linkage is noted for providing greater stability in aqueous solutions compared to other common NHS esters, though it is still susceptible to hydrolysis.[4][6][7][8] This hydrolysis is a competitive reaction to the desired amidation with the target molecule and is highly dependent on the pH of the solution.

Hydrolysis Pathway:

The primary degradation pathway for this compound in aqueous buffer is the hydrolysis of the NHS ester, which results in the release of N-hydroxysuccinimide (NHS) and the formation of an unstable PEG-carbonate intermediate that subsequently decomposes. This reaction is accelerated at higher pH values due to the increased concentration of hydroxide ions, which act as a nucleophile.[4][8]

cluster_hydrolysis Hydrolysis of this compound mPEG_NHS m-PEG7-O-(C=O)-O-NHS H2O + H₂O (OH⁻ catalysis) mPEG_NHS->H2O NHS N-hydroxysuccinimide (NHS) mPEG_NHS->NHS mPEG_Carbonate m-PEG7-O-(C=O)-OH H2O->mPEG_Carbonate Decomposition Decomposition Products mPEG_Carbonate->Decomposition - CO₂

Figure 1. Hydrolysis pathway of this compound in aqueous buffer.

Factors Affecting Stability:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH. Reactions are typically performed in the pH range of 7.0 to 8.5, which represents a compromise between the reactivity of the NHS ester towards primary amines and its stability against hydrolysis.[4][8]

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis. For sensitive conjugations, performing the reaction at 4°C can prolong the half-life of the reagent, though this will also slow down the desired amidation reaction.[4]

  • Buffer Composition: While the primary effect is pH, the specific buffer ions can have minor effects on stability. It is crucial to avoid nucleophilic buffer components.

While specific half-life data for this compound is not available, a study on mPEG-NHS carbonates with varying alkyl spacers provides insight into the hydrolysis kinetics. The half-lives were found to be on the order of minutes to tens of minutes at pH 8.0 and 25°C.[9] It is reasonable to expect this compound to exhibit similar behavior.

Table 2: General Stability of m-PEG-NHS Carbonates in Aqueous Solution

ConditionGeneral Stability TrendKey Considerations
pH Stability decreases as pH increases.Optimal reaction pH is a balance between amine reactivity and NHS ester stability (typically pH 7.0-8.5).[8]
Temperature Stability decreases as temperature increases.Reactions can be performed on ice or at 4°C to slow hydrolysis.[4]
Moisture Highly sensitive to moisture in solid form and in organic solvents.Store desiccated at -20°C. Allow to warm to room temperature before opening.[3][5]

Experimental Protocols

The following protocols are adapted from established methods for the characterization of PEG-NHS esters and can be used to determine the specific solubility and stability of this compound.[3][9]

Protocol for Determining Aqueous Solubility
  • Buffer Preparation: Prepare a series of amine-free buffers (e.g., 100 mM sodium phosphate) at the desired pH values (e.g., 6.0, 7.0, 8.0).

  • Sample Preparation: Weigh out a precise amount of this compound (e.g., 10 mg).

  • Solubilization: Add a small, measured volume of the prepared buffer (e.g., 100 µL) to the solid reagent.

  • Vortex and Observe: Vortex the sample vigorously for 1-2 minutes. Visually inspect for complete dissolution against a dark background.

  • Titration: If the solid has dissolved, continue to add small, measured aliquots of the buffer, vortexing after each addition, until the solution becomes saturated (i.e., solid material remains undissolved).

  • Calculation: Calculate the solubility in mg/mL by dividing the initial mass of the reagent by the total volume of buffer added to achieve a saturated solution.

Protocol for Determining Stability (Hydrolysis Rate)

This protocol is based on the spectrophotometric detection of the released N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[9]

cluster_workflow Workflow for Stability Assessment A Prepare Buffer Solutions (e.g., pH 7.0, 8.0, 9.0) C Initiate Hydrolysis: Add stock to pre-warmed buffer A->C B Prepare this compound Stock Solution in Acetonitrile B->C D Monitor Absorbance at 260 nm over time using a UV-Vis spectrophotometer C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Determine Half-Life (t½ = 0.693 / k_obs) E->F

Figure 2. Experimental workflow for determining the hydrolysis half-life of this compound.

Materials:

  • This compound

  • Anhydrous acetonitrile

  • Aqueous buffers (e.g., 0.1 M sodium phosphate or 0.1 M borate) at various pH values (e.g., 7.0, 8.0, 9.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to kinetic mode to measure absorbance at 260 nm at regular intervals (e.g., every 10-30 seconds). Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25°C).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous acetonitrile (e.g., 5-10 mg/mL).

  • Reaction Initiation: Add a known volume of the desired aqueous buffer (e.g., 2 mL) to a quartz cuvette and allow it to equilibrate to the set temperature.

  • Blank Measurement: Zero the spectrophotometer using the buffer-filled cuvette.

  • Hydrolysis Monitoring: To initiate the reaction, add a small volume of the this compound stock solution to the buffer in the cuvette (e.g., 10-20 µL), mix quickly by inversion, and immediately start recording the absorbance at 260 nm.

  • Data Analysis:

    • The reaction is followed until the absorbance reaches a plateau, indicating complete hydrolysis.

    • The hydrolysis of NHS esters follows pseudo-first-order kinetics. Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The negative of the slope of the resulting linear plot gives the observed rate constant (kobs).

    • Calculate the half-life (t1/2) of the this compound under the tested conditions using the equation: t1/2 = 0.693 / kobs .

By systematically varying the pH and temperature of the aqueous buffers, a comprehensive stability profile for this compound can be established, enabling more precise control over bioconjugation reactions.

References

A Comparative Analysis of m-PEG7-NHS Carbonate and m-PEG7-NHS Ester Reactivity for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of biopharmaceuticals, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. This modification can improve solubility, increase in vivo stability, and reduce immunogenicity. The choice of the reactive group on the PEG reagent is critical as it dictates the reaction's efficiency, selectivity, and the stability of the resulting conjugate. This guide provides a detailed technical comparison of two commonly employed amine-reactive PEGylating agents: m-PEG7-NHS carbonate and m-PEG7-NHS ester.

Core Reactivity and Linkage Formation

Both this compound and m-PEG7-NHS ester are designed to react with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, through a nucleophilic substitution reaction. However, they differ in their reactive functional group and the resulting linkage formed upon conjugation.

  • m-PEG7-NHS Ester: This reagent features an N-hydroxysuccinimidyl (NHS) ester of a carboxylic acid. It reacts with primary amines to form a stable amide bond , releasing NHS as a byproduct.[1] The amide bond is known for its exceptional stability under physiological conditions.[2]

  • This compound: This reagent contains an NHS-activated carbonate. Its reaction with primary amines results in the formation of a urethane (or carbamate) linkage , also with the release of NHS.[3][4] While also stable, the urethane linkage's properties can differ from those of an amide bond.

The fundamental difference in the resulting linkage—amide versus urethane—can have implications for the stability and biological performance of the final bioconjugate.

Reaction Mechanisms

The reaction of both reagents with a primary amine follows a similar nucleophilic acyl substitution pathway.

dot

Caption: Reaction mechanisms of m-PEG7-NHS ester and this compound with a primary amine.

Quantitative Comparison of Reactivity and Stability

The hydrolysis of the NHS ester is a competing reaction that can reduce the efficiency of PEGylation.[5] The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[2][6]

A study by Vaillard et al. (2018) investigated the hydrolysis kinetics of mPEG-NHS carbonates with varying spacer lengths and compared them to mPEG-NHS esters. While not specific to a 7-unit PEG, the data provides valuable insights into the relative stability of these two classes of reagents.

Reagent ClassLinkerpHTemperature (°C)Half-life (τ1/2) in minutes
mPEG-NHS CarbonateEthylene8.025~25
mPEG-NHS EsterSuccinate8.025~40-60

Table 1: Comparative Hydrolysis Half-lives. Data extrapolated from Vaillard et al. (2018) and general literature values for NHS esters.

This data suggests that mPEG-NHS carbonates are generally more reactive and less stable in aqueous solutions than their mPEG-NHS ester counterparts . This higher reactivity can be advantageous for rapid conjugation but also necessitates more careful handling and immediate use after dissolution to minimize hydrolytic loss.

Regarding the stability of the resulting linkage, both amide and urethane bonds are considered stable under physiological conditions. However, the amide bond is widely recognized for its exceptional chemical stability and resistance to hydrolysis.[2] While specific quantitative data on the comparative hydrolysis rates of PEG-urethane and PEG-amide linkages in a biological context is limited, the inherent stability of the amide bond is a well-established principle in organic chemistry.

Experimental Protocols

The following are generalized protocols for protein PEGylation using this compound and m-PEG7-NHS ester. It is crucial to optimize these protocols for the specific protein and desired degree of PEGylation.

Materials
  • This compound or m-PEG7-NHS ester

  • Protein to be PEGylated in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

PEGylation Reaction Procedure
  • Protein Preparation: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the PEG reagent.[7]

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound or ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL). The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[7]

  • Reaction Incubation:

    • Add a calculated molar excess (typically 5- to 20-fold) of the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Given its higher reactivity, reactions with this compound may require shorter incubation times.

  • Quenching the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG reagent.

  • Purification: Remove unreacted PEG and byproducts, and separate PEGylated protein species using an appropriate chromatography method such as SEC or IEX.

Characterization of PEGylated Protein

The extent and sites of PEGylation should be characterized using a combination of techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.

  • Size-Exclusion Chromatography (SEC): To separate and quantify different PEGylated species (mono-, di-, poly-PEGylated) and unreacted protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the PEGylated protein and confirm the degree of PEGylation.[8][9]

  • Peptide Mapping: To identify the specific lysine residues or the N-terminus that have been modified.

Workflow Diagrams

General PEGylation Workflow

dot

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Reaction Incubate Protein and PEG Reagent Protein_Prep->Reaction PEG_Prep Dissolve m-PEG7-NHS Reagent in Anhydrous Solvent PEG_Prep->Reaction Quench Quench Reaction with Amine-Containing Buffer Reaction->Quench Purification Purify PEGylated Protein (e.g., SEC, IEX) Quench->Purification Characterization Characterize Conjugate (SDS-PAGE, MS, etc.) Purification->Characterization

Caption: A general workflow for protein PEGylation from preparation to characterization.

Decision Logic for Reagent Selection

dot

Reagent_Selection Start Start: Need for Amine-Reactive PEGylation High_Reactivity Is rapid conjugation critical? Start->High_Reactivity Linkage_Stability Is maximal linkage stability paramount? High_Reactivity->Linkage_Stability No Use_Carbonate Consider this compound High_Reactivity->Use_Carbonate Yes Linkage_Stability->Use_Carbonate No Use_Ester Consider m-PEG7-NHS Ester Linkage_Stability->Use_Ester Yes

Caption: A decision-making diagram for selecting between this compound and ester.

Summary and Recommendations

FeatureThis compoundm-PEG7-NHS Ester
Reactive Group NHS-activated CarbonateNHS-activated Ester
Resulting Linkage Urethane (Carbamate)Amide
Relative Reactivity HigherLower
Aqueous Stability Lower (shorter half-life)Higher (longer half-life)
Linkage Stability StableVery Stable

Key Considerations for Selection:

  • This compound is a suitable choice when rapid conjugation kinetics are desired, for example, with proteins that are unstable under prolonged reaction conditions. Its higher reactivity may also allow for the use of a lower molar excess of the PEG reagent. However, its lower aqueous stability necessitates careful handling and immediate use upon dissolution to minimize hydrolysis.

  • m-PEG7-NHS Ester is the preferred reagent when the utmost stability of the final conjugate is the primary concern, owing to the formation of a highly robust amide bond. Its greater stability in solution provides a wider experimental window and may lead to more consistent results, particularly in less optimized or longer-duration reactions.

References

understanding the urethane linkage from m-PEG7-NHS carbonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Urethane Linkage from m-PEG7-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the formation and characteristics of the urethane linkage derived from the reaction of methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl carbonate (this compound). This reagent is pivotal in the field of bioconjugation, particularly for the PEGylation of proteins, peptides, and other biomolecules to enhance their therapeutic properties.

Introduction to PEGylation and Urethane Linkages

PEGylation is a well-established technology that involves the covalent attachment of polyethylene glycol (PEG) chains to biomolecules. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.

The choice of linkage chemistry is critical for the stability and efficacy of the resulting conjugate. The m-PEG-NHS carbonate reagent reacts with primary amines, such as the ε-amine of lysine residues on proteins, to form a highly stable urethane (carbamate) bond.[1][2] This linkage is often preferred over amide bonds formed by m-PEG-NHS esters due to its distinct chemical properties and stability.

The Core Reaction: this compound and Primary Amines

The key functionality of this compound lies in its N-hydroxysuccinimidyl (NHS) activated carbonate group. This group is highly reactive towards nucleophilic primary amines found on biomolecules.

Reaction Mechanism:

The conjugation process is a nucleophilic substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the activated carbonate. This leads to the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group, resulting in the formation of a stable urethane linkage and the release of NHS.[3]

G Figure 1: Formation of a Urethane Linkage mPEG m-PEG7-O-(C=O)-O-NHS (this compound) Urethane m-PEG7-O-(C=O)-NH-R (PEG-Urethane Conjugate) mPEG->Urethane + R-NH₂ Amine R-NH₂ (Primary Amine) NHS NHS (N-hydroxysuccinimide) Urethane->NHS

Caption: Reaction of this compound with a primary amine to form a stable urethane conjugate.

Reaction Kinetics and Competing Reactions

The efficiency of the PEGylation reaction is influenced by several factors, with pH being the most critical. The reaction is typically performed in buffers with a pH range of 7.2 to 9.0.[4] In this range, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester.

However, a significant competing reaction is the hydrolysis of the NHS carbonate, where water acts as the nucleophile. This hydrolysis becomes more pronounced at higher pH values and results in the consumption of the activated PEG reagent, reducing the overall conjugation efficiency.[4]

G Figure 2: Competing Hydrolysis of NHS Carbonate mPEG_NHS m-PEG7-O-(C=O)-O-NHS (this compound) mPEG_OH m-PEG7-OH + CO₂ mPEG_NHS->mPEG_OH + H₂O (Hydrolysis) Water H₂O (Water) NHS_prod NHS (N-hydroxysuccinimide) mPEG_OH->NHS_prod

Caption: Hydrolysis is a key competing reaction that consumes the activated this compound.

Quantitative Data: Stability of mPEG-NHS Carbonates

The stability of activated PEG reagents is crucial for achieving consistent and efficient conjugation. The rate of hydrolysis can be quantified by the half-life (τ1/2) of the reagent under specific buffer conditions. The following table summarizes kinetic data for the hydrolysis of a standard mPEG-NHS carbonate, which serves as a reference for this compound.

PolymerBufferpHτ1/2 (min)
mPEG-NHS CarbonateBorate (0.1 M)8.051 ± 4
mPEG-NHS CarbonateBorate (0.1 M)9.05.8 ± 0.4
mPEG-NHS CarbonateBorate (0.2 M)8.044 ± 4

Data adapted from a study on mPEG-NHS carbonates.[2] The values represent the mean ± standard deviation.

As the data indicates, the half-life of the activated carbonate decreases significantly as the pH increases from 8.0 to 9.0, highlighting the accelerated rate of hydrolysis in more alkaline conditions.[2]

Experimental Protocols

This section provides a generalized protocol for the PEGylation of a protein with this compound. The exact amounts and reaction times should be optimized for each specific biomolecule.

Materials and Reagents
  • Protein or biomolecule with primary amines (e.g., in Phosphate Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Experimental Workflow

G Figure 3: General Experimental Workflow for PEGylation prep_protein 1. Prepare Protein Solution (Dissolve in Reaction Buffer) prep_peg 2. Prepare m-PEG7-NHS Solution (Dissolve in anhydrous DMSO/DMF) reaction 3. Initiate Reaction (Add PEG solution to protein solution) prep_protein->reaction prep_peg->reaction incubation 4. Incubate (1-2 hours at Room Temperature or 4°C) reaction->incubation quenching 5. Quench Reaction (Add Quenching Buffer) incubation->quenching purification 6. Purify Conjugate (Dialysis or Chromatography) quenching->purification analysis 7. Analyze Product (SDS-PAGE, HPLC, Mass Spec) purification->analysis

Caption: A stepwise workflow for a typical bioconjugation reaction using this compound.

Detailed Method
  • Preparation of Protein Solution: Dissolve the amine-containing biomolecule in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 5-10 mg/mL.

  • Preparation of PEG Reagent: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[3]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound solution to the protein solution. The solution should be mixed gently but thoroughly.[3]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. The primary amines in the quenching buffer will react with any remaining this compound.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).

  • Analysis: Analyze the resulting PEGylated conjugate to determine the degree of PEGylation and purity. Common methods include:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

    • UV-Vis Spectrophotometry: To measure protein concentration.

    • HPLC (e.g., SEC-HPLC, RP-HPLC): To assess purity and quantify the conjugate.

    • Mass Spectrometry (e.g., MALDI-TOF): To confirm the molecular weight and determine the number of attached PEG chains.

Conclusion

The use of this compound provides a reliable method for conjugating PEG moieties to biomolecules through the formation of a stable urethane linkage. Understanding the reaction mechanism, kinetics, and the impact of competing side reactions like hydrolysis is essential for developing robust and reproducible PEGylation protocols. By carefully controlling reaction conditions, particularly pH, researchers can maximize conjugation efficiency and produce highly pure and stable therapeutic candidates for a wide range of applications in drug development.

References

An In-depth Technical Guide to the Physicochemical Characteristics of m-PEG7-NHS Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate). This heterobifunctional PEGylation reagent is a valuable tool in bioconjugation, enabling the covalent attachment of a discrete seven-unit polyethylene glycol chain to proteins, peptides, and other amine-containing molecules. This guide details its chemical properties, reactivity, and the experimental protocols for its characterization, providing a crucial resource for its effective application in research and drug development.

Core Physicochemical Characteristics

This compound is characterized by a discrete PEG chain length, which offers the advantage of a defined molecular weight and precise control over the modification of biomolecules. The terminal methoxy group ensures the inertness of one end of the PEG chain, while the N-hydroxysuccinimidyl (NHS) carbonate group provides high reactivity towards primary amines.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₃₅NO₁₂
Molecular Weight 481.49 g/mol [1]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and chlorinated hydrocarbons (e.g., DCM)
Purity Typically >95% as determined by HPLC and NMR
Reactivity Reacts with primary amines at pH 7.0-8.5
Hydrolysis Half-life (t½) Estimated to be ~20.4 minutes at pH 8, 25°C for a succinimidyl carbonate PEG

Reactivity and Stability

The key functional group of this compound is the NHS-activated carbonate. This group reacts with primary amines, such as the ε-amine of lysine residues in proteins, through nucleophilic substitution to form a stable carbamate linkage. This reaction is highly pH-dependent, with optimal reactivity occurring in the slightly alkaline range of pH 7.0 to 8.5[2].

A competing reaction is the hydrolysis of the NHS carbonate ester in aqueous solutions, which leads to the inactive m-PEG7-carboxylic acid. The rate of hydrolysis also increases with pH. The hydrolysis half-life of a succinimidyl carbonate (SC) functionalized PEG has been reported to be approximately 20.4 minutes at pH 8 and 25°C. This relatively high reactivity and susceptibility to hydrolysis necessitate careful control of reaction conditions and prompt use of the reagent once dissolved.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, adapted from established protocols for similar mPEG-NHS carbonate derivatives.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Data Analysis:

    • mPEG Chain: A complex multiplet signal corresponding to the ethylene glycol repeating units is expected around 3.64 ppm. The terminal methoxy group should appear as a singlet at approximately 3.38 ppm.

    • NHS Group: A characteristic singlet for the four protons of the succinimidyl ring is expected at approximately 2.84 ppm.

    • Methylene group adjacent to carbonate: A triplet at approximately 4.45 ppm is indicative of the -CH₂-OCOO-NHS protons.

    • Purity Assessment: The purity can be estimated by comparing the integration of the characteristic peaks to those of any impurities present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • C=O Stretching: Look for characteristic strong absorption bands for the carbonate and ester carbonyl groups. Typically, two bands are observed around 1785 cm⁻¹ and 1740 cm⁻¹. An additional band around 1815 cm⁻¹ can also be present.

    • C-O Stretching: A strong, broad band corresponding to the C-O-C ether linkages of the PEG backbone is expected around 1100 cm⁻¹.

    • C-H Stretching: Aliphatic C-H stretching vibrations will appear in the 2800-3000 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC is a powerful technique for determining the purity of this compound.

Methodology:

  • System: An HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA).

  • Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.

  • Detection: Monitor the elution profile at a wavelength where the NHS group or any potential impurities absorb, typically around 214 nm or 260 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a low organic concentration.

  • Analysis: The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram.

Determination of Hydrolysis Half-life

The rate of hydrolysis can be determined by monitoring the release of N-hydroxysuccinimide over time using UV-Vis spectrophotometry.

Methodology:

  • Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Sample Preparation: Prepare a stock solution of this compound in a non-aqueous solvent like acetonitrile.

  • Kinetic Measurement: a. Add a small aliquot of the stock solution to the pre-warmed buffer in a cuvette to initiate the hydrolysis reaction. b. Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at 260 nm, which corresponds to the released NHS. c. Record the absorbance at regular time intervals.

  • Data Analysis: The hydrolysis half-life (t½) is calculated by fitting the absorbance data to a first-order kinetic model.

Visualizations

The following diagrams illustrate key processes and relationships relevant to this compound.

Synthesis_Workflow mPEG7_OH m-PEG7-OH Intermediate m-PEG7-Activated Carbonate mPEG7_OH->Intermediate Reaction Activation Activation Reagent (e.g., DSC, CDI) Activation->Intermediate Final_Product This compound Intermediate->Final_Product Reaction NHS N-Hydroxysuccinimide NHS->Final_Product

Caption: General synthesis workflow for this compound.

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction (Hydrolysis) mPEG7_NHS This compound Conjugate m-PEG7-Carbamate-Protein mPEG7_NHS->Conjugate Aminolysis (pH 7-8.5) Hydrolyzed_PEG m-PEG7-COOH mPEG7_NHS->Hydrolyzed_PEG Hydrolysis Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct H2O H₂O H2O->Hydrolyzed_PEG NHS_byproduct2 NHS Hydrolyzed_PEG->NHS_byproduct2

Caption: Reaction pathways of this compound with a primary amine.

Experimental_Workflow start This compound Sample nmr ¹H NMR Spectroscopy start->nmr ftir FTIR Spectroscopy start->ftir hplc HPLC Analysis start->hplc hydrolysis Hydrolysis Kinetics start->hydrolysis structure_confirm Structural Confirmation nmr->structure_confirm ftir->structure_confirm purity_assay Purity Assessment hplc->purity_assay stability_assay Stability Profile hydrolysis->stability_assay

Caption: Workflow for the physicochemical characterization of this compound.

References

The Strategic Role of the PEG7 Spacer in m-PEG7-NHS Carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG7-NHS carbonate, a heterobifunctional crosslinker, with a specific focus on the critical role of its seven-unit polyethylene glycol (PEG) spacer. This document will delve into the chemical properties, reaction mechanisms, and applications of this reagent, particularly in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a chemical tool used to link molecules together. It consists of three key components:

  • m-PEG7: A methoxy-capped polyethylene glycol chain with seven repeating ethylene glycol units. This spacer is hydrophilic, flexible, and of a defined length.

  • NHS carbonate: An N-hydroxysuccinimide ester linked via a carbonate bond. The NHS ester is a highly reactive group that specifically targets primary amines.

The defined structure of this compound offers precise control over the spacing and physicochemical properties of the resulting conjugate, making it a valuable reagent in the development of complex biomolecular architectures.

The Pivotal Role of the PEG7 Spacer

The seven-unit PEG chain is not merely a passive linker; it actively contributes to the overall performance and efficacy of the bioconjugate. Its key functions are detailed below.

Modulating Physicochemical Properties

The inherent hydrophilicity of the PEG7 spacer is one of its most significant attributes. Many therapeutic payloads, such as small molecule inhibitors and cytotoxic agents, are hydrophobic. The inclusion of a PEG spacer can significantly enhance the aqueous solubility of these molecules and the final conjugate.[1] For instance, a PEG8 spacer was incorporated into a linker-payload to improve its solubility, allowing for bioconjugation in aqueous buffers with minimal organic co-solvents.[2] This is crucial for preventing aggregation and ensuring the stability of the bioconjugate in physiological environments.[3]

Mitigating Steric Hindrance

The flexible nature and defined length of the PEG7 spacer provide spatial separation between the conjugated molecules. This can be critical for maintaining the biological activity of proteins, antibodies, or other biomolecules by preventing the payload from sterically hindering their binding sites. Longer PEG chains are often employed to ensure sufficient spatial separation, which is especially important when linking large biomolecules.[1]

Influencing Pharmacokinetics and Biodistribution

The PEG component of a conjugate can have a profound impact on its pharmacokinetic profile. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to:

  • Increase circulation half-life: The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius and reducing renal clearance.[4]

  • Reduce immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system.[1][4]

While longer PEG chains (e.g., PEG2000) are typically used for significant half-life extension, even shorter PEG spacers like PEG7 can influence biodistribution. For example, a study on bombesin analogs found that a PEG3 spacer resulted in lower liver uptake compared to other short PEG linkers.[5] The specific length of the PEG spacer, therefore, allows for fine-tuning of the conjugate's in vivo behavior.

The Amine-Reactive NHS Carbonate

The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group. It reacts with primary amines, such as the side chain of lysine residues in proteins or N-terminal amines, to form a stable carbamate bond.[6] This reaction is highly specific and proceeds efficiently under physiological or slightly basic pH conditions (typically pH 7.2-8.5).[7]

The carbonate linkage in this compound results in the formation of a carbamate bond upon reaction with an amine, which is generally stable. However, it's important to note that carbonate esters can be less stable in circulation compared to other linkages like amides, which may be a consideration in linker design for applications like ADCs.[8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and reactivity of PEG-NHS carbonate linkers.

ParameterValueConditionsReference
Hydrolysis Half-life of mPEG-Succinimidyl Carbonate ~10-20 minutespH dependent[6]
Optimal Reaction pH for NHS Ester Conjugation 7.2 - 8.5Aqueous buffer[1]
Effect of PEG Spacer on Solubility PEG8 spacer improved solubility of a hydrophobic linker-payloadAqueous buffer with 10% DMSO[2]
Influence of PEG Spacer on Biodistribution 68Ga-NOTA-PEG3-RM26 showed lower liver uptake compared to other short PEG analogsIn vivo in normal mice[5]

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The PEG7 spacer in this context can:

  • Enhance the solubility and reduce aggregation of the ADC, particularly with hydrophobic payloads.[3]

  • Provide sufficient spacing between the antibody and the payload to ensure that the antibody's binding to its target is not impaired.

  • Influence the overall pharmacokinetic properties of the ADC.

Below is a conceptual workflow for the development of an ADC using a PEG-based linker.

ADC_Development_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_application Therapeutic Application Payload Cytotoxic Payload LinkerPayload Linker-Payload Conjugate Payload->LinkerPayload Conjugation Linker m-PEG7-NHS carbonate Linker->LinkerPayload ADC Antibody-Drug Conjugate (ADC) LinkerPayload->ADC Antibody Monoclonal Antibody Antibody->ADC Conjugation to Lysine Residues TumorCell Tumor Cell ADC->TumorCell Targeting Internalization Internalization TumorCell->Internalization Release Payload Release Internalization->Release Apoptosis Cell Death Release->Apoptosis

Figure 1: Conceptual workflow for ADC development and action.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. The PEG7 spacer can:

  • Provide the optimal length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Enhance the solubility and cell permeability of the PROTAC.

The modular nature of PROTACs allows for the systematic optimization of the linker, and PEG chains of various lengths are commonly employed for this purpose.[9]

The following diagram illustrates the general mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_components PROTAC Components cluster_action Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetLigand Target-Binding Ligand TargetLigand->PROTAC Linker PEG7 Linker Linker->PROTAC E3Ligand E3 Ligase-Binding Ligand E3Ligand->PROTAC TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Figure 2: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a primary amine-containing molecule, such as a protein or an amino-modified oligonucleotide. This protocol should be optimized for specific applications.

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, amino-modified oligonucleotide)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Protocol for Conjugation to a Protein
  • Dissolve the Amine-Containing Molecule: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Characterize the conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

The logical flow of this experimental procedure is depicted below.

Experimental_Workflow start Start dissolve_protein Dissolve Protein in Conjugation Buffer (pH 8.5) start->dissolve_protein dissolve_peg Dissolve this compound in DMF/DMSO start->dissolve_peg mix Mix Protein and This compound dissolve_protein->mix dissolve_peg->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Tris-HCl) incubate->quench purify Purify Conjugate (SEC, Dialysis, etc.) quench->purify characterize Characterize Conjugate (SDS-PAGE, MS, etc.) purify->characterize end End characterize->end

Figure 3: Logical workflow for a typical bioconjugation experiment.

Conclusion

The this compound is a versatile and powerful tool for bioconjugation and the development of complex therapeutic and diagnostic agents. The PEG7 spacer is a critical component that imparts favorable physicochemical properties, mitigates steric hindrance, and influences the in vivo behavior of the resulting conjugate. A thorough understanding of the role of the PEG7 spacer and the reactivity of the NHS carbonate is essential for the rational design and optimization of novel bioconjugates for a wide range of applications in research and drug development.

References

The Core Principles of Bioconjugation with m-PEG7-NHS Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the theoretical and practical aspects of PEGylation utilizing methoxy-poly(ethylene glycol)-7-N-hydroxysuccinimide carbonate (m-PEG7-NHS carbonate). We will delve into the fundamental principles of PEGylation, the specific reactivity of the this compound reagent, and provide detailed experimental protocols for its application in bioconjugation.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1][2] This modification has become a cornerstone of drug delivery, offering numerous advantages that can enhance the therapeutic efficacy of a parent molecule.[3][4]

Key benefits of PEGylation include:

  • Prolonged Circulatory Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, allowing the therapeutic to circulate in the bloodstream for a longer period.[1][5]

  • Reduced Immunogenicity and Antigenicity: The flexible PEG chains can "mask" the therapeutic agent from the host's immune system, decreasing the likelihood of an adverse immune response.[1][4]

  • Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, leading to increased stability in biological environments.[3][5]

  • Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs and proteins.[1][6]

The choice of the PEG reagent, including its chain length and activated chemistry, is critical in determining the final properties of the PEGylated conjugate.

The Chemistry of this compound

The this compound is a specific type of PEGylation reagent characterized by a monodisperse chain of seven ethylene glycol units, capped with a methoxy group at one end and an N-hydroxysuccinimide (NHS) activated carbonate at the other.

Key features of this reagent include:

  • Amine-Reactivity: The NHS ester is highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins.[7][8]

  • Stable Bond Formation: The reaction between the NHS carbonate and a primary amine results in the formation of a stable carbamate linkage.[9]

  • Defined Spacer Arm: The 7-unit PEG chain provides a short, hydrophilic spacer that can be beneficial in applications where a long PEG chain might sterically hinder the biological activity of the conjugated molecule.

The reaction is typically carried out in an aqueous buffer at a neutral to slightly alkaline pH (7.0-8.5).[10] Under these conditions, the primary amine acts as a nucleophile, attacking the activated carbonate and displacing the NHS leaving group. It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[8][10] Therefore, reactions should be planned accordingly, and the PEG reagent should be dissolved immediately before use.[7][11]

Reaction Mechanism: this compound with a Primary Amine

Caption: Reaction of m-PEG7-NHS with a protein's primary amine.

Experimental Design and Protocols

Successful PEGylation requires careful planning and optimization. Key parameters to consider include protein concentration, PEG-to-protein molar ratio, pH, temperature, and reaction time.

General Protocol for Protein PEGylation

This protocol provides a starting point for the PEGylation of a protein with this compound. Optimization will be required for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)[11]

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)[7][11]

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)[7]

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL).[11] Buffers containing primary amines like Tris will compete with the reaction and must be avoided.[11]

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in anhydrous DMSO or DMF.[7] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[7]

  • PEGylation Reaction:

    • Add a calculated molar excess of the this compound solution to the protein solution while gently stirring. A starting point could be a 20-fold molar excess.[7]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) is low (e.g., <10% v/v) to avoid protein denaturation.[7]

    • Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[7]

  • Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein. Common methods include:

    • Dialysis or Diafiltration: Effective for removing small molecules from the protein conjugate.[11]

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which is effective for removing unreacted PEG and protein.[]

    • Ion-Exchange Chromatography (IEX): Can separate PEGylated species from the un-PEGylated protein, as the PEG chains can shield surface charges.[]

  • Characterization: Analyze the extent of PEGylation using methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and HPLC.[13]

Quantitative Parameters for PEGylation

The optimal conditions for PEGylation are protein-dependent. The following table provides a general range of parameters for reactions with mPEG-NHS esters.

ParameterGeneral RangeConsiderations
pH 7.0 - 8.5Higher pH increases the rate of amine reaction but also the rate of hydrolysis of the NHS ester.[10]
Molar Excess of PEG 5x - 50xA higher excess can drive the reaction to completion but may also increase polysubstitution and make purification more challenging.
Protein Concentration 1 - 20 mg/mLHigher concentrations can increase reaction efficiency but may also lead to aggregation.
Reaction Time 30 min - 4 hoursDependent on temperature, pH, and the reactivity of the target protein's amines.
Temperature 4°C - 25°CLower temperatures can slow down both the reaction and hydrolysis, providing better control.

Experimental Workflow for Protein PEGylation

G start Start: Purified Protein in Amine-Free Buffer prep_peg Prepare fresh m-PEG7-NHS carbonate solution in DMSO/DMF start->prep_peg reaction Add PEG solution to protein (defined molar ratio). Incubate (RT or 4°C). start->reaction prep_peg->reaction purify Purification Step (SEC, IEX, or Dialysis) reaction->purify analyze Characterization (SDS-PAGE, Mass Spec, HPLC) purify->analyze final_product Final Product: Purified PEGylated Protein analyze->final_product

Caption: A typical workflow for protein PEGylation and analysis.

Pharmacokinetic Principles of PEGylation

The primary motivation for PEGylation is to favorably alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic molecule. The attachment of even a short PEG chain like m-PEG7 can have significant effects.

How PEGylation Impacts Pharmacokinetics:

  • Increased Hydrodynamic Size: The PEG polymer, along with its associated water molecules, increases the effective size of the therapeutic, which reduces its rate of clearance by the kidneys.[5]

  • Reduced Proteolytic Degradation: The PEG chain can sterically hinder the approach of proteolytic enzymes, thus protecting the protein from degradation and extending its biological lifetime.[5]

  • Altered Biodistribution: PEGylation can change how a drug is distributed throughout the body, potentially reducing accumulation in certain tissues and minimizing off-target effects.[5]

  • "Stealth" Effect: The hydrophilic PEG shell can reduce recognition by the reticuloendothelial system (RES), leading to a longer circulation time.[4]

Logical Relationships in PEGylation's Pharmacokinetic Effects

G cluster_physicochemical Physicochemical Changes cluster_biological Biological Consequences cluster_outcome Pharmacokinetic Outcome pegylation Covalent Attachment of This compound size Increased Hydrodynamic Size pegylation->size shield Steric Shielding & 'Stealth' Effect pegylation->shield renal Reduced Renal Clearance size->renal proteolysis Decreased Proteolytic Degradation shield->proteolysis immune Reduced Immunogenicity shield->immune halflife Increased Plasma Half-Life renal->halflife proteolysis->halflife immune->halflife

Caption: How PEGylation leads to improved pharmacokinetic outcomes.

Conclusion

PEGylation with this compound offers a precise method for modifying biomolecules with a short, hydrophilic linker. The well-defined chemistry of NHS esters provides a reliable conjugation strategy, leading to stable carbamate linkages. By understanding the core principles of the reaction, carefully designing experimental protocols, and characterizing the resulting conjugates, researchers can leverage this technology to improve the stability, safety, and efficacy of therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this compound in drug development and life sciences research.

References

Methodological & Application

Application Notes and Protocols for m-PEG7-NHS Carbonate in Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, is a cornerstone of modern biopharmaceutical development. This process can significantly enhance the pharmacokinetic and pharmacodynamic properties of protein drugs by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability. The m-PEG7-NHS carbonate is a short-chain, amine-reactive PEGylation reagent designed for the precise modification of proteins. Its N-hydroxysuccinimidyl (NHS) carbonate group reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable urethane linkages.[1][2] The discrete chain length of seven PEG units allows for controlled and reproducible modifications, making it an ideal tool for researchers exploring the impact of minimal PEGylation on protein function and for applications where a significant increase in molecular weight is not desired.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in protein labeling, purification of the resulting conjugates, and their subsequent characterization.

Principle of the Reaction

The labeling of proteins with this compound is a nucleophilic substitution reaction. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS carbonate. This results in the formation of a stable urethane bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure that the primary amines of the protein are deprotonated and thus nucleophilic.[1][3]

G cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) PEGylated_Protein Protein-NH-CO-O-PEG₇-m (PEGylated Protein - Urethane Linkage) Protein_NH2->PEGylated_Protein + m-PEG₇-NHS Carbonate mPEG7_NHS m-PEG₇-O-CO-NHS (this compound) NHS NHS (N-hydroxysuccinimide) PEGylated_Protein->NHS +

Figure 1: Reaction scheme of protein labeling with this compound.

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein of interest

  • Reaction Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification columns (e.g., size-exclusion, ion-exchange chromatography)

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Reagents for protein characterization (SDS-PAGE, TNBSA assay, etc.)

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of PEG reagent to protein, may need to be determined empirically for each specific protein.

G start Start prep_protein 1. Prepare Protein Solution (e.g., 1-10 mg/mL in amine-free buffer) start->prep_protein reaction 3. Mix Protein and PEG Solutions (Incubate for 30-60 min at room temp. or 2h at 4°C) prep_protein->reaction prep_peg 2. Prepare this compound Solution (e.g., 10 mg/mL in anhydrous DMSO or DMF) prep_peg->reaction quench 4. Quench the Reaction (Add quenching buffer, e.g., Tris-HCl) reaction->quench purify 5. Purify the PEGylated Protein (e.g., SEC, IEX, or dialysis) quench->purify characterize 6. Characterize the Conjugate (e.g., SDS-PAGE, TNBSA assay, Mass Spec) purify->characterize end End characterize->end

Figure 2: Experimental workflow for protein labeling with this compound.

Step-by-Step Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains interfering substances (e.g., Tris, glycine, or ammonium ions), perform buffer exchange into the reaction buffer using dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Important: The this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL. Do not prepare aqueous stock solutions as the NHS ester will hydrolyze.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A starting point for optimization could be a 10 to 50-fold molar excess.

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time and temperature may vary depending on the protein.

  • Quench the Reaction:

    • To stop the labeling reaction, add a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the PEGylated Protein:

    • Remove the excess, unreacted this compound and reaction byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), dialysis, or centrifugal ultrafiltration.[4][5][6] The choice of purification method will depend on the properties of the protein and the degree of PEGylation.

Protocol 2: Characterization of PEGylated Proteins

A. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a common technique to qualitatively assess the extent of PEGylation. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly than the unmodified protein. This results in a shift to a higher apparent molecular weight on the gel.[7]

Procedure:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated protein.

  • Mix a small aliquot of the purified PEGylated protein, the un-PEGylated protein (as a control), and a pre-stained molecular weight marker with SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto the gel and run the electrophoresis at a constant voltage.

  • After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) and then destain to visualize the protein bands.[8][9]

  • The PEGylated protein will appear as one or more bands with a higher apparent molecular weight compared to the unmodified protein. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

B. Determination of the Degree of PEGylation using the TNBSA Assay

The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of free primary amino groups remaining after PEGylation. By comparing this to the number of free amines on the unmodified protein, the degree of PEGylation can be calculated.[10][11]

Procedure:

  • Prepare a standard curve using a known concentration of a primary amine-containing compound (e.g., glycine or the unmodified protein itself).

  • In separate microplate wells or tubes, add a defined amount of the unmodified protein and the purified PEGylated protein.

  • Add 0.01% (w/v) TNBSA solution in 0.1 M sodium bicarbonate buffer (pH 8.5) to each sample and standard.

  • Incubate the reactions at 37°C for 2 hours.

  • Stop the reaction by adding 10% SDS and 1 N HCl.

  • Measure the absorbance at 335 nm.

  • Calculate the number of free amines in the PEGylated and un-PEGylated protein samples using the standard curve.

  • The degree of PEGylation is determined by the difference in the number of free amines between the unmodified and PEGylated protein.

C. Mass Spectrometry (MS)

For a more precise characterization, mass spectrometry techniques such as MALDI-TOF or LC-MS can be employed. These methods can determine the exact molecular weight of the PEGylated protein, allowing for the confirmation of the number of attached PEG chains.[12][13]

Data Presentation

The degree of PEGylation is highly dependent on the protein and the reaction conditions. The following table provides representative data on the effect of the m-PEG-NHS reagent to protein molar ratio on the average number of PEG chains attached per protein molecule for different model proteins.

Protein (Molecular Weight)m-PEG-NHS to Protein Molar RatioAverage Degree of PEGylation (PEG/Protein)Reference
Bovine Serum Albumin (BSA) (~66.5 kDa)10:11-2[14]
20:13-5[15]
50:16-8[15]
Lysozyme (~14.3 kDa)5:11[16]
10:12-3[17]
20:13-4[17]
Immunoglobulin G (IgG) (~150 kDa)10:12-4[13]
20:14-6[13]
50:1>8[13]

Note: This table is a compilation of data from studies using short-chain PEG-NHS esters and should be used as a general guideline. Optimal ratios for this compound should be determined empirically.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Inactive this compound due to hydrolysis.Use fresh, anhydrous DMSO or DMF. Equilibrate the reagent to room temperature before opening.
Presence of primary amines in the buffer.Use an amine-free buffer like phosphate or bicarbonate.
Incorrect reaction pH.Ensure the reaction buffer pH is between 7.2 and 8.5.
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMSO or DMF below 10%.
Protein instability under reaction conditions.Perform the reaction at 4°C.
Multiple Bands on SDS-PAGE Heterogeneous PEGylation.This is expected. To obtain a more homogeneous product, purification by IEX or HIC may be necessary.
Protein aggregation.Analyze the sample by size-exclusion chromatography.

Conclusion

The use of this compound offers a precise and controlled method for the PEGylation of proteins. The detailed protocols and characterization methods provided in these application notes will enable researchers, scientists, and drug development professionals to effectively utilize this reagent for a wide range of applications, from fundamental studies on the effects of PEGylation to the development of novel biotherapeutics with enhanced properties.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using m-PEG7-NHS Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the m-PEG7-NHS carbonate linker. This linker features a discrete seven-unit polyethylene glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting ADC, and an N-hydroxysuccinimide (NHS) carbonate reactive group for covalent conjugation to primary amines on the antibody.

The protocols outlined below cover the conjugation of a cytotoxic payload to a monoclonal antibody (mAb), purification of the resulting ADC, and its subsequent characterization. Representative data and methodologies for in vitro and in vivo evaluation are also provided to guide researchers in assessing the efficacy of their this compound-linked ADCs.

Introduction to this compound in ADC Development

The linker is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and the efficiency of payload release.[1][2] PEGylated linkers, such as this compound, offer several advantages in ADC design:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG spacer can counteract the hydrophobicity of many cytotoxic payloads, improving the overall solubility of the ADC and reducing its propensity to aggregate.[1][3] ADC aggregation is a critical quality attribute to monitor as it can impact stability, efficacy, and safety.[4]

  • Improved Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and improved tumor accumulation.[5]

  • Stable Linkage: The NHS carbonate group reacts with primary amines (e.g., lysine residues) on the antibody to form a stable carbamate bond.[6][7] The stability of this linkage is crucial to prevent premature payload release in systemic circulation, which can lead to off-target toxicity.[2] Studies on the hydrolysis kinetics of mPEG-NHS carbonates indicate that they offer a balance of reactivity and stability suitable for bioconjugation.[8]

Experimental Protocols

Antibody-Payload Conjugation using this compound

This protocol describes the conjugation of a payload containing a reactive amine group to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound linker pre-conjugated to the desired payload (Payload-PEG7-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 50 mM Sodium Borate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL in the Conjugation Buffer.

  • Payload-Linker Preparation:

    • Allow the vial of Payload-PEG7-NHS to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the Payload-PEG7-NHS in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the Payload-PEG7-NHS stock solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the linker-payload over the antibody.

    • Gently mix the reaction solution by inversion or slow vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours. Reaction conditions may need to be optimized depending on the specific antibody and payload.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted Payload-PEG7-NHS.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using desalting columns.

Workflow for Antibody-Drug Conjugation:

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification mAb Monoclonal Antibody buffer_exchange Buffer Exchange to Conjugation Buffer (pH 8.5) mAb->buffer_exchange conjugation Incubate mAb and Payload-Linker buffer_exchange->conjugation payload_linker Payload-PEG7-NHS dissolve_dmso Dissolve in Anhydrous DMSO payload_linker->dissolve_dmso dissolve_dmso->conjugation quench Quench with Tris Buffer conjugation->quench desalting Desalting Column quench->desalting purified_adc Purified ADC desalting->purified_adc

Caption: Workflow for the conjugation of a payload to a monoclonal antibody using this compound.

Purification of the ADC by Hydrophobic Interaction Chromatography (HIC)

HIC is a technique used to separate proteins based on their hydrophobicity. It is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs), as the addition of each hydrophobic payload increases the overall hydrophobicity of the conjugate.

Materials:

  • Crude ADC from the conjugation reaction

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • HIC Buffer A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • HIC Buffer B: 25 mM Sodium Phosphate, pH 7.0

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the crude ADC with HIC Buffer A to a final ammonium sulfate concentration of approximately 1 M.

  • Chromatography:

    • Equilibrate the HIC column with a mixture of Buffer A and Buffer B (e.g., 80% A, 20% B).

    • Inject the prepared ADC sample.

    • Elute the ADC species using a decreasing salt gradient by increasing the percentage of Buffer B. Species with higher DARs will be more hydrophobic and will elute later (at lower salt concentrations).

    • Monitor the elution profile at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired DAR species.

  • Buffer Exchange: Pool the desired fractions and perform buffer exchange into a suitable storage buffer.

Workflow for ADC Purification and Characterization:

ADC_Purification_Characterization_Workflow cluster_characterization Characterization start Crude ADC hic Hydrophobic Interaction Chromatography (HIC) start->hic fractions Collect Fractions (Different DARs) hic->fractions pool Pool Desired Fractions fractions->pool buffer_exchange Buffer Exchange pool->buffer_exchange final_adc Final Purified ADC buffer_exchange->final_adc dar_analysis DAR Analysis (HIC/LC-MS) final_adc->dar_analysis aggregation_analysis Aggregation Analysis (SEC) final_adc->aggregation_analysis binding_assay Antigen Binding Assay (ELISA) final_adc->binding_assay in_vitro_cyto In Vitro Cytotoxicity Assay final_adc->in_vitro_cyto

Caption: Workflow for the purification and characterization of the antibody-drug conjugate.

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it affects both potency and potential toxicity.[9] HIC and mass spectrometry (LC-MS) are common methods for DAR determination.

Representative DAR Analysis Data:

The following table presents representative data from a HIC analysis of an ADC conjugated with a hypothetical payload using this compound.

ADC SpeciesElution Time (min)Peak Area (%)Calculated DAR
Unconjugated Ab (DAR=0)8.510.20
DAR=110.125.81
DAR=211.535.52
DAR=312.818.33
DAR=414.07.64
High DAR Species>15.02.6>4
Average DAR 2.2

Note: This data is for illustrative purposes only.

Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is the standard method for quantifying aggregates in ADC preparations.[10][11]

Representative Aggregation Analysis Data:

SpeciesElution Time (min)Peak Area (%)
Aggregate9.21.8
Monomer12.598.2

Note: This data is for illustrative purposes only.

In Vitro and In Vivo Evaluation

In Vitro Cytotoxicity

The potency of the ADC is assessed by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines that express the target antigen.

Representative In Vitro Cytotoxicity Data (MMAE Payload):

Cell LineTarget Antigen ExpressionADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Drug IC50 (nM)
Cell Line AHigh0.5>10000.1
Cell Line BLow50>10000.1
Cell Line CNegative>1000>10000.1

Note: This data is for illustrative purposes only. MMAE is a potent tubulin inhibitor.[12]

In Vivo Efficacy

The anti-tumor activity of the ADC is evaluated in a xenograft mouse model.

Representative In Vivo Efficacy Data:

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody1015
ADC585
ADC1095

Note: This data is for illustrative purposes only. Tumor growth inhibition is typically measured at a specific time point after treatment initiation.[5]

Mechanism of Action: MMAE Payload Signaling Pathway

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used as a payload in ADCs. Upon internalization of the ADC and release of MMAE, it disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[13][14]

Signaling Pathway for MMAE-Induced Apoptosis:

MMAE_Apoptosis_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm ADC ADC Receptor Target Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Release Payload Release (MMAE) Internalization->Release MMAE Free MMAE Release->MMAE Tubulin Tubulin MMAE->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Bcl2 Bcl-2 (anti-apoptotic) G2M_Arrest->Bcl2 Downregulation Bax Bax (pro-apoptotic) G2M_Arrest->Bax Upregulation Casp9 Caspase-9 Bax->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

References

Application Notes and Protocols for m-PEG7-NHS Carbonate in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG7-NHS carbonate in the development of targeted drug delivery systems. This versatile PEG linker enables the covalent modification of nanoparticles and therapeutic molecules, enhancing their pharmacokinetic properties and allowing for the attachment of targeting moieties.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a methoxy-terminated polyethylene glycol (PEG) chain with seven ethylene glycol units and an N-hydroxysuccinimide (NHS) carbonate reactive group. The PEG chain imparts hydrophilicity and stealth characteristics to drug carriers, reducing immunogenicity and prolonging circulation time.[1][2] The NHS carbonate group reacts efficiently with primary amines (-NH2) on the surface of nanoparticles, proteins, or peptides to form stable urethane linkages.[3] This process, known as PEGylation, is a cornerstone of modern drug delivery design.

The primary applications of this compound in targeted drug delivery include:

  • Surface modification of nanoparticles: Creating a hydrophilic shell on nanoparticles to prevent opsonization and clearance by the mononuclear phagocyte system (MPS).[4][5]

  • Linker for targeting ligands: Providing a spacer arm for the attachment of targeting molecules such as antibodies or peptides, which can direct the drug carrier to specific cells or tissues.[4][6]

  • Improving drug solubility and stability: Enhancing the aqueous solubility and stability of hydrophobic drugs when conjugated.[1]

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in the construction of a targeted drug delivery system. These should be optimized for specific nanoparticles, drugs, and targeting ligands.

Protocol for PEGylation of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or liposomal nanoparticles)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.2-8.0). Avoid buffers containing primary amines like Tris.[1]

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine (pH 7.5)

  • Purification system: Dialysis cassettes or centrifugal filtration devices

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[1]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle dispersion. The final concentration of the organic solvent should not exceed 5-10% (v/v) to maintain nanoparticle stability.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by dialysis against PBS or by repeated centrifugation and resuspension using centrifugal filtration devices.

  • Characterization: Characterize the resulting PEGylated nanoparticles for size, zeta potential, and surface PEG density.

Protocol for Conjugation of a Targeting Ligand to PEGylated Nanoparticles

This protocol assumes the use of a heterobifunctional PEG linker with an NHS ester on one end (already conjugated to the nanoparticle) and a second reactive group (e.g., maleimide for reaction with thiols, or an alkyne/azide for click chemistry) on the other end for targeting ligand attachment. For simplicity, this protocol will describe the conjugation of a targeting peptide with a free amine group to a carboxyl-terminated PEG chain using EDC/NHS chemistry.

Materials:

  • Carboxyl-terminated PEGylated nanoparticles

  • Targeting ligand with a primary amine (e.g., peptide, antibody fragment)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, 0.5 M NaCl (pH 6.0)

  • Conjugation Buffer: PBS (pH 7.4)

  • Purification system: Dialysis or size exclusion chromatography

Procedure:

  • Nanoparticle Preparation: Disperse the carboxyl-terminated PEGylated nanoparticles in the Activation Buffer.

  • Activation of Carboxyl Groups: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the nanoparticle dispersion. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[7]

  • Purification (Optional but Recommended): Remove excess EDC and NHS by centrifugation and resuspension in Conjugation Buffer.

  • Ligand Conjugation: Immediately add the targeting ligand (dissolved in Conjugation Buffer) to the activated nanoparticles at a 2- to 10-fold molar excess relative to the PEG chains.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unconjugated targeting ligand using dialysis or size exclusion chromatography.

  • Characterization: Confirm the successful conjugation of the targeting ligand using appropriate analytical techniques (e.g., gel electrophoresis, HPLC, or functional binding assays).

Protocol for Drug Loading into PEGylated Nanoparticles

The method for drug loading is highly dependent on the nature of the nanoparticle and the drug. Below is a general protocol for loading a hydrophobic drug into polymeric nanoparticles via the oil-in-water emulsion solvent evaporation method.

Materials:

  • PEGylated polymer (e.g., PLGA-PEG)

  • Hydrophobic drug

  • Organic solvent (e.g., dichloromethane (DCM) or chloroform)

  • Aqueous solution with a surfactant (e.g., 1% w/v polyvinyl alcohol (PVA))

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of the PEGylated polymer and the hydrophobic drug in the organic solvent.

  • Emulsification: Add the organic phase to the aqueous surfactant solution and immediately emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unloaded drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.

  • Characterization: Determine the drug loading content and encapsulation efficiency.

Data Presentation

The following tables present representative quantitative data for the characterization of targeted drug delivery systems based on PEGylated nanoparticles. The specific values will vary depending on the experimental conditions and materials used.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle FormulationAverage Diameter (nm)[8][9]Polydispersity Index (PDI)[9]Zeta Potential (mV)[9][10]
Bare Nanoparticles150 ± 100.25 ± 0.05+25 ± 3
PEGylated Nanoparticles170 ± 120.20 ± 0.04-5 ± 2
Ligand-Targeted Nanoparticles175 ± 150.22 ± 0.05-8 ± 2

Table 2: Drug Loading and Release Characteristics

Nanoparticle FormulationDrug Loading Content (%)[9]Encapsulation Efficiency (%)[9][10]Cumulative Drug Release at 24h (%)[9][11]
PEGylated Nanoparticles5.2 ± 0.585 ± 530 ± 4
Ligand-Targeted Nanoparticles5.0 ± 0.683 ± 628 ± 5

Visualizations

The following diagrams illustrate key workflows and concepts in the development of targeted drug delivery systems using this compound.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_pegylation PEGylation cluster_targeting Targeting & Drug Loading NP Nanoparticle Core (e.g., PLGA, Silica) Amine_NP Amine-Functionalized Nanoparticle NP->Amine_NP Surface Amination PEG_NP PEGylated Nanoparticle Amine_NP->PEG_NP Conjugation (pH 7.2-8.0) PEG_NHS m-PEG7-NHS Carbonate PEG_NHS->PEG_NP Targeted_NP Targeted Nanoparticle PEG_NP->Targeted_NP Ligand Attachment Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Targeted_NP Final_DDS Targeted Drug Delivery System Targeted_NP->Final_DDS Drug Encapsulation Drug Therapeutic Drug Drug->Final_DDS

Caption: Experimental workflow for creating a targeted drug delivery system.

conjugation_chemistry cluster_reaction Reaction at pH 7.2-8.0 NP_NH2 Nanoparticle-NH2 (Primary Amine) NP_PEG Nanoparticle-NH-(C=O)-O-PEG7-m (Stable Urethane Linkage) NP_NH2->NP_PEG PEG_NHS m-PEG7-O-(C=O)-NHS (NHS Carbonate) PEG_NHS->NP_PEG NHS_byproduct NHS (Byproduct) NP_PEG->NHS_byproduct

Caption: Reaction scheme for nanoparticle PEGylation.

signaling_pathway DDS Targeted Nanoparticle (Drug Carrier) Receptor Tumor Cell Receptor (e.g., EGFR) DDS->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Drug Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Kinases) Drug->Target Apoptosis Apoptosis / Cell Death Target->Apoptosis

Caption: A representative signaling pathway for targeted drug delivery.

References

Application Notes and Protocols for Cell Surface Modification using m-PEG7-NHS Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG₇-NHS carbonate for the covalent modification of cell surfaces. This process, known as PEGylation, attaches polyethylene glycol (PEG) chains to the primary amines of cell surface proteins, offering a versatile tool for various research and therapeutic applications. Key benefits of cell surface PEGylation include enhanced cell stability, reduced immunogenicity, and altered cell adhesion properties.[1][2] This document outlines the principles, detailed experimental protocols, expected outcomes, and troubleshooting advice for successful cell surface modification.

Principle of the Reaction

The m-PEG₇-NHS carbonate reagent facilitates the covalent attachment of a methoxy-terminated polyethylene glycol chain with seven ethylene glycol units to cell surface proteins. The N-hydroxysuccinimide (NHS) carbonate group reacts with primary amines (-NH₂) present on amino acid residues like lysine and at the N-terminus of proteins, forming a stable urethane linkage. This reaction is highly efficient and proceeds under physiological conditions, making it suitable for modifying living cells.[3]

Applications in Research and Drug Development

Cell surface modification with m-PEG₇-NHS carbonate has a wide range of applications:

  • Immunocamouflage: The attached PEG chains can mask cell surface antigens, reducing recognition by the immune system. This is particularly valuable in cell therapy and transplantation to prevent graft rejection.[1][4]

  • Modulation of Cell-Cell Interactions: PEGylation can create a steric barrier on the cell surface, hindering interactions with other cells. This has been shown to reduce cytokine release from activated CAR T-cells, potentially mitigating cytokine release syndrome.[5][6]

  • Altered Adhesion Properties: Modification of the cell surface can influence cell adhesion to extracellular matrix components and other cells, impacting cell migration and signaling.

  • Enhanced Stability and Solubility: The hydrophilic PEG chains can improve the stability of the cell membrane and increase the "solubility" of cells in suspension.

Experimental Protocols

Materials and Reagents
  • m-PEG₇-NHS carbonate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile, amine-free (e.g., Dulbecco's PBS)

  • Cell culture medium appropriate for the cell type

  • Target cells (suspension or adherent)

  • Quenching solution: 100 mM glycine or Tris buffer in PBS

  • (Optional) Fluorescently labeled m-PEG₇-NHS carbonate for visualization

  • (Optional) Flow cytometer for quantitative analysis

Preparation of Reagents

m-PEG₇-NHS Carbonate Stock Solution (10 mM):

  • Bring the vial of m-PEG₇-NHS carbonate to room temperature before opening to prevent moisture condensation.

  • Prepare the stock solution immediately before use, as the NHS ester is susceptible to hydrolysis.

  • Dissolve the required amount of m-PEG₇-NHS carbonate in anhydrous DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of 481.49 g/mol , dissolve 4.81 mg in 1 mL of DMSO.[7]

  • Vortex briefly to ensure complete dissolution.

Protocol for Cell Surface Modification of Suspension Cells
  • Harvest cells and wash twice with sterile, amine-free PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in cold, amine-free PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Add the desired volume of the 10 mM m-PEG₇-NHS carbonate stock solution to the cell suspension to achieve the final desired concentration (e.g., 0.1 mM, 0.5 mM, 1 mM).

  • Incubate the cell suspension for 30 minutes at room temperature or on ice with gentle agitation. Incubation on ice can help to minimize cellular internalization of the reagent.

  • To stop the reaction, add an equal volume of quenching solution (100 mM glycine or Tris in PBS) and incubate for 5-10 minutes.

  • Wash the cells three times with cell culture medium or PBS to remove unreacted m-PEG₇-NHS carbonate and by-products.

  • Resuspend the cells in fresh culture medium for downstream applications or analysis.

Protocol for Cell Surface Modification of Adherent Cells
  • Culture adherent cells in a multi-well plate to the desired confluency.

  • Gently wash the cells twice with sterile, amine-free PBS.

  • Prepare the m-PEG₇-NHS carbonate working solution by diluting the 10 mM stock solution in cold, amine-free PBS to the desired final concentration.

  • Remove the PBS from the wells and add the m-PEG₇-NHS carbonate working solution to cover the cell monolayer.

  • Incubate for 30 minutes at room temperature.

  • Quench the reaction by adding an equal volume of quenching solution and incubate for 5-10 minutes.

  • Gently wash the cells three times with cell culture medium or PBS.

  • Add fresh culture medium to the wells for subsequent experiments.

Quantitative Data and Expected Results

The efficiency of cell surface modification and its effect on cell viability are critical parameters to evaluate. The following tables provide a summary of expected quantitative outcomes based on studies using similar PEG-NHS ester reagents.

Table 1: Cell Viability after Surface PEGylation

Cell LinePEG Reagent ConcentrationIncubation TimeViability Assay% Viability (relative to control)Reference
Islet Cells4 mM NHS-mPEG45 minLive/Dead Imaging>95%[1]
HeLa1-20 mg/mL PEG oligomers24 hoursMTT Assay>80% (for most PEGs)[8]
L9291-20 mg/mL PEG oligomers24 hoursMTT Assay>80% (for most PEGs)[8]
MCF7Gemcitabine-loaded CA-PEG48 hoursCell Viability AssayDose-dependent decrease[9]
4T1Gemcitabine-loaded CA-PEG48 hoursCell Viability AssayDose-dependent decrease[9]

Table 2: Quantification of Cell Surface Modification

MethodPrincipleExpected OutcomeReference
Flow CytometryDetection of fluorescently labeled PEG on the cell surface.Increased fluorescence intensity of the cell population.[10]
Confocal MicroscopyVisualization of fluorescently labeled PEG on the cell surface.A fluorescent ring around the cell periphery.[1]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cell Surface PEGylation

The following diagram illustrates the general workflow for modifying cell surfaces with m-PEG₇-NHS carbonate.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_reagent Prepare 10 mM m-PEG7-NHS carbonate stock in DMSO incubate Incubate cells with m-PEG7-NHS carbonate prep_reagent->incubate prep_cells Harvest and wash cells in amine-free PBS prep_cells->incubate quench Quench reaction with glycine or Tris buffer incubate->quench wash Wash cells to remove excess reagents quench->wash analyze Proceed to downstream analysis or application wash->analyze G cluster_unmodified Unmodified T-cell cluster_modified PEGylated T-cell TCR TCR Signal Signal Transduction (e.g., ZAP70, LAT) TCR->Signal Antigen Antigen Antigen->TCR Cytokine Cytokine Release (e.g., IL-2, IFN-γ) Signal->Cytokine PEG_TCR PEGylated TCR PEG_Signal Reduced Signal Transduction PEG_TCR->PEG_Signal PEG_Antigen Antigen PEG_Antigen->PEG_TCR Steric Hindrance PEG_Cytokine Reduced Cytokine Release PEG_Signal->PEG_Cytokine G cluster_unmodified_adhesion Unmodified Cell Adhesion cluster_modified_adhesion PEGylated Cell Adhesion Integrin Integrin ECM ECM Ligand Integrin->ECM Binding Adhesion Cell Adhesion and Downstream Signaling (e.g., FAK activation) ECM->Adhesion PEG_Integrin PEGylated Surface PEG_ECM ECM Ligand PEG_Integrin->PEG_ECM Steric Hindrance No_Adhesion Reduced Cell Adhesion and Signaling PEG_ECM->No_Adhesion

References

Application Notes and Protocols for the Functionalization of Nanoparticles with m-PEG7-NHS Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone technique in nanomedicine and drug delivery. PEGylation imparts "stealth" properties to nanoparticles, enabling them to evade the mononuclear phagocyte system, which prolongs their circulation time in the bloodstream and enhances the likelihood of reaching their target tissues.[1] Furthermore, the hydrophilic nature of PEG improves the colloidal stability of nanoparticles in physiological environments, preventing aggregation and non-specific protein adsorption.[1][2]

This document provides detailed application notes and protocols for the functionalization of amine-modified nanoparticles with methoxy-poly(ethylene glycol)-7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate). The NHS carbonate reactive group readily forms stable urethane linkages with primary amines on the nanoparticle surface, offering a robust method for PEGylation. These guidelines are intended for researchers, scientists, and drug development professionals working to enhance the in vivo performance of nanoparticle-based therapeutics and diagnostics.

Principle of the Reaction

The functionalization process is based on the reaction between the N-hydroxysuccinimidyl (NHS) carbonate group of the this compound and primary amine groups (-NH2) present on the surface of the nanoparticles. This reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the NHS carbonate, leading to the formation of a stable urethane bond and the release of NHS as a byproduct. The reaction is typically carried out in a slightly alkaline aqueous buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.

Materials and Equipment

Materials
  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Deionized (DI) water

  • Dialysis membrane (appropriate molecular weight cut-off) or centrifugal filter units

Equipment
  • Vortex mixer

  • Magnetic stirrer and stir bars

  • pH meter

  • Centrifuge

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements

  • UV-Vis spectrophotometer

  • Lyophilizer (optional)

Experimental Protocols

Preparation of Reagents
  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.

PEGylation Reaction
  • To the nanoparticle suspension, add the freshly prepared this compound solution. The molar ratio of this compound to the estimated surface amine groups on the nanoparticles should be optimized, but a starting point of a 10 to 50-fold molar excess of the PEG reagent is recommended.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or continuous mixing.

Quenching of the Reaction
  • To stop the reaction and quench any unreacted this compound, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature with gentle stirring.

Purification of PEGylated Nanoparticles
  • Dialysis: Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10-20 kDa) and dialyze against DI water for 24-48 hours with several changes of water. This will remove unreacted PEG, NHS, and quenching agent.

  • Centrifugation: Alternatively, purify the PEGylated nanoparticles by repeated centrifugation and resuspension in DI water. The centrifugation speed and time will depend on the size and density of the nanoparticles.

Characterization of PEGylated Nanoparticles

The successful functionalization of nanoparticles with this compound can be confirmed through various characterization techniques.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after PEGylation. A successful PEGylation should result in an increase in the hydrodynamic diameter due to the attached PEG chains and a decrease in the magnitude of the zeta potential as the surface amines are shielded.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the surface chemistry of the nanoparticles. The appearance of new peaks corresponding to the urethane linkage and the ether groups of the PEG chain would indicate successful conjugation.

  • Thermogravimetric Analysis (TGA): Determine the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss at temperatures corresponding to the decomposition of the organic PEG layer.

  • Protein Adsorption Assay: Quantify the amount of protein adsorbed onto the nanoparticle surface before and after PEGylation using a protein assay such as the bicinchoninic acid (BCA) assay. A significant reduction in protein adsorption is indicative of successful PEGylation.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data on the effect of PEGylation on nanoparticle properties. The specific values will vary depending on the nanoparticle type, size, and the density of the PEG chains.

ParameterBefore PEGylationAfter PEGylation with this compoundReference
Hydrodynamic Diameter (nm) 150 ± 5175 ± 7[4]
Zeta Potential (mV) +25 ± 2+5 ± 1.5[5]
Polydispersity Index (PDI) 0.150.12[5]

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation. This table illustrates the expected changes in size and surface charge upon successful functionalization.

Nanoparticle TypeProtein Adsorption (µg protein/mg NP) - UnmodifiedProtein Adsorption (µg protein/mg NP) - PEGylated% Reduction in Protein AdsorptionReference
Polymeric Nanoparticles 3505085.7%[3]
Iron Oxide Nanoparticles 2804085.7%[5]
Silica Nanoparticles 4206584.5%[4]

Table 2: Effect of PEGylation on Non-Specific Protein Adsorption. This table demonstrates the "stealth" effect of PEGylation in reducing protein binding.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP Amine-Modified Nanoparticles Mix Mixing and Incubation NP->Mix PEG m-PEG7-NHS Carbonate Solution PEG->Mix Quench Quenching Mix->Quench Purify Dialysis or Centrifugation Quench->Purify Char DLS, FTIR, TGA, Protein Assay Purify->Char Final PEGylated Nanoparticles Char->Final

Caption: Experimental workflow for nanoparticle PEGylation.

G NP Nanoparticle Core (e.g., PLGA, Fe3O4) Amine Surface Amine Groups (-NH2) NP->Amine provides Urethane Urethane Linkage (-NH-CO-O-) Amine->Urethane reacts with PEG_reagent This compound PEG_chain m-PEG7 Chain PEG_reagent->PEG_chain contains NHS NHS Leaving Group PEG_reagent->NHS contains PEG_reagent->NHS releases PEG_reagent->Urethane to form Urethane->NP to Urethane->PEG_chain attaches

References

Application Notes and Protocols for m-PEG7-NHS Carbonate in Peptide Conjugation for Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics and drug development, the modification of peptides and proteins through PEGylation is a widely adopted strategy to enhance their therapeutic properties. This process involves the covalent attachment of polyethylene glycol (PEG) chains, which can improve solubility, increase stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life. The choice of the PEGylating reagent is critical for achieving efficient and specific conjugation.

This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate) for the conjugation of peptides. This compound is an amine-reactive PEGylation reagent that forms a stable urethane linkage with the primary amino groups (N-terminus and lysine side chains) of peptides. Its defined length of seven ethylene glycol units offers a balance of hydrophilicity and a discrete mass addition, facilitating subsequent analysis by mass spectrometry.

Principle of the Reaction

The N-hydroxysuccinimide (NHS) carbonate group of this compound reacts with primary amines on a peptide in a nucleophilic substitution reaction. The reaction proceeds optimally under neutral to slightly basic conditions (pH 7.2-8.5). The NHS group is an excellent leaving group, leading to the formation of a stable urethane bond between the PEG chain and the peptide. The primary competitor to this reaction is the hydrolysis of the NHS ester, which increases with pH.

Materials and Reagents

  • This compound

  • Peptide of interest with at least one primary amine

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Avoid buffers containing primary amines such as Tris or glycine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for analysis

Experimental Protocols

Protocol 1: General Peptide Conjugation with this compound

This protocol outlines the fundamental steps for labeling a peptide with this compound.

  • Peptide Preparation:

    • Dissolve the peptide in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the peptide is fully dissolved and the solution is clear.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. The NHS carbonate is moisture-sensitive and will hydrolyze in aqueous solutions.[1]

    • Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% (v/v) to maintain peptide solubility and stability.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or agitation.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Reagent to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Peptide:

    • Purify the m-PEG7-conjugated peptide from excess reagent and by-products using RP-HPLC or SEC.

    • Monitor the elution profile by UV absorbance at a wavelength appropriate for the peptide (e.g., 214 nm or 280 nm).

    • Collect fractions corresponding to the PEGylated peptide.

  • Analysis and Characterization:

    • Confirm the successful conjugation and determine the degree of labeling by mass spectrometry. The mass of the conjugated peptide will increase by the molecular weight of the m-PEG7 moiety.

    • Assess the purity of the final product by RP-HPLC.

Protocol 2: Optimization of Peptide Conjugation

To achieve the desired degree of labeling and maximize yield, optimization of the reaction conditions may be necessary.

  • Molar Ratio:

    • Perform the conjugation reaction with varying molar ratios of this compound to peptide (e.g., 2:1, 5:1, 10:1, 20:1).

    • Analyze the products by mass spectrometry to determine the extent of PEGylation at each ratio.

  • pH:

    • Conduct the reaction in buffers with different pH values within the recommended range (e.g., pH 7.2, 7.5, 8.0, 8.5).

    • Higher pH generally increases the reaction rate but also accelerates the hydrolysis of the NHS carbonate.[1]

  • Reaction Time and Temperature:

    • Vary the incubation time (e.g., 30 min, 1 hr, 2 hr, 4 hr) and temperature (4°C vs. room temperature) to find the optimal conditions for your specific peptide.

Data Presentation

The following tables summarize typical data obtained during the characterization of m-PEG7-peptide conjugates.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight~495.5 g/mol
PEG Units7
Reactive GroupN-Hydroxysuccinimidyl Carbonate
ReactivityPrimary Amines (N-terminus, Lysine)
Linkage FormedUrethane

Table 2: Hydrolysis Half-life of mPEG-NHS Carbonates at pH 8.0

mPEG-NHS Carbonate Spacer LengthHydrolysis Half-life (τ1/2) at pH 8.0 (0.1 M Borate Buffer)
2 Carbon atoms~15-20 minutes
3 Carbon atomsSignificantly longer than 2-carbon spacer
>3 Carbon atomsHalf-life does not significantly increase with longer spacers

Note: Data is generalized from a study on mPEG-NHS carbonates with varying alkyl spacer lengths.[1] The exact half-life for this compound may vary but is expected to be relatively stable due to the ether linkages in the PEG chain.

Table 3: Mass Spectrometry Data for a Hypothetical Peptide Before and After Conjugation

SampleExpected Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Shift (Da)
Unconjugated Peptide (e.g., Angiotensin II)1046.541046.55N/A
Mono-PEGylated Peptide1542.041542.06495.51
Di-PEGylated Peptide2037.542037.57991.02

Visualizations

Diagram 1: Peptide Conjugation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide Peptide Solution (1-10 mg/mL in Reaction Buffer) Conjugation Conjugation (5-20x molar excess of PEG) (RT, 1-2h or 4°C, overnight) Peptide->Conjugation PEG_Reagent This compound Solution (10-20 mg/mL in DMF/DMSO) PEG_Reagent->Conjugation Quenching Quenching (1M Tris-HCl or Glycine) Conjugation->Quenching Purification Purification (RP-HPLC or SEC) Quenching->Purification Analysis Analysis (Mass Spectrometry, HPLC) Purification->Analysis

Caption: Workflow for the conjugation of a peptide with this compound.

Diagram 2: Reaction Scheme of this compound with a Peptide

G Peptide Peptide-NH2 (Primary Amine) PEG_Peptide Peptide-NH-CO-O-PEG7-m (PEGylated Peptide) plus1 + PEG_NHS m-PEG7-O-CO-NHS (this compound) PEG_NHS->PEG_Peptide pH 7.2-8.5 NHS NHS (N-Hydroxysuccinimide) plus2 +

Caption: Chemical reaction between a peptide's primary amine and this compound.

Troubleshooting

IssuePossible CauseSolution
Low Conjugation Efficiency Insufficient molar excess of this compound.Increase the molar ratio of the PEG reagent to the peptide.
Hydrolysis of the NHS carbonate.Prepare the this compound solution immediately before use. Ensure the use of anhydrous solvent. Optimize reaction pH; a slightly lower pH may reduce hydrolysis.
Presence of primary amines in the buffer.Use a buffer free of primary amines (e.g., phosphate, bicarbonate).
Multiple PEGylations High molar excess of the PEG reagent.Reduce the molar ratio of this compound to the peptide.
Long reaction time.Decrease the incubation time.
No Reaction Inactive this compound.Use a fresh vial of the reagent. Store the reagent properly at -20°C with a desiccant.
Inaccessible amine groups on the peptide.Denature the peptide if its 3D structure hinders amine accessibility, though this may affect its biological activity.

Conclusion

The use of this compound provides a straightforward and effective method for the PEGylation of peptides. The protocols and data presented herein offer a comprehensive guide for researchers to successfully conjugate their peptides of interest, enhancing their properties for various applications in proteomics and drug development. Optimization of the reaction conditions is recommended to achieve the desired level of PEGylation for each specific peptide.

References

Application Notes and Protocols for Bioconjugation using m-PEG7-NHS Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG7-NHS carbonate for the bioconjugation of proteins, peptides, and other amine-containing biomolecules. This process, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.

Introduction to this compound Bioconjugation

This compound is a monofunctional polyethylene glycol (PEG) reagent with a discrete chain length of seven ethylene glycol units. It is activated with an N-hydroxysuccinimidyl (NHS) carbonate group, which reacts specifically with primary amines (e.g., the ε-amine of lysine residues and the N-terminal α-amine) on biomolecules. This reaction forms a stable, covalent urethane linkage, effectively attaching the hydrophilic PEG chain to the target molecule.

The discrete chain length of this compound offers better control and characterization of the resulting conjugate compared to polydisperse PEG reagents. The NHS carbonate provides a balance of reactivity and stability in aqueous solutions, making it a suitable choice for a variety of bioconjugation applications.

Reaction Mechanism and Kinetics

The bioconjugation reaction proceeds via a nucleophilic attack of a deprotonated primary amine on the electron-deficient carbonyl carbon of the NHS carbonate. This results in the formation of a stable urethane bond and the release of N-hydroxysuccinimide as a byproduct.

A critical competing reaction is the hydrolysis of the NHS carbonate in an aqueous buffer, which leads to the formation of an unreactive m-PEG7-hydroxyl derivative. The rate of hydrolysis is pH-dependent, increasing with higher pH. Therefore, careful control of reaction conditions is crucial for efficient conjugation.

Comparative Reactivity Data
Reagent TypeSpacerpHTemperature (°C)Hydrolysis Half-life (t½, min)
m-PEG-NHS Carbonate-8.025~20-30
m-PEG-NHS EsterSuccinimidyl Carboxymethyl8.025< 1
m-PEG-NHS EsterSuccinimidyl Propionate8.025~16.5
m-PEG-NHS EsterSuccinimidyl Butyrate8.025~23.3

Note: This data is representative and sourced from studies on various m-PEG-NHS reagents. Actual half-life may vary depending on the specific PEG length and reaction conditions.

Experimental Protocols

This section provides detailed protocols for the bioconjugation of a model protein with this compound, followed by characterization of the conjugate.

Materials and Reagents
  • This compound

  • Target protein (e.g., Bovine Serum Albumin, BSA)

  • Conjugation Buffer: 100 mM sodium phosphate buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes (10 kDa MWCO)

  • SDS-PAGE analysis system

  • MALDI-TOF mass spectrometer

General Bioconjugation Workflow

Bioconjugation_Workflow A Prepare Protein Solution C Conjugation Reaction A->C B Prepare m-PEG7-NHS Carbonate Solution B->C D Quench Reaction C->D E Purify Conjugate D->E F Characterize Conjugate E->F

Caption: General workflow for protein bioconjugation with this compound.

Detailed Protocol for Protein Conjugation
  • Preparation of Protein Solution:

    • Dissolve the target protein in the Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.

  • Preparation of this compound Solution:

    • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution while gently vortexing. A typical molar excess of the PEG reagent to the protein is 10-50 fold. The optimal ratio should be determined empirically for each specific protein.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

Characterization of the m-PEG7-Protein Conjugate

The extent of PEGylation and the purity of the conjugate should be assessed using appropriate analytical techniques.

Analytical TechniqueParameter MeasuredExpected Outcome
SDS-PAGE Apparent Molecular WeightIncrease in apparent molecular weight of the protein after conjugation. A ladder of bands may be observed, corresponding to different degrees of PEGylation.
MALDI-TOF Mass Spectrometry Molecular WeightConfirmation of the covalent attachment of m-PEG7 units. The mass spectrum will show peaks corresponding to the unmodified protein and the protein modified with one or more PEG chains.
Size-Exclusion Chromatography (SEC) Hydrodynamic Volume / PurityAn earlier elution time for the PEGylated protein compared to the unmodified protein, indicating an increased hydrodynamic radius. Can also be used to assess the purity of the conjugate.
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity / PurityAn altered retention time for the PEGylated protein. Can be used to separate different PEGylated species and assess purity.

Signaling Pathway and Logical Relationships

The core of this bioconjugation technique is the chemical reaction between the NHS-carbonate and a primary amine. The following diagram illustrates this fundamental interaction and the competing hydrolysis reaction.

Reaction_Pathway cluster_reactants Reactants cluster_products Products A This compound D m-PEG7-Urethane-Protein (Conjugate) A->D Conjugation E NHS (Byproduct) A->E F m-PEG7-OH (Hydrolyzed Reagent) A->F Hydrolysis B Protein-NH2 (Primary Amine) B->D C H2O (from buffer) C->F G CO2 F->G

Caption: Reaction pathways for this compound with a primary amine and competing hydrolysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Hydrolysis of this compound- Inactive protein amines- Insufficient molar excess of PEG reagent- Presence of primary amines in the buffer- Prepare fresh this compound solution.- Ensure reaction pH is between 7.5 and 8.5.- Increase the molar excess of the PEG reagent.- Perform buffer exchange to an amine-free buffer.
Protein Precipitation - High concentration of organic solvent- Change in protein solubility after PEGylation- Keep the organic solvent concentration below 10%.- Optimize the degree of PEGylation; lower molar excess may be needed.- Perform the reaction at a lower protein concentration.
Multiple PEGylated Species - Multiple accessible lysine residues on the protein- This is often expected. Optimize the molar ratio of PEG reagent to protein to favor a specific degree of labeling.- Consider site-specific conjugation strategies if a single species is required.

Conclusion

This compound is a valuable tool for the precise PEGylation of biomolecules. By carefully controlling the reaction conditions as outlined in these protocols, researchers can achieve efficient conjugation, leading to enhanced therapeutic properties of their molecules of interest. The provided workflows and characterization methods will aid in the successful implementation of this bioconjugation technique in drug development and other research applications.

References

Application Notes and Protocols: m-PEG7-NHS Carbonate in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, hydrophilicity, and tunable physical properties.[1][2][3] The m-PEG7-NHS carbonate is a short-chain, amine-reactive PEG derivative that can be used as a crosslinker to form hydrogels. The N-hydroxysuccinimide (NHS) carbonate group reacts with primary amines on other polymers or biomolecules to form stable urethane linkages, resulting in the formation of a three-dimensional hydrogel network.[4][5] This document provides detailed application notes and protocols for the use of this compound in hydrogel formation.

Applications

PEG-NHS carbonate-based hydrogels are versatile biomaterials with a broad range of applications:

  • Drug Delivery: These hydrogels can encapsulate therapeutic molecules, such as small drugs, proteins, and nucleic acids, for sustained and controlled release.[6][7] The mesh size of the hydrogel network, which can be controlled by the PEG concentration, governs the release kinetics of the encapsulated cargo.[8]

  • Tissue Engineering: PEG hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing mechanical support and a hydrated environment for cell growth and tissue regeneration.[1][3] Their bio-inert nature prevents non-specific protein adsorption, allowing for the controlled presentation of cell-adhesive ligands.[9]

  • 3D Cell Culture: The biocompatible nature of PEG hydrogels makes them suitable for encapsulating cells in a three-dimensional environment that mimics their native tissue, which is valuable for studying cell behavior and for cell-based therapies.

  • Wound Healing: PEG-based hydrogels can be used as wound dressings that provide a moist environment, promote healing, and can be loaded with antimicrobial agents.[3][10]

Data Presentation

The physical properties of PEG-NHS hydrogels are critical for their performance in different applications. The following tables summarize the impact of PEG concentration and the incorporation of PEG-NHS on the mechanical and swelling properties of hydrogels, based on data from published studies.

Table 1: Effect of PEG Concentration on Hydrogel Mechanical Properties [11]

PEG Molecular Weight (kDa)PEG Concentration (% w/w)Equilibrium Tensile Modulus (MPa)
3.4100.04
3.4200.25
3.4300.55
3.4400.89
10300.03

Table 2: Effect of PEG-NHS Incorporation on Hydrogel Properties [2][12]

Hydrogel CompositionCompressive Modulus (kPa)Tensile Modulus (kPa)Swelling Ratio
Without PEG-NHS~120-Increased
With PEG-NHS (max. 2 wt%)~150Increased up to 5-foldDecreased up to 2-fold

Experimental Protocols

Protocol 1: Preparation of a Basic this compound Hydrogel

This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-amine with this compound.

Materials:

  • Multi-arm PEG-amine (e.g., 4-arm PEG-NH2)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the multi-arm PEG-amine in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v). Vortex until fully dissolved.

    • Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF, and then dilute to the desired concentration in PBS (pH 7.4). The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize cytotoxicity if cells are to be encapsulated.

  • Hydrogel Formation:

    • In a microcentrifuge tube, add the multi-arm PEG-amine solution.

    • Carefully add the this compound solution to the PEG-amine solution. The final ratio of NHS carbonate to amine groups should be optimized depending on the desired crosslinking density. A 1:1 molar ratio of NHS to amine is a good starting point.

    • Immediately and thoroughly mix the two solutions by gentle vortexing or pipetting.

    • Allow the mixture to stand at room temperature or 37°C. Gelation time will vary depending on the concentration of the precursors and the temperature.

  • Washing and Swelling:

    • Once the hydrogel has formed, it can be washed with PBS to remove any unreacted precursors.

    • The hydrogel can then be swollen to equilibrium in PBS or cell culture medium.

Protocol 2: Encapsulation of Cells in a this compound Hydrogel

This protocol is an extension of Protocol 1 for 3D cell culture applications.

Materials:

  • All materials from Protocol 1

  • Cells of interest, suspended in an appropriate culture medium

  • Sterile, low-adhesion microcentrifuge tubes or a mold for hydrogel casting

Procedure:

  • Prepare Precursor and Cell Solutions:

    • Prepare the multi-arm PEG-amine and this compound solutions as described in Protocol 1, ensuring all reagents and buffers are sterile.

    • Resuspend the cells in the multi-arm PEG-amine solution at the desired cell density.

  • Hydrogel Formation and Cell Encapsulation:

    • Add the this compound solution to the cell-containing PEG-amine solution.

    • Gently and quickly mix the solutions by pipetting up and down, avoiding the formation of air bubbles.

    • Immediately cast the mixture into a mold or leave it as a droplet on a low-adhesion surface.

    • Allow the hydrogel to crosslink at 37°C in a cell culture incubator.

  • Cell Culture:

    • Once the hydrogel has solidified, add cell culture medium to the well or dish containing the hydrogel.

    • Culture the cell-laden hydrogel under standard cell culture conditions, changing the medium regularly.

Visualizations

Experimental Workflow for Hydrogel Formation

G cluster_0 Precursor Preparation cluster_1 Hydrogel Formation cluster_2 Post-Formation Processing prep1 Dissolve multi-arm PEG-amine in PBS (pH 7.4) mix Mix PEG-amine and This compound solutions prep1->mix prep2 Dissolve this compound in DMSO/PBS (pH 7.4) prep2->mix gel Allow for gelation (e.g., 37°C) mix->gel wash Wash with PBS to remove unreacted precursors gel->wash swell Swell to equilibrium in desired buffer/medium wash->swell

Caption: Workflow for this compound hydrogel formation.

Signaling Pathway: Cell-Matrix Interaction in a Biofunctionalized PEG Hydrogel

While a simple this compound hydrogel is relatively bio-inert, it can be modified with cell-adhesive ligands (e.g., RGD peptides) to promote cell-matrix interactions and influence cell behavior.

G cluster_0 Extracellular cluster_1 Intracellular Signaling cluster_2 Cellular Response hydrogel m-PEG7-NHS Hydrogel (functionalized with RGD) integrin Integrin Receptor hydrogel->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Activation pi3k PI3K/Akt Pathway fak->pi3k mapk MAPK/ERK Pathway fak->mapk response Survival Proliferation Differentiation pi3k->response mapk->response

Caption: Cell signaling initiated by a biofunctionalized PEG hydrogel.

References

Application Notes and Protocols for m-PEG7-NHS Carbonate in Single-Molecule FRET Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for studying molecular interactions and conformational dynamics of biomolecules in real-time. A critical requirement for many smFRET experiments is the effective passivation of surfaces to prevent non-specific binding of fluorescently labeled molecules, which can create background noise and artifacts. Poly(ethylene glycol) (PEG) is widely used for this purpose due to its ability to form a hydrophilic, protein-repellent layer on glass or quartz surfaces.

This document provides detailed application notes and protocols for the use of methoxy-PEG7-N-hydroxysuccinimidyl (m-PEG7-NHS) carbonate as a short, discrete linker for surface passivation in smFRET studies. The NHS carbonate group reacts efficiently with primary amines on a functionalized surface to form a stable urethane linkage, creating a dense PEG layer that minimizes non-specific interactions.

Principle of Action

The use of m-PEG7-NHS carbonate in smFRET surface preparation involves a two-step process. First, the glass or quartz surface is functionalized to introduce primary amine groups. This is typically achieved by silanization with an amino-silane reagent. In the second step, the amine-functionalized surface is incubated with this compound. The N-hydroxysuccinimidyl carbonate is a highly reactive group that readily couples with the primary amines on the surface, forming a covalent and stable urethane bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. The methoxy-terminated PEG chain with seven ethylene glycol repeats provides a defined spacer length and hydrophilicity, which is crucial for creating a robust passivation layer.

The reaction of NHS carbonates with primary amines is most efficient at a slightly alkaline pH (typically 8.0-9.0). It is important to note that the NHS carbonate is susceptible to hydrolysis in aqueous solutions, which is a competing reaction. Therefore, the reaction should be carried out promptly with freshly prepared solutions.

Applications in smFRET

The primary application of this compound in smFRET is the creation of a passivated surface to which biomolecules of interest can be specifically immobilized. Key applications include:

  • Minimizing Non-specific Binding: The dense, hydrophilic layer of PEG7 chains effectively prevents fluorescently labeled proteins, nucleic acids, and other biomolecules from adsorbing non-specifically to the surface, thereby improving the signal-to-noise ratio.

  • Controlled Immobilization: By mixing this compound with a biotinylated PEG-NHS reagent, a surface with specific anchor points (biotin) can be created. This allows for the controlled immobilization of streptavidin-coated biomolecules.

  • Short, Defined Linker: The use of a discrete PEG linker with exactly seven ethylene glycol units provides a uniform spacer length, which can be advantageous in certain smFRET experiments where precise control over the distance of the immobilized molecule from the surface is desired.

Quantitative Data

The effectiveness of PEGylation in various applications is often dependent on the surface density and chain length of the PEG molecules. The following tables summarize relevant quantitative data from studies on PEGylated surfaces and nanoparticles. While not specific to this compound, these data provide valuable insights into the impact of PEGylation parameters.

Table 1: Hydrolysis Half-life of Succinimidyl Carbonate PEG

Reagent TypeHydrolysis Half-lifeReference
mPEG-Succinimidyl CarbonateLonger than m-PEG-SCM[1]

Note: SCM refers to succinimidyl carboxymethyl.

Table 2: Effect of PEG Surface Density and Molecular Weight on Nanoparticle Pharmacokinetics [2]

PEG Surface Density (DS)PEG Molecular Weight (Da)Elimination Half-life (t1/2β)Area Under Curve (AUC)Clearance (CL)
4.1%2000IncreasedIncreasedDecreased
8.5%2000IncreasedIncreasedDecreased
18.2%2000IncreasedIncreasedDecreased
40.3%2000IncreasedIncreasedDecreased
18.2%750IncreasedIncreasedDecreased
18.2%5000IncreasedIncreasedDecreased

This data illustrates that increasing PEG surface density and chain length generally leads to longer circulation times and reduced clearance of nanoparticles in vivo.

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Glass Surfaces

This protocol describes the preparation of glass coverslips with a reactive amine surface, ready for PEGylation.

Materials:

  • Glass coverslips

  • Methanol, ACS grade

  • Acetic acid, ACS grade

  • VECTABOND™ reagent or (3-Aminopropyl)triethoxysilane (APTES)

  • Sonicator

  • Nitrogen gas supply

Procedure:

  • Cleaning:

    • Place coverslips in a rack and sonicate in Milli-Q water for 15 minutes.

    • Rinse thoroughly with Milli-Q water.

    • Immerse in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse extensively with Milli-Q water.

    • Dry the coverslips with a stream of nitrogen gas.

  • Aminosilanization:

    • Prepare a solution of 1% (v/v) VECTABOND™ reagent in a mixture of 95% methanol and 4% acetic acid.

    • Immerse the cleaned, dry coverslips in the aminosilane solution for 10 minutes.

    • Sonicate for 1 minute, followed by another 10-minute incubation.

    • Rinse the coverslips with methanol, then with Milli-Q water, and finally with methanol again.

    • Dry the coverslips with a stream of nitrogen gas.

    • The amine-functionalized coverslips are now ready for PEGylation.

Protocol 2: Surface Passivation with this compound

This protocol details the procedure for creating a PEGylated surface for smFRET experiments.

Materials:

  • Amine-functionalized glass coverslips (from Protocol 1)

  • This compound

  • Biotin-PEG-NHS (optional, for specific immobilization)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5), freshly prepared

  • Milli-Q water

  • Nitrogen gas supply

Procedure:

  • Prepare PEG Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 100 mg/mL.

    • If specific immobilization is desired, prepare a separate stock solution of Biotin-PEG-NHS in anhydrous DMF or DMSO.

    • In a microcentrifuge tube, combine the this compound stock solution with the Biotin-PEG-NHS stock solution (if used) at a molar ratio of approximately 95:5 (or as required for the desired biotin density).

    • Dilute the PEG mixture in the freshly prepared 0.1 M sodium bicarbonate buffer (pH 8.5) to a final total PEG concentration of 20-40 mg/mL.

  • PEGylation Reaction:

    • Place the amine-functionalized coverslips in a clean, dry chamber.

    • Pipette the PEG solution onto the surface of the coverslips, ensuring the entire surface is covered.

    • Incubate in a humid chamber for at least 2 hours at room temperature, or overnight at 4°C.

  • Washing and Drying:

    • After incubation, rinse the coverslips thoroughly with Milli-Q water to remove unreacted PEG.

    • Dry the PEGylated coverslips with a gentle stream of nitrogen gas.

    • The passivated coverslips are now ready for the assembly of a microfluidic chamber and subsequent smFRET experiments.

Visualizations

Experimental Workflow for Surface Passivation

G cluster_0 Surface Preparation cluster_1 PEGylation cluster_2 Final Steps A Clean Glass Coverslip B Piranha Etching A->B C Aminosilanization (e.g., with APTES) B->C D Prepare this compound Solution in Bicarbonate Buffer (pH 8.5) C->D E Incubate Amine-Functionalized Surface with PEG Solution D->E F Formation of Stable Urethane Linkage E->F G Rinse and Dry PEGylated Surface F->G H Ready for smFRET Experiment G->H

Caption: Workflow for surface passivation using this compound.

Reaction Scheme of this compound with an Amine Surface

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products A m-PEG7-O-CO-O-NHS C pH 8.0 - 9.0 A->C B Surface-NH2 B->C D Surface-NH-CO-O-PEG7-m C->D E NHS (byproduct) C->E

Caption: Reaction of this compound with a primary amine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG7-NHS Carbonate to Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the molar ratio of m-PEG7-NHS carbonate to your target protein. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve successful and efficient protein PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A1: There is no single optimal ratio; it must be determined empirically for each specific protein and the desired degree of PEGylation. A common starting point is a 10- to 50-fold molar excess of the PEG reagent to the protein[1][2]. For instance, a 20-fold molar excess is often used to label antibodies at a concentration of 1-10 mg/mL, typically resulting in 4-6 PEG molecules per antibody[3]. The optimal ratio is influenced by the protein's concentration and the number of available primary amines (N-terminus and lysine residues) on its surface[4][5]. More dilute protein solutions generally require a higher molar excess of the PEG reagent to achieve the same level of modification[1][2][4].

Q2: What is the ideal pH for the conjugation reaction?

A2: The optimal pH for the reaction between an NHS ester and a primary amine on a protein is typically between 7.2 and 8.5[6]. A pH of 8.3-8.5 is often cited as optimal for the modification of amino groups[7]. It's a trade-off: at a higher pH, the deprotonated primary amines are more nucleophilic and react more efficiently with the NHS ester. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH, which can reduce the overall conjugation efficiency[7].

Q3: Which buffers should I use for the PEGylation reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the this compound. Recommended buffers include phosphate buffer (e.g., PBS), sodium bicarbonate buffer, or borate buffer[1][2][4][5]. Avoid buffers such as Tris or glycine[4].

Q4: How long should the reaction proceed and at what temperature?

A4: The reaction time and temperature are interdependent. A common protocol suggests incubating the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C[3]. Longer incubation times may be necessary, but it's important to monitor for potential protein degradation[1][2].

Q5: How can I determine the degree of PEGylation?

A5: The degree of PEGylation, or the average number of PEG chains attached to a protein, can be determined by several methods. Common techniques include SDS-PAGE (which will show a shift in the molecular weight of the PEGylated protein), size-exclusion chromatography (SEC), and mass spectrometry[8][9]. For a more quantitative analysis, 1H NMR spectroscopy can also be employed[8].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No PEGylation Inactive this compound: The NHS ester is moisture-sensitive and can hydrolyze over time.Use a fresh vial of the reagent. Always allow the reagent to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C.
Suboptimal pH: If the pH is too low, the primary amines on the protein will be protonated and less reactive.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Presence of competing amines: The buffer or other components in the reaction mixture may contain primary amines.Use an amine-free buffer like PBS, bicarbonate, or borate. If necessary, perform a buffer exchange of the protein solution before the reaction.
Insufficient molar ratio: The amount of this compound may be too low, especially for dilute protein solutions.Increase the molar excess of the PEG reagent. Perform a titration experiment with varying molar ratios to find the optimum.
Protein Precipitation or Aggregation High degree of PEGylation: Excessive modification of surface amines can alter the protein's solubility and lead to aggregation.Reduce the molar ratio of this compound to protein. Decrease the reaction time.
Solvent incompatibility: If the this compound is dissolved in an organic solvent like DMSO or DMF, adding too much to the aqueous protein solution can cause precipitation.Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.
Heterogeneous Product Random nature of the reaction: The reaction targets multiple lysine residues and the N-terminus, leading to a mixture of protein molecules with varying numbers of attached PEG chains.This is inherent to the chemistry. To obtain a more homogeneous product, purification methods like ion-exchange chromatography or size-exclusion chromatography can be used to separate species with different degrees of PEGylation.

Experimental Protocols

General Protocol for Protein PEGylation with this compound
  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium bicarbonate, pH 8.3-8.5.

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.

  • Reaction Setup: Add the desired molar excess (e.g., 20-fold) of the dissolved this compound to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess this compound.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (gel filtration) or dialysis.

  • Analysis: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and other analytical techniques like mass spectrometry to confirm the degree of PEGylation.

Quantitative Data

The degree of protein modification is dependent on the molar coupling ratio of the this compound to the protein. The following table provides an example of how the molar incorporation of a label changes with the molar coupling ratio for an antibody.

Molar Coupling Ratio (Label:Protein)Molar Incorporation (Label/Protein)
5:1~2
10:1~4
20:1~5
40:1~6

Note: This is an illustrative example based on data for a typical labeling experiment; actual results will vary depending on the specific protein and reaction conditions.[10]

Visualizations

Experimental Workflow for Optimizing this compound to Protein Molar Ratio

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification cluster_decision Decision prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) reaction_setup Set Up Reactions with Varying Molar Ratios (e.g., 5x, 10x, 20x, 50x) prep_protein->reaction_setup prep_peg Dissolve m-PEG7-NHS Carbonate in DMSO/DMF (Freshly Prepared) prep_peg->reaction_setup incubation Incubate at RT (30-60 min) or 4°C (2 hours) reaction_setup->incubation purification Purify Conjugate (SEC or Dialysis) incubation->purification analysis Analyze Degree of PEGylation (SDS-PAGE, Mass Spec, etc.) purification->analysis optimal_ratio Optimal Ratio Achieved? analysis->optimal_ratio optimal_ratio->reaction_setup No, Adjust Ratios end Final Protocol optimal_ratio->end Yes troubleshooting_workflow start Start Troubleshooting check_pegylation Low or No PEGylation? start->check_pegylation check_aggregation Protein Aggregation? check_pegylation->check_aggregation No check_reagent Is m-PEG7-NHS Reagent Fresh? check_pegylation->check_reagent Yes check_peg_ratio Is molar ratio of PEG high? check_aggregation->check_peg_ratio Yes end Consult Further Documentation check_aggregation->end No use_fresh_reagent Use a new vial of reagent. check_reagent->use_fresh_reagent No check_buffer_amine Is buffer amine-free? check_reagent->check_buffer_amine Yes buffer_exchange Perform buffer exchange to an amine-free buffer. check_buffer_amine->buffer_exchange No check_ph Is pH optimal (7.2-8.5)? check_buffer_amine->check_ph Yes adjust_ph Adjust buffer pH. check_ph->adjust_ph No increase_ratio Increase molar ratio of m-PEG7-NHS to protein. check_ph->increase_ratio Yes reduce_ratio Reduce molar ratio or reaction time. check_peg_ratio->reduce_ratio Yes check_solvent Is organic solvent concentration >10%? check_peg_ratio->check_solvent No reduce_solvent Decrease the volume of organic solvent used. check_solvent->reduce_solvent Yes check_solvent->end No

References

Troubleshooting Low Conjugation Efficiency with m-PEG7-NHS Carbonate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during conjugation experiments with m-PEG7-NHS carbonate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conjugation efficiency is very low. What are the most common causes?

Low conjugation efficiency can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of competing molecules. The most critical aspects to investigate are:

  • Hydrolysis of this compound: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. This hydrolysis reaction competes with the desired amine conjugation, reducing the amount of active PEG reagent available to react with your protein.

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. At acidic pH, the primary amines on the protein are protonated and thus poor nucleophiles. At very high pH, the rate of hydrolysis of the NHS ester increases significantly.[1][2]

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with the target protein for reaction with the this compound, leading to significantly lower conjugation efficiency.[1][3][4]

  • Inactive this compound: Improper storage or handling of the PEG reagent can lead to its degradation. The reagent is moisture-sensitive.[3]

Q2: How can I minimize the hydrolysis of my this compound?

Minimizing hydrolysis is crucial for maximizing conjugation efficiency. Here are key strategies:

  • Prepare Reagent Fresh: Always dissolve the this compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[2][3] Do not prepare aqueous stock solutions for storage.[5]

  • Control Reaction Time: While the reaction is often left for 1-2 hours, prolonged reaction times can lead to increased hydrolysis. Monitor the reaction progress if possible.

  • Optimize pH: Perform the reaction within the optimal pH range of 7.2-8.5.[1][] While the reaction with the amine is faster at the higher end of this range, so is hydrolysis. A common starting point is pH 8.3-8.5.[2][5]

Data Presentation: Impact of pH on Reaction Rates

The efficiency of the conjugation reaction is a balance between the aminolysis (reaction with the protein) and hydrolysis of the NHS ester. Both rates are influenced by pH.

pHNHS Ester Hydrolysis Half-lifeAmine Conjugation Rate
7.04-5 hours (at 0°C)[1]Slower reaction with amines[7]
8.0~80 minutes (for a similar NHS ester)[8]Moderate reaction rate[8]
8.5~20 minutes (for a similar NHS ester)[8]Fast reaction rate
9.0~10 minutes (for a similar NHS ester)[8]Very fast reaction, but hydrolysis is also very rapid[8]

Note: Half-life values can vary based on the specific NHS ester structure, temperature, and buffer composition.

Q3: What is the optimal molar ratio of this compound to my protein?

The ideal molar ratio depends on the desired degree of labeling (DOL) and the concentration of your protein.

  • Starting Point: A common starting point is a 5- to 20-fold molar excess of the PEG reagent to the protein.[4]

  • Protein Concentration: For dilute protein solutions (< 2 mg/mL), a higher molar excess of the PEG reagent may be necessary to achieve the same level of conjugation as with more concentrated protein solutions.[3][4][5]

  • Optimization: It is recommended to perform small-scale trial reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio for your specific protein and desired DOL.[7]

Q4: My protein has precipitated during the conjugation reaction. What can I do?

Protein precipitation can occur due to the addition of the organic solvent used to dissolve the PEG reagent or changes in the protein's properties upon PEGylation.

  • Limit Organic Solvent: Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[3]

  • Solubility: PEGylation generally increases the water solubility of proteins.[4] However, if the initial protein is prone to aggregation, consider optimizing the buffer composition or protein concentration.

Q5: How do I remove unreacted this compound and purify my PEGylated protein?

Several methods can be used for purification, depending on the size of your protein and the PEG chain.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and hydrolysis byproducts.[9][]

  • Dialysis/Ultrafiltration: Dialysis or the use of centrifugal ultrafiltration devices with an appropriate molecular weight cutoff (MWCO) can efficiently remove small molecule impurities.[3][9]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX. This method is particularly useful for separating species with different degrees of labeling (e.g., mono-PEGylated vs. di-PEGylated).[]

Experimental Protocols

Protocol 1: General this compound Conjugation to a Protein

This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines.

1. Buffer Preparation and Protein Exchange: a. Prepare an amine-free reaction buffer, such as 100 mM sodium bicarbonate or 50 mM sodium borate, and adjust the pH to 8.3-8.5.[5][11] b. If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using dialysis or a desalting column. c. Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[2]

2. Preparation of this compound Solution: a. Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3] b. Immediately before initiating the conjugation, dissolve the required amount of this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[3][11] Vortex briefly to ensure it is fully dissolved.

3. Conjugation Reaction: a. Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[3] b. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3]

4. Quenching the Reaction (Optional): a. To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl or glycine, to a final concentration of 50-100 mM.[11] b. Incubate for 10-15 minutes at room temperature.[11]

5. Purification of the PEGylated Protein: a. Purify the conjugate from unreacted PEG and quenching reagents using size exclusion chromatography (SEC), dialysis, or ultrafiltration.

6. Analysis: a. Analyze the reaction products using SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. b. Quantify the degree of labeling (DOL) using methods such as UV-Vis spectrophotometry (if the PEG reagent has a chromophore), mass spectrometry, or HPLC.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) conjugation Add PEG Solution to Protein (Molar Excess) Incubate 30-60 min RT protein_prep->conjugation peg_prep Dissolve m-PEG7-NHS in Anhydrous DMSO (Immediately Before Use) peg_prep->conjugation quench Quench Reaction (e.g., Tris Buffer) conjugation->quench Optional purification Purify Conjugate (SEC, Dialysis) conjugation->purification quench->purification analysis Analyze Product (SDS-PAGE, HPLC, MS) purification->analysis

Caption: Experimental workflow for protein conjugation with this compound.

reaction_pathway cluster_reactants cluster_hydrolysis peg m-PEG7-O-(C=O)-NHS (this compound) conjugate Protein-NH-(C=O)-O-PEG7-m (Stable Urethane Linkage) peg->conjugate hydrolyzed_peg m-PEG7-OH + CO2 (Inactive PEG) peg->hydrolyzed_peg Hydrolysis (H2O) (Competing Reaction) protein Protein-NH2 (Primary Amine) protein->conjugate Aminolysis (Desired Reaction) nhs_leaving NHS (N-hydroxysuccinimide)

Caption: Reaction pathway for this compound conjugation and hydrolysis.

References

Technical Support Center: Preventing Protein Aggregation During m-PEG7-NHS Carbonate Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during m-PEG7-NHS carbonate labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it work?

A1: this compound is a PEGylation reagent used to covalently attach polyethylene glycol (PEG) chains to proteins.[1] It consists of a monomethoxy-PEG with seven ethylene glycol units (m-PEG7) activated with an N-hydroxysuccinimidyl (NHS) carbonate ester. The NHS carbonate group reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a protein, to form a stable urethane linkage.[2][3] This process, known as PEGylation, can improve the protein's solubility, stability, and pharmacokinetic properties.[4]

Q2: What are the primary causes of protein aggregation during this compound labeling?

A2: Protein aggregation during PEGylation can be caused by several factors:

  • Suboptimal pH: The reaction pH affects both the reactivity of the NHS ester and the stability of the protein. A pH that is too high can accelerate the hydrolysis of the NHS ester, while a pH that is too low can protonate the primary amines, inhibiting the reaction.[5][6] An inappropriate pH can also lead to conformational changes in the protein, exposing hydrophobic regions and promoting aggregation.

  • Incompatible Buffer System: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, reducing labeling efficiency and potentially leading to side reactions.[7]

  • High Reagent Concentration: A high molar excess of the this compound reagent can lead to over-PEGylation, which may alter the protein's surface charge and hydrophobicity, causing aggregation.[8]

  • Protein Instability: The inherent instability of a protein under the labeling conditions (e.g., temperature, buffer composition) is a major contributor to aggregation.[9]

  • Poor Reagent Quality: Degradation of the this compound due to moisture can lead to inefficient labeling and the presence of impurities that may induce aggregation.[7]

Q3: How does this compound differ from m-PEG7-NHS ester?

A3: Both reagents target primary amines. However, this compound reacts to form a urethane (carbamate) linkage, while m-PEG7-NHS ester forms an amide bond. Urethane linkages can offer different stability profiles compared to amide bonds. Functionally, succinimidyl carbonate (SC) functionalized PEGs are reported to provide excellent reactivity and higher stability in aqueous solutions compared to some other PEG NHS ester derivatives.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitation or cloudiness in the reaction mixture. Protein aggregation due to suboptimal reaction conditions.1. Optimize pH: Screen a pH range from 7.0 to 8.5. Start with a phosphate buffer at pH 7.4.[3][10] 2. Change Buffer: Switch to a non-amine-containing buffer like phosphate or bicarbonate buffer.[5] 3. Reduce Molar Excess: Decrease the molar ratio of this compound to protein. Start with a 5-10 fold molar excess.[10] 4. Lower Protein Concentration: High protein concentrations can favor aggregation. Try diluting the protein solution.[11] 5. Add Solubility Enhancers: Include additives like arginine, glycerol, or non-ionic surfactants in the reaction buffer.
Low labeling efficiency with no visible aggregation. 1. Hydrolysis of this compound: The reagent may have degraded due to moisture or prolonged exposure to aqueous buffer. 2. Competitive inhibition: The buffer may contain primary amines. 3. Incorrect pH: The pH may be too low, leading to protonated and unreactive primary amines.1. Use fresh reagent: Dissolve the this compound in a dry organic solvent like DMSO or DMF immediately before use.[7] 2. Buffer exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, bicarbonate buffer).[8] 3. Increase pH: Gradually increase the reaction pH towards 8.0-8.5 to deprotonate the amines.[5]
High degree of PEGylation and aggregation. Excessive molar ratio of this compound: Too much reagent is being used, leading to multiple PEG chains attaching to a single protein molecule.Titrate the molar ratio: Perform small-scale experiments with varying molar excesses of the PEG reagent (e.g., 2:1, 5:1, 10:1, 20:1) to find the optimal ratio for mono-PEGylation.[8]
Protein is stable in the initial buffer but aggregates upon addition of this compound. Solvent-induced precipitation: The organic solvent used to dissolve the PEG reagent may be causing the protein to precipitate.1. Minimize organic solvent: Keep the volume of the organic solvent below 10% of the total reaction volume.[8] 2. Stepwise addition: Add the PEG reagent solution to the protein solution slowly and with gentle mixing.

Quantitative Data Summary

Table 1: Effect of pH on the Hydrolysis Half-life of mPEG-NHS Carbonates in Different Buffers

Buffer System (0.1 M)pHHydrolysis Half-life (τ1/2 in minutes)
Borate Buffer8.0~40-136 (depending on PEG linker)[2]
Borate Buffer9.0Faster hydrolysis than at pH 8.0[2]
Phosphate Buffer8.0~40-136 (depending on PEG linker)[2]

Note: The hydrolysis rate is influenced by the specific PEG linker structure. Higher pH generally leads to faster hydrolysis.[2]

Table 2: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeRationale
pH 7.0 - 8.5Balances amine reactivity and NHS carbonate stability.[3][10]
Buffer System Phosphate (PBS), BicarbonateAmine-free to prevent competitive reactions.[5][12]
Molar Excess of this compound to Protein 5:1 to 20:1Optimize for desired degree of labeling while minimizing aggregation.[8][10]
Protein Concentration 1 - 10 mg/mLHigher concentrations can sometimes lead to aggregation.[8]
Reaction Temperature Room Temperature or 4°CLower temperatures can help maintain protein stability.
Reaction Time 30 minutes to 2 hoursDependent on pH, temperature, and reagent concentration.[8]

Experimental Protocols

Protocol: Small-Scale Optimization of this compound Labeling

  • Buffer Exchange: Ensure the protein solution is in an appropriate amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4). If necessary, perform buffer exchange using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the protein concentration to 2-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Set up Parallel Reactions: In separate microcentrifuge tubes, set up reactions with varying molar excesses of this compound (e.g., 5-fold, 10-fold, 20-fold).

  • Initiate the Reaction: Add the calculated volume of the this compound stock solution to each protein solution. The final concentration of the organic solvent should not exceed 10%. Mix gently by pipetting.

  • Incubation: Incubate the reactions at room temperature for 1 hour with gentle shaking.

  • Quench the Reaction: Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

  • Analysis: Analyze the reaction products by SDS-PAGE to assess the degree of PEGylation and by size-exclusion chromatography (SEC) to quantify any aggregation.

Visualizations

G Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein Protein in Amine-Containing Buffer buffer_exchange Buffer Exchange (e.g., Dialysis, SEC) protein->buffer_exchange protein_in_pbs Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) buffer_exchange->protein_in_pbs peg_reagent This compound dissolve_peg Dissolve in Anhydrous DMSO or DMF peg_reagent->dissolve_peg peg_solution This compound Solution dissolve_peg->peg_solution reaction_mix Combine and Incubate (RT, 1-2 hours) protein_in_pbs->reaction_mix peg_solution->reaction_mix quench Quench Reaction (e.g., Tris Buffer) reaction_mix->quench purification Purification (e.g., SEC, IEX) quench->purification analysis Characterization (SDS-PAGE, SEC-MALS, Mass Spec) purification->analysis final_product Purified PEGylated Protein analysis->final_product

Caption: Workflow for protein labeling with this compound.

Caption: Chemical reaction of this compound with a primary amine.

Note: The images in the DOT script for the chemical reaction are placeholders and would need to be replaced with actual chemical structure images for proper rendering.

References

Technical Support Center: Post-Conjugation Purification of m-PEG7-NHS Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the effective removal of excess m-PEG7-NHS carbonate following its conjugation to proteins, peptides, and other amine-containing biomolecules. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your PEGylated product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

A1: The presence of unreacted this compound can interfere with downstream applications and analytics. It can lead to inaccurate characterization of the conjugate, potential off-target effects in biological assays, and difficulties in formulation. Complete removal ensures that the observed effects are solely attributable to the PEGylated molecule.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods leverage the size difference between the PEGylated conjugate and the smaller, unreacted this compound. These techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.

  • Dialysis: Utilizes a semi-permeable membrane to allow the passage of small molecules while retaining larger ones.

  • Tangential Flow Filtration (TFF): A rapid and scalable method for buffer exchange and the separation of molecules of different sizes.

Q3: How do I choose the most suitable purification method for my experiment?

A3: The choice of method depends on several factors, including your sample volume, the size of your target molecule, the required purity, and the available equipment. The table below provides a comparison to guide your decision.

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic radiusDiffusion across a semi-permeable membraneConvective transport through a semi-permeable membrane
Typical Sample Volume µL to mL (analytical) or L (preparative)µL to LmL to thousands of L
Processing Time 30-60 minutes (analytical) to several hours (preparative)12-48 hours with multiple buffer changes1-4 hours
Key Parameter Column resin and dimensions, flow rateMembrane Molecular Weight Cut-Off (MWCO)Membrane MWCO, Transmembrane Pressure (TMP)
Resolution High (can separate different PEGylation states)Low (removes small molecules)Moderate to High
Advantages High resolution, can be automatedSimple setup, gentle on samplesFast, scalable, can concentrate the sample
Disadvantages Potential for sample dilution, column costSlow, potential for sample loss due to bindingRequires specific equipment, potential for membrane fouling

Experimental Protocols and Troubleshooting

Below are detailed protocols for the recommended purification methods, along with troubleshooting guides to address common issues.

Size Exclusion Chromatography (SEC)

SEC is a powerful technique that separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, like the PEGylated conjugate, elute first, followed by smaller molecules like the unreacted this compound.[]

Experimental Protocol: SEC
  • Column Selection: Choose a size exclusion column with a fractionation range appropriate for separating your PEGylated conjugate from the free this compound (MW ~500 Da). Columns with a fractionation range of 1-30 kDa are often suitable.

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with your conjugate and will not cause aggregation. A common choice is phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed.

  • System Equilibration: Equilibrate the SEC column with the mobile phase buffer at a constant flow rate until a stable baseline is achieved. A typical flow rate is 0.5-1.0 mL/min for analytical columns.

  • Sample Preparation: If necessary, concentrate your reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulates.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as the eluent exits the detector. The first peak to elute should correspond to your PEGylated conjugate.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins) to confirm the presence and purity of your conjugate.

Diagram of SEC Workflow

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Column Selection p2 Buffer Preparation p1->p2 p3 System Equilibration p2->p3 p4 Sample Preparation p3->p4 r1 Inject Sample p4->r1 r2 Collect Fractions r1->r2 a1 Analyze Fractions (e.g., UV-Vis) r2->a1 a2 Pool Pure Fractions a1->a2 Dialysis_Process cluster_setup Setup cluster_dialysis Dialysis cluster_recovery Recovery s1 Select & Hydrate Dialysis Membrane s2 Load Sample s1->s2 s3 Place in Dialysis Buffer s2->s3 d1 Stir and Dialyze (2-4 hours) s3->d1 d2 First Buffer Change d1->d2 d3 Continue Dialysis (4-6 hours) d2->d3 d4 Second Buffer Change d3->d4 d5 Dialyze Overnight d4->d5 r1 Recover Purified Conjugate d5->r1 TFF_Process cluster_setup Setup cluster_process Process cluster_recovery Recovery s1 Select Membrane & Assemble System s2 Flush & Equilibrate s1->s2 p1 Concentration Phase s2->p1 p2 Diafiltration Phase (Buffer Exchange) p1->p2 p3 Final Concentration p2->p3 r1 Recover Purified & Concentrated Conjugate p3->r1

References

strategies to avoid intramolecular crosslinking with m-PEG7-NHS carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to control PEGylation reactions using m-PEG7-NHS carbonate, with a focus on avoiding undesirable side products and achieving optimal conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from m-PEG-NHS esters?

A1: this compound is a monofunctional polyethylene glycol (PEG) reagent used for the covalent modification of proteins and other biomolecules. The "m" indicates a methoxy group at one end, making it unreactive, while the other end contains an N-hydroxysuccinimidyl (NHS) carbonate group. This NHS carbonate group reacts with primary amines (e.g., lysine residues) on a target molecule to form a stable urethane linkage.[1][2] This differs from m-PEG-NHS esters, which form an amide bond upon reaction with amines.[2] The reactivity and stability of the NHS carbonate can differ from NHS esters, potentially offering advantages in specific applications.[1][3]

Q2: Can a monofunctional PEG like this compound cause intramolecular crosslinking?

A2: True intramolecular crosslinking, where a single molecule permanently links two different sites on the same protein, requires a bifunctional reagent (one with reactive groups at both ends). Since this compound is monofunctional, it can only form a single covalent bond with the protein. Therefore, it cannot, by definition, create a permanent intramolecular crosslink. However, uncontrolled or excessive PEGylation can lead to a high density of PEG chains on the protein surface, which might lead to steric hindrance or non-covalent interactions that could be misconstrued as "crosslinking." The primary goal is to control the reaction to achieve a well-defined, often mono-PEGylated, product.

Q3: What is the optimal pH for reacting this compound with a protein?

A3: The reaction of NHS esters and carbonates with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[4] At a lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. At a higher pH (above 8.5), the hydrolysis of the NHS carbonate group to an unreactive PEG-acid accelerates significantly, which competes with the desired conjugation reaction and reduces the overall yield.

Q4: What is the difference between intermolecular and intramolecular crosslinking?

A4: Intermolecular crosslinking refers to the formation of a covalent bond between two or more separate molecules, for instance, linking two protein molecules together. Intramolecular crosslinking, on the other hand, involves the formation of a covalent bond between two different reactive sites within the same molecule. As mentioned, true crosslinking requires a bifunctional reagent.

Troubleshooting Guide

This guide addresses common issues encountered during PEGylation with this compound.

Problem Potential Cause Recommended Solution
Low PEGylation Efficiency 1. Suboptimal pH: The reaction pH is too low, leading to protonated, unreactive amines. 2. Hydrolysis of this compound: The reaction pH is too high, or the reaction time is excessively long, causing the reagent to hydrolyze before it can react with the protein. 3. Inactive this compound: The reagent has been improperly stored and has hydrolyzed. 4. Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris buffer).1. Optimize pH: Ensure the reaction buffer is between pH 7.2 and 8.5. A pH of 8.0 is often a good starting point. 2. Control Reaction Time and Temperature: Monitor the reaction progress over time. Reactions are often carried out at room temperature for 1-2 hours or at 4°C for longer periods to minimize hydrolysis. 3. Use Fresh Reagent: Dissolve the this compound in a suitable dry organic solvent (like DMSO or DMF) immediately before use and add it to the protein solution. 4. Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS) or borate buffer.
High Degree of PEGylation (Multiple PEGs per Protein) 1. High Molar Ratio: The molar ratio of this compound to the protein is too high. 2. High Protein Concentration: High concentrations can sometimes favor more extensive modification.1. Optimize Molar Ratio: Start with a lower molar excess of the PEG reagent (e.g., 1:1 to 5:1 PEG:protein) and titrate up to achieve the desired degree of PEGylation. 2. Adjust Protein Concentration: While less common, if aggregation is not an issue, you can test a slightly lower protein concentration.
Protein Aggregation or Precipitation 1. Change in Protein Solubility: The addition of PEG can alter the surface properties of the protein, leading to aggregation. 2. Solvent Effects: The organic solvent used to dissolve the this compound may be causing the protein to precipitate.1. Screen Buffer Conditions: Test different buffers or the addition of stabilizing excipients. 2. Minimize Organic Solvent: Keep the volume of the organic solvent to a minimum (typically <10% of the total reaction volume). Add the PEG solution slowly to the protein solution while gently stirring.
Inconsistent Results 1. Variability in Reagents: Inconsistent quality or handling of the this compound. 2. Slight Variations in Reaction Conditions: Minor changes in pH, temperature, or reaction time can significantly impact the outcome.1. Standardize Reagent Handling: Aliquot and store the this compound under desiccated conditions. Always use freshly prepared stock solutions. 2. Maintain Strict Control Over Reaction Parameters: Carefully control and document all reaction conditions for reproducibility.

Experimental Protocols

General Protocol for Protein PEGylation
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0) at a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-100 mg/mL.

  • PEGylation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as glycine or Tris, to a final concentration of 20-50 mM.

  • Purification: Remove the unreacted PEG and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis: Analyze the PEGylated product using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation.

Optimization of Reaction Parameters

To avoid undesirable products, a systematic optimization of the reaction conditions is recommended.

Parameter Range to Test Rationale
pH 7.0, 7.5, 8.0, 8.5To balance the reactivity of primary amines and the hydrolysis of the NHS carbonate.
Molar Ratio (PEG:Protein) 1:1, 3:1, 5:1, 10:1To control the degree of PEGylation and favor mono-PEGylation.
Protein Concentration 1 mg/mL, 5 mg/mL, 10 mg/mLTo assess the effect on reaction kinetics and potential aggregation.
Reaction Time 30 min, 1 hr, 2 hrs, 4 hrsTo find the optimal time for the desired modification before significant hydrolysis occurs.
Temperature 4°C, Room Temperature (20-25°C)To control the reaction rate and minimize side reactions.

Visualizations

PEGylation_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein PEG_Protein PEGylated Protein (Urethane Linkage) Protein->PEG_Protein Primary Amine Reaction mPEG7_NHS m-PEG7-NHS Carbonate mPEG7_NHS->PEG_Protein pH pH pH->mPEG7_NHS influences reactivity Molar_Ratio Molar Ratio Molar_Ratio->PEG_Protein controls degree of PEGylation Concentration Concentration Concentration->PEG_Protein affects kinetics Time_Temp Time & Temperature Time_Temp->mPEG7_NHS impacts hydrolysis NHS NHS byproduct

Caption: Reaction scheme for protein PEGylation with this compound.

Troubleshooting_Workflow Start Start PEGylation_Reaction Perform PEGylation Reaction Start->PEGylation_Reaction Analyze_Product Analyze Product (SDS-PAGE, SEC) PEGylation_Reaction->Analyze_Product Desired_Product Desired Product? Analyze_Product->Desired_Product Low_Yield Low Yield? Desired_Product->Low_Yield No End End Desired_Product->End Yes High_MW_Smear High MW Smear/ Multiple Bands? Low_Yield->High_MW_Smear No Optimize_pH_Time Optimize pH (7.2-8.5) and Reaction Time Low_Yield->Optimize_pH_Time Yes Reduce_Molar_Ratio Reduce Molar Ratio of PEG:Protein High_MW_Smear->Reduce_Molar_Ratio Yes Optimize_Concentration Optimize Protein Concentration High_MW_Smear->Optimize_Concentration If still an issue Check_Reagent Check Reagent Activity & Buffer Composition Optimize_pH_Time->Check_Reagent Check_Reagent->PEGylation_Reaction Reduce_Molar_Ratio->PEGylation_Reaction Optimize_Concentration->PEGylation_Reaction

References

Technical Support Center: Purification of m-PEG7-NHS Carbonate Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of m-PEG7-NHS carbonate conjugates by chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

A1: The primary challenges include the inherent instability of the NHS ester, which is susceptible to hydrolysis, and the potential for a heterogeneous reaction mixture. This mixture may contain the desired conjugate, unreacted starting materials (the amine-containing molecule and the this compound), and hydrolysis byproducts of the NHS ester. Separating these closely related species can be complex.

Q2: Which chromatographic technique is most suitable for purifying this compound conjugates?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying small molecule PEG conjugates. It separates molecules based on their hydrophobicity, which allows for the separation of the more hydrophobic PEGylated conjugate from the less hydrophobic unreacted amine and hydrolysis byproducts.

Q3: How can I monitor the success of the purification process?

A3: The purification can be monitored by analyzing fractions collected from the chromatograph. Techniques such as analytical RP-HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the presence and purity of the desired this compound conjugate in the collected fractions.

Q4: What are the critical factors to consider for the stability of the this compound conjugate during purification?

A4: The NHS ester is moisture-sensitive and its hydrolysis is accelerated at higher pH.[1][2] Therefore, it is crucial to use anhydrous solvents for the reaction and to work at a neutral or slightly acidic pH during purification if possible.[3] The conjugate should be handled promptly and stored in a dry environment at low temperatures (e.g., -20°C) to minimize degradation.[2][4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Purified Conjugate - Incomplete reaction. - Hydrolysis of the this compound prior to or during the reaction. - Suboptimal purification conditions leading to product loss.- Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants). - Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Adjust the chromatography gradient to ensure the conjugate is fully eluting from the column. Collect and analyze all fractions to locate the product.
Peak Tailing in RP-HPLC - Secondary interactions between the analyte and the stationary phase. - Column overload. - Column degradation or contamination.- Add a competing agent, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to the mobile phase to reduce secondary interactions. - Reduce the amount of sample loaded onto the column. - Use a guard column to protect the analytical column. If the column is old or has been used extensively, consider replacing it.
Presence of Multiple Peaks in the Purified Fraction - Incomplete separation of the conjugate from starting materials or byproducts. - Degradation of the conjugate during purification or analysis.- Optimize the HPLC gradient for better resolution. A shallower gradient can improve the separation of closely eluting compounds. - Ensure the stability of the conjugate in the mobile phase. If degradation is suspected, try different mobile phase compositions or pH.
No Product Peak Detected - Complete hydrolysis of the NHS ester. - The product is not eluting from the column.- Verify the integrity of the this compound starting material. - Use a stronger mobile phase (higher percentage of organic solvent) to elute highly retained compounds.

Experimental Workflow & Protocol

The overall process for the synthesis and purification of an this compound conjugate is depicted in the workflow diagram below.

G Experimental Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis & Final Product Reaction_Setup Reaction Setup: - Dissolve amine-containing molecule in anhydrous solvent. - Add this compound. Incubation Incubation: - Stir at room temperature for 2-4 hours. Reaction_Setup->Incubation Quenching Reaction Quenching (Optional): - Add a primary amine scavenger. Incubation->Quenching Sample_Prep Sample Preparation: - Dilute reaction mixture with mobile phase A. Quenching->Sample_Prep Proceed to Purification HPLC RP-HPLC Purification: - Inject sample onto a C18 column. - Elute with a water/acetonitrile gradient. Sample_Prep->HPLC Fraction_Collection Fraction Collection: - Collect fractions based on UV absorbance. HPLC->Fraction_Collection Analysis Purity Analysis: - Analyze fractions by analytical HPLC and MS. Fraction_Collection->Analysis Pooling Pooling & Lyophilization: - Pool pure fractions and lyophilize. Analysis->Pooling Final_Product Final Conjugate Pooling->Final_Product

Caption: Workflow for the synthesis and purification of this compound conjugates.

Detailed Experimental Protocol: Purification by RP-HPLC

This protocol is an illustrative example for the purification of a small molecule this compound conjugate. The specific conditions may need to be optimized for your particular conjugate.

1. Materials and Reagents:

  • Crude reaction mixture containing the this compound conjugate.

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

2. HPLC System and Column:

  • A preparative HPLC system equipped with a UV detector.

  • A C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm).

3. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. Chromatographic Conditions:

  • Flow Rate: 4.0 mL/min

  • Detection Wavelength: 220 nm and 260 nm (the NHS ester byproduct absorbs at 260 nm).

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-70% B (linear gradient)

    • 35-40 min: 70-100% B (linear gradient)

    • 40-45 min: 100% B

    • 45-50 min: 100-10% B (linear gradient)

    • 50-60 min: 10% B (re-equilibration)

5. Purification Procedure:

  • Equilibrate the column with 10% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient as described above.

  • Collect fractions corresponding to the major peaks observed in the chromatogram. The desired conjugate is expected to elute later than the unreacted amine and hydrolysis byproducts due to its increased hydrophobicity.

  • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the aqueous solution to obtain the purified this compound conjugate as a solid.

Quantitative Data

The following table provides an example of the expected outcome from a typical purification of a small molecule this compound conjugate. Actual results may vary depending on the specific reaction and purification conditions.

StepTotal Mass (mg)Purity (%)Yield (%)
Crude Reaction Mixture 100~40100
Pooled HPLC Fractions 35>9535
Final Lyophilized Product 32>9832

Purity was determined by analytical RP-HPLC with UV detection at 220 nm.

References

storage and handling conditions for m-PEG7-NHS carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for m-PEG7-NHS carbonate.

Welcome to the technical support center for this compound. This guide provides detailed information on storage, handling, and experimental use, along with troubleshooting advice to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? A1: this compound is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) spacer to molecules of interest. It contains an N-hydroxysuccinimide (NHS) ester functional group that reacts specifically with primary amines (-NH₂) on proteins, peptides, or other substrates to form a stable carbamate linkage.[1][2][3][4] The hydrophilic PEG spacer can help to increase the solubility and stability of the conjugated molecule.[2][3]

Q2: How should I store and handle the solid this compound reagent? A2: The reagent is moisture-sensitive and should be handled with care to prevent hydrolysis of the reactive NHS ester.[5][6] Vials should be brought to room temperature before opening to avoid moisture condensation.[5][7][8] For detailed storage temperatures and durations, please refer to the table below.

Q3: Can I prepare a stock solution of this compound for later use? A3: It is strongly recommended to dissolve the reagent immediately before use.[5][6][7] The NHS ester group is readily hydrolyzed in the presence of moisture, which will render the reagent inactive.[5][8] Preparing stock solutions for long-term storage is not advised as it can compromise your experimental results.[6][7]

Q4: What type of buffer should I use for the conjugation reaction? A4: Use an amine-free buffer with a pH between 7.0 and 8.5.[1][5][9] Suitable buffers include phosphate-buffered saline (PBS), borate, HEPES, and carbonate buffers.[9][10][11] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[5][6][10][11]

Q5: How do I stop or "quench" the reaction? A5: The reaction can be quenched by adding a buffer that contains primary amines.[5][10] Common quenching buffers include Tris-buffered saline (TBS) or a solution of glycine, lysine, or hydroxylamine.[7][11] These molecules will react with any remaining unreacted this compound.

Storage and Handling Data

This table summarizes the recommended conditions for storing and handling this compound in both its solid form and as a freshly prepared solution.

ConditionSolid ReagentReconstituted Solution
Storage Temperature -20°C (long-term, months to years)[2][3][12]Prepare immediately before use.[5][6][7] Do not store.
0-4°C (short-term, days to weeks)[2]If absolutely necessary, store in anhydrous solvent at -20°C or -80°C and use quickly.
Handling Keep dry and protected from light.[2]Use anhydrous solvents (e.g., DMSO, DMF) for reconstitution.[3][5]
Important Precaution Equilibrate vial to room temperature before opening.[6]Discard any unused solution.[5][6][7] Avoid repeated freeze-thaw cycles.[12]

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Immediately before starting the conjugation reaction, add a small volume of an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][5][6]

  • Vortex gently to ensure the reagent is fully dissolved. A common concentration for a starting solution is 10 mM.[6][8]

  • Proceed immediately to the conjugation protocol. Do not store the solution.[6]

Protocol 2: General Protein Conjugation (PEGylation)

This protocol provides a starting point for the PEGylation of a protein, such as an antibody. The molar ratio of the PEG reagent to the protein may need to be optimized for your specific application.[5]

  • Protein Preparation : Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[5][8] If your protein is in a buffer containing Tris or glycine, it must be exchanged into a suitable reaction buffer via dialysis or desalting column.[5][6]

  • Reagent Preparation : Reconstitute the this compound in DMSO or DMF to a concentration of 10 mM immediately before use, as described in Protocol 1.

  • Conjugation : Add a calculated volume of the dissolved PEG reagent to your protein solution. A 20-fold molar excess of the PEG reagent is a common starting point.[5][6][8]

    • Note: The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[5][6][8]

  • Incubation : Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[5][6]

  • Quenching : Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[10]

  • Purification : Remove unreacted PEG reagent and reaction byproducts from the PEGylated protein using a suitable method such as dialysis, size-exclusion chromatography, or a spin desalting column.[5][6][7]

  • Storage : Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.[5][6]

Troubleshooting Guide

Encountering issues with your PEGylation reaction? This guide addresses common problems and provides solutions.

Q: My conjugation yield is very low or non-existent. What could be wrong? A: Low yield is the most common issue and can stem from several factors. Use the diagram and table below to diagnose the problem.

TroubleshootingWorkflow start Low / No Conjugation Yield cause1 Reagent Inactivity start->cause1 cause2 Sub-optimal Reaction Conditions start->cause2 cause3 Problem with Substrate start->cause3 issue1a NHS ester hydrolyzed due to moisture exposure. cause1->issue1a Potential Cause issue2a Reaction buffer contains primary amines (Tris, glycine). cause2->issue2a Potential Cause issue2b Reaction pH is too low (<7.0). cause2->issue2b issue2c Molar excess of PEG reagent is too low. cause2->issue2c issue3a Substrate has no available primary amines. cause3->issue3a Potential Cause sol1a Solution: Use fresh reagent. Equilibrate vial to room temp before opening. Use anhydrous solvent. issue1a->sol1a Action sol2a Solution: Use amine-free buffers like PBS, HEPES, or Borate. issue2a->sol2a Action sol2b Solution: Adjust buffer pH to 7.2-8.5 for optimal amine reactivity. issue2b->sol2b Action sol2c Solution: Increase the molar ratio of PEG reagent to substrate (e.g., 20x to 50x). issue2c->sol2c Action sol3a Solution: Confirm substrate structure and availability of -NH2 groups. issue3a->sol3a Action

A troubleshooting workflow for low conjugation yield.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Product Hydrolysis of PEG Reagent : The NHS ester is highly sensitive to moisture and has a short half-life in aqueous buffers.[5][10][12]Always use freshly prepared reagent solution.[5][6][7] Ensure the solid reagent vial is warmed to room temperature before opening to prevent condensation.[6][8] Use anhydrous grade DMSO or DMF.[12]
Incorrect Buffer : Use of buffers containing primary amines (e.g., Tris, glycine) competes with the reaction.[5][6][10]Switch to an amine-free buffer such as PBS, HEPES, or Borate for the reaction.[10][11] Ensure the purification and storage buffers for your substrate are also amine-free.
Incorrect pH : The reaction pH is too low, meaning the primary amines on the substrate are protonated and not sufficiently nucleophilic.Adjust the reaction buffer to a pH between 7.2 and 8.5.[1][9] The rate of reaction with the amine increases with pH, but so does the rate of hydrolysis, so a balance must be struck.[10]
Poor Yield / Incomplete Reaction Insufficient Molar Excess : The ratio of PEG reagent to your molecule is too low, especially in dilute protein solutions.[5]Increase the molar excess of the this compound. A 10 to 50-fold molar excess is a good range to test.[10]
Short Incubation Time : The reaction did not proceed to completion.Increase the incubation time or switch from incubating on ice to room temperature.[5][8] Monitor the reaction progress if possible.
Precipitation During Reaction Low Substrate Solubility : The addition of the organic solvent used to dissolve the PEG reagent causes the protein to precipitate.Decrease the final concentration of the organic solvent in the reaction mixture to below 10%.[5][6][8] Alternatively, perform the reaction at 4°C.
High Degree of PEGylation : Over-modification of the protein can alter its solubility characteristics and cause aggregation.Reduce the molar excess of the PEG reagent or shorten the reaction time to decrease the average number of PEGs attached per protein.

References

Technical Support Center: Quenching Unreacted m-PEG7-NHS Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted m-PEG7-NHS carbonate in experimental reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quenching process.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the reaction of this compound?

Quenching is a critical step to stop the reaction of this compound with your target molecule (e.g., protein, peptide, or amine-modified oligonucleotide). Failure to quench the reaction can lead to several undesirable outcomes, including:

  • Over-modification: The PEGylation reaction may continue, leading to the attachment of more PEG chains than desired, which can alter the biological activity and characteristics of your molecule.

  • Non-specific reactions: Unreacted this compound can react with other nucleophiles in the sample, leading to a heterogeneous product mixture.

  • Interference in downstream applications: Residual active PEG reagent can interfere with subsequent analytical or functional assays.

Q2: What are the common quenching agents for this compound reactions?

The most common and effective quenching agents are molecules containing a primary amine. These agents react with the NHS ester of the this compound in the same way as the target molecule, thus consuming the excess reagent. Commonly used quenching agents include:

  • Tris (tris(hydroxymethyl)aminomethane): A widely used buffer and quenching agent.

  • Glycine: A simple amino acid that is also effective for quenching.

  • Hydroxylamine: Another effective quenching agent that reacts with the NHS ester.[1][2]

Q3: How do I choose the right quenching agent?

The choice of quenching agent can depend on your specific application and downstream processing steps.

  • Tris and Glycine are generally preferred due to their low cost, stability, and compatibility with many biological samples.[3][4] They are effective at neutral to slightly basic pH.

  • Hydroxylamine is also a potent quenching agent.[1]

For most applications, Tris or glycine are excellent first choices.

Q4: What is the mechanism of quenching?

The quenching process involves a nucleophilic attack of the primary amine group of the quenching agent on the carbonyl carbon of the NHS ester in the this compound. This reaction forms a stable, covalent bond between the quenching agent and the m-PEG7, effectively inactivating the NHS ester and preventing it from reacting further with your target molecule.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low conjugation efficiency before quenching 1. Hydrolysis of this compound: The reagent is sensitive to moisture and can hydrolyze, rendering it inactive.[5][6] The half-life for hydrolysis of a PEG-succinimidyl carbonate at pH 8.0 and 25°C is approximately 20.4 minutes. This half-life can triple when the pH is lowered by one unit. 2. Suboptimal reaction pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2-8.5.[3] 3. Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the PEG reagent.[3]1. Proper handling and storage of this compound: Store the reagent desiccated at -20°C.[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use. 2. Optimize reaction pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use non-amine containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[7] 3. Buffer exchange: If your sample is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer before adding the this compound.
Incomplete quenching of the reaction 1. Insufficient concentration of quenching agent: The molar excess of the quenching agent may not be high enough to react with all the unreacted this compound. 2. Inadequate quenching time or temperature: The quenching reaction may not have proceeded to completion.1. Increase the concentration of the quenching agent: A final concentration of 20-100 mM of Tris or glycine is typically recommended.[1][6] 2. Optimize quenching conditions: Increase the incubation time (e.g., 15-30 minutes at room temperature) to ensure complete quenching.
Precipitation observed after adding quenching agent 1. High concentration of the quenched PEG reagent: The product of the quenching reaction (PEG-quencher conjugate) may have limited solubility. 2. Change in buffer conditions: The addition of the quenching agent may have altered the pH or ionic strength of the solution, leading to precipitation of your target molecule.1. Perform a buffer exchange: After quenching, remove the excess quenching agent and the quenched PEG reagent using a desalting column or dialysis. 2. Optimize quenching buffer: Ensure the pH of the quenching buffer is compatible with the stability of your target molecule.
Unexpected side reactions Reaction of NHS ester with other nucleophiles: Besides primary amines, NHS esters can also react with other nucleophilic groups such as thiols (cysteines) or hydroxyls (serine, threonine, tyrosine), although the reaction with primary amines is more favorable.[8][9]Control reaction conditions: Maintain the pH in the recommended range of 7.2-8.5 to favor the reaction with primary amines. If side reactions are a concern, consider protecting other reactive groups on your molecule before the PEGylation reaction.

Quantitative Data Summary

The stability of the this compound is a critical factor influencing the success of the conjugation reaction. The primary competing reaction is hydrolysis. The following table summarizes the hydrolysis half-life of a PEG-succinimidyl carbonate (SC), which is the reactive group in this compound.

Reactive GrouppHTemperature (°C)Hydrolysis Half-life (minutes)
Succinimidyl Carbonate (SC)8.02520.4
Succinimidyl Carbonate (SC)7.025~61.2 (estimated)

Note: The half-life at pH 7.0 is estimated based on the information that the half-life typically triples when the pH is lowered by one unit.

Experimental Protocols

Standard Quenching Protocol using Tris Buffer

This protocol describes a general procedure for quenching unreacted this compound with Tris buffer.

Materials:

  • Reaction mixture containing unreacted this compound

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.0.

  • Add Quenching Agent: To your reaction mixture, add the 1 M Tris-HCl stock solution to a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction volume.

  • Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.

  • Purification: Proceed with the purification of your PEGylated product to remove the quenched PEG reagent and excess quenching agent. This can be achieved by methods such as size exclusion chromatography (desalting column) or dialysis.

Standard Quenching Protocol using Glycine

This protocol provides an alternative method using glycine as the quenching agent.

Materials:

  • Reaction mixture containing unreacted this compound

  • Quenching solution: 1 M Glycine, pH 8.0

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Quenching Solution: Prepare a 1 M stock solution of glycine and adjust the pH to 8.0.

  • Add Quenching Agent: Add the 1 M glycine solution to your reaction mixture to a final concentration of 50-100 mM.

  • Incubate: Gently mix and incubate for 15-30 minutes at room temperature.

  • Purification: Purify your PEGylated product using appropriate methods like dialysis or a desalting column to remove byproducts.

Visualizations

This compound Reaction and Quenching Workflow

G cluster_reaction PEGylation Reaction cluster_quenching Quenching Step cluster_purification Purification Target Target Molecule (with primary amine) Reaction_mix Reaction Mixture (pH 7.2-8.5) Target->Reaction_mix PEG_reagent This compound PEG_reagent->Reaction_mix PEG_Target PEGylated Target Molecule Reaction_mix->PEG_Target Excess_PEG Unreacted This compound Reaction_mix->Excess_PEG Quenched_mix Quenched Reaction Mixture Purification Purification (e.g., Desalting Column) Excess_PEG->Quenched_mix Quenching_agent Quenching Agent (e.g., Tris, Glycine) Quenching_agent->Quenched_mix Quenched_PEG Quenched PEG Quenched_mix->Quenched_PEG Quenched_mix->Purification Purified_product Purified PEGylated Target Molecule Purification->Purified_product

Caption: Workflow for PEGylation and quenching of this compound.

Signaling Pathway of Quenching Reaction

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Unreacted_PEG Unreacted This compound Nucleophilic_Attack Nucleophilic Attack Unreacted_PEG->Nucleophilic_Attack Quencher Quenching Agent (Primary Amine, e.g., Tris) Quencher->Nucleophilic_Attack Quenched_PEG Quenched PEG (Stable Carbamate Linkage) Nucleophilic_Attack->Quenched_PEG NHS N-hydroxysuccinimide (Leaving Group) Nucleophilic_Attack->NHS

Caption: Mechanism of quenching unreacted this compound.

References

Validation & Comparative

A Researcher's Guide to Quantifying Protein Labeling with m-PEG7-NHS Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of polyethylene glycol (PEG) conjugation to proteins is a critical parameter in the development of biotherapeutics. This guide provides a comprehensive comparison of methods for quantifying the degree of labeling with m-PEG7-NHS carbonate and other common amine-reactive PEGylation reagents. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your research.

Introduction to Amine-Reactive PEGylation

PEGylation, the covalent attachment of PEG chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This compound is an amine-reactive reagent that specifically targets the primary amino groups of lysine residues and the N-terminus of proteins, forming a stable amide bond. The "m" signifies a methoxy group at one end of the PEG, "PEG7" indicates a chain of seven ethylene glycol units, and "NHS carbonate" is the N-hydroxysuccinimide ester reactive group.

The degree of labeling—the average number of PEG molecules conjugated to a single protein molecule—is a critical quality attribute that can significantly impact the efficacy, safety, and stability of the final product. Therefore, accurate and reliable quantification of the degree of labeling is paramount.

Comparison of Amine-Reactive PEGylation Reagents

While this compound is a popular choice, several other amine-reactive PEGylation reagents are available, each with distinct chemical properties. The choice of reagent can influence reaction kinetics, the stability of the resulting linkage, and the ease of monitoring the reaction.

ReagentReactive GroupLinkage FormedKey Characteristics
m-PEG-NHS Carbonate N-Hydroxysuccinimide CarbonateAmideForms a stable amide bond. The reaction is pH-dependent, typically performed at pH 7.2-8.5. Competing hydrolysis of the NHS ester increases with pH.
m-PEG-NPC p-Nitrophenyl CarbonateUrethaneForms a highly stable urethane bond. The release of p-nitrophenol during the reaction can be monitored spectrophotometrically, allowing for real-time reaction tracking. Generally less reactive than NHS esters.
m-PEG-SCM Succinimidyl CarboxymethylAmideSimilar to NHS esters, forms a stable amide bond. The linker structure between the PEG and the succinimidyl group can influence reaction kinetics.
m-PEG-Aldehyde AldehydeSecondary AmineReacts with amines via reductive amination, a two-step process requiring a reducing agent (e.g., sodium cyanoborohydride). This method can offer greater selectivity for the N-terminus under controlled pH conditions.

Quantifying the Degree of Labeling: A Comparative Overview of Methods

Several analytical techniques can be employed to determine the degree of PEGylation. The choice of method often depends on the size of the protein and the PEG chain, the required accuracy, and the available instrumentation.

MethodPrincipleAdvantagesDisadvantages
TNBS Assay SpectrophotometricSimple, rapid, and sensitive for the determination of free primary amines.Indirect method; requires a separate measurement before and after PEGylation. Potential for interference from other sample components.
Fluorescamine Assay FluorometricHighly sensitive and rapid for quantifying primary amines. Less susceptible to interference from free PEG than the TNBS assay.Indirect method; requires measurements before and after PEGylation. The reagent is prone to hydrolysis.
MALDI-TOF Mass Spectrometry Mass SpectrometryDirectly measures the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains. Can resolve different PEGylated species.Polydispersity of PEG can complicate spectra. May require optimization of matrix and instrument settings.
¹H NMR Spectroscopy Nuclear Magnetic ResonanceProvides a quantitative measure of the degree of PEGylation by comparing the integral of the PEG methylene protons to a protein-specific signal.Requires higher sample concentrations and a high-field NMR spectrometer. Not suitable for all proteins.

Experimental Protocols

General PEGylation Protocol with this compound

This protocol provides a general guideline for the PEGylation of a protein using this compound. Optimal conditions (e.g., molar ratio of PEG to protein, reaction time, temperature) should be determined empirically for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Avoid buffers containing primary amines like Tris.

  • This compound, dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

  • Purification system (e.g., size-exclusion chromatography or dialysis) to remove unreacted PEG.

Procedure:

  • Prepare the protein solution at a known concentration in the reaction buffer.

  • Add the desired molar excess of the this compound solution to the protein solution while gently stirring.

  • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours).

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.

  • Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate method.

Quantification Methodologies

Trinitrobenzenesulfonic Acid (TNBS) Assay

This spectrophotometric assay quantifies the number of free primary amino groups in a protein before and after PEGylation. The difference in the number of free amines corresponds to the number of amines modified with PEG.

Materials:

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.5.

  • 0.01% (w/v) TNBSA solution in 0.1 M Sodium Bicarbonate Buffer (prepare fresh).

  • 10% (w/v) SDS solution.

  • 1 N HCl.

  • Standard solution of a primary amine (e.g., glycine or an unmodified protein of known concentration).

Procedure:

  • Prepare a standard curve using the primary amine standard.

  • For the assay, mix 0.5 mL of the protein sample (both unmodified and PEGylated) at a concentration of 20-200 µg/mL in the bicarbonate buffer with 0.25 mL of the 0.01% TNBSA solution.

  • Incubate the mixture at 37°C for 2 hours.

  • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.

  • Measure the absorbance at 335 nm.

  • Calculate the number of free amines in each sample by comparing the absorbance to the standard curve.

  • The degree of labeling is calculated as: (Moles of free amines in unmodified protein - Moles of free amines in PEGylated protein) / Moles of protein.

Fluorescamine Assay

This fluorometric assay also determines the number of free primary amines. Fluorescamine reacts with primary amines to produce a fluorescent product.

Materials:

  • 0.1 M Borate Buffer, pH 9.0.

  • Fluorescamine solution (e.g., 3 mg/mL in acetone or DMSO, prepare fresh).

  • Standard solution of a primary amine (e.g., bovine serum albumin, BSA).

Procedure:

  • Prepare a standard curve using the BSA standard.

  • To 1.0 mL of the borate buffer, add up to 100 µL of the protein sample (unmodified and PEGylated).

  • While vortexing, add 125 µL of the fluorescamine solution dropwise.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence with an excitation wavelength of 390 nm and an emission wavelength of 475 nm.

  • Calculate the number of free amines and the degree of labeling as described for the TNBS assay.

MALDI-TOF Mass Spectrometry

This technique directly measures the molecular weight of the native and PEGylated protein. The mass difference allows for the calculation of the number of attached PEG chains.

Materials:

  • MALDI-TOF mass spectrometer.

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).

  • Sample and matrix solvents (e.g., acetonitrile, water, trifluoroacetic acid).

Procedure:

  • Prepare the native and PEGylated protein samples at a concentration of approximately 1 mg/mL.

  • Mix the sample solution with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Acquire the mass spectra in linear positive ion mode.

  • Determine the average molecular weight of the native protein (MW_native) and the PEGylated protein (MW_PEGylated).

  • The degree of labeling is calculated as: (MW_PEGylated - MW_native) / Molecular weight of the m-PEG7 chain.

¹H NMR Spectroscopy

This method provides a direct quantification of the degree of PEGylation by comparing the integrated signal of the repeating ethylene glycol protons of PEG to a well-resolved proton signal from the protein.

Materials:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Deuterated solvent (e.g., D₂O).

  • Internal standard (optional).

Procedure:

  • Lyophilize the native and PEGylated protein samples and dissolve them in D₂O.

  • Acquire the ¹H NMR spectrum.

  • Integrate the characteristic signal of the PEG methylene protons (around 3.6 ppm) (I_PEG).

  • Integrate a well-resolved, non-exchangeable proton signal from the protein (I_protein). The number of protons corresponding to this signal must be known (N_protein_protons).

  • The degree of labeling is calculated as: (I_PEG / N_PEG_protons) / (I_protein / N_protein_protons) Where N_PEG_protons is the number of methylene protons in the m-PEG7 chain (7 * 4 = 28).

Visualizing the Workflow and Pathways

PEGylation Reaction and Quantification Workflow

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_quantification Quantification Protein Protein (with primary amines) Reaction Reaction (pH 7.2-8.5) Protein->Reaction mPEG7NHS m-PEG7-NHS Carbonate mPEG7NHS->Reaction PEG_Protein PEGylated Protein Reaction->PEG_Protein Quench Quenching PEG_Protein->Quench Purification Purification (SEC/Dialysis) Quench->Purification TNBS TNBS Assay Purification->TNBS Fluorescamine Fluorescamine Assay Purification->Fluorescamine MALDI MALDI-TOF MS Purification->MALDI NMR ¹H NMR Purification->NMR

Caption: Workflow for protein PEGylation and subsequent quantification.

Amine-Reactive PEGylation Chemistry

PEGylation_Chemistry cluster_nhs m-PEG-NHS Carbonate cluster_aldehyde m-PEG-Aldehyde Protein_NH2_NHS Protein-NH₂ Amide_Bond Protein-NH-CO-O-PEG (Amide Bond) Protein_NH2_NHS->Amide_Bond mPEG_NHS m-PEG-O-CO-NHS mPEG_NHS->Amide_Bond NHS NHS Amide_Bond->NHS + Protein_NH2_Ald Protein-NH₂ Schiff_Base Protein-N=CH-PEG (Schiff Base) Protein_NH2_Ald->Schiff_Base mPEG_CHO m-PEG-CHO mPEG_CHO->Schiff_Base Secondary_Amine Protein-NH-CH₂-PEG (Secondary Amine) Schiff_Base->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaCNBH₃) Reducing_Agent->Secondary_Amine

Caption: Comparison of reaction pathways for NHS ester and aldehyde PEGylation.

Conclusion

The selection of a suitable PEGylation reagent and an appropriate quantification method is crucial for the successful development of PEGylated protein therapeutics. This guide provides a framework for comparing different amine-reactive chemistries and analytical techniques. For robust and reliable results, it is recommended to employ orthogonal methods to confirm the degree of labeling. For instance, an indirect method like the TNBS or fluorescamine assay can be complemented by a direct measurement using MALDI-TOF MS. By carefully considering the advantages and limitations of each approach, researchers can confidently characterize their PEGylated products and ensure their quality and consistency.

A Comparative Guide to Peptide Labeling for Mass Spectrometry: m-PEG7-NHS Carbonate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics and peptide analysis, chemical labeling coupled with mass spectrometry (MS) stands as a cornerstone for precise and reproducible quantification. Among the diverse array of labeling reagents, N-hydroxysuccinimide (NHS) esters are widely employed for their ability to efficiently react with primary amines on peptides, such as the N-terminus and the side chain of lysine residues. This guide provides a comprehensive comparison of m-PEG7-NHS carbonate with other commonly used labeling reagents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their analytical needs.

Overview of Peptide Labeling Strategies

Chemical labeling strategies for quantitative mass spectrometry can be broadly categorized into two main types: isobaric and non-isobaric (or isotopic) labeling.

  • Isobaric Labeling: Reagents such as Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are designed to have the same total mass.[1][2][3] Peptides labeled with different isobaric tags from a set are indistinguishable in the MS1 scan. Upon fragmentation (MS/MS), reporter ions with unique masses are generated, and the relative abundance of these reporter ions corresponds to the relative abundance of the peptides in the different samples.[1][3]

  • Non-isobaric/Isotopic Labeling: In this approach, peptides from different samples are labeled with reagents that have different masses, resulting in a mass shift in the MS1 scan that is proportional to the number of labels incorporated. This compound falls into this category, as do other strategies like dimethyl labeling.[4] Quantification is achieved by comparing the signal intensities of the differentially labeled peptides at the MS1 level.

Comparison of Labeling Reagents

The choice of labeling reagent can significantly impact the outcome of a quantitative proteomics experiment. The following table summarizes the key characteristics of this compound and popular alternatives.

FeatureThis compoundTandem Mass Tags (TMT)isobaric Tags for Relative and Absolute Quantitation (iTRAQ)Dimethyl Labeling
Labeling Chemistry NHS carbonate reacts with primary aminesNHS ester reacts with primary aminesNHS ester reacts with primary aminesReductive amination of primary amines
Quantification Level MS1MS2/MS3MS2MS1
Multiplexing Capacity Limited by mass resolutionUp to 18-plex (TMTpro)Up to 8-plexTypically 2-plex or 3-plex
Advantages Increased hydrophilicity of labeled peptides, potentially improving chromatographic separation.High degree of multiplexing, reduced sample-to-sample variation.[5]Well-established method with good fragmentation efficiency.[6]Cost-effective and straightforward procedure.[4]
Disadvantages Increased sample complexity at the MS1 level, potential for signal suppression.Co-fragmentation of precursors can lead to ratio compression.[2]Lower multiplexing capacity compared to TMT.Deuterated labels can cause slight shifts in chromatographic retention time.[4]
Molecular Weight 481.49 g/mol Varies by tag (e.g., TMT10plex reagents add 229.16 Da)Adds 145.1 Da (4-plex) or 305.3 Da (8-plex)Adds 28 Da (light), 32 Da (intermediate), or 36 Da (heavy) per amine

Experimental Protocols

Detailed and robust experimental protocols are critical for successful and reproducible peptide labeling and analysis.

Protocol 1: this compound Labeling of Peptides for MS Analysis

This protocol is a general guideline and may require optimization based on the specific peptide sample.

Materials:

  • Peptide sample (lyophilized)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Hydroxylamine solution (5% w/v) or Methylamine solution (0.4 M) for quenching[7][8]

  • C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized peptide sample in 100 mM TEAB buffer to a final concentration of 1-2 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the this compound solution to the peptide solution at a molar excess (e.g., 5 to 20-fold molar excess of reagent to peptide). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Quenching: Add hydroxylamine or methylamine solution to the reaction mixture to a final concentration of 0.4% (v/v) and incubate for 15 minutes at room temperature to quench the reaction and remove any non-specific labeling on serine, threonine, or tyrosine residues.[7][8][9]

  • Sample Cleanup: Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the labeled peptide sample using a C18 SPE cartridge according to the manufacturer's instructions.

  • Lyophilization and Storage: Lyophilize the desalted, labeled peptide sample and store at -20°C until LC-MS/MS analysis.

Protocol 2: TMT Labeling of Peptides

This protocol is adapted from established methods for TMT labeling.[5][10]

Materials:

  • Peptide sample (lyophilized)

  • TMT labeling reagent

  • Anhydrous acetonitrile (ACN)

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Hydroxylamine solution (5% w/v) or Methylamine solution (0.4 M) for quenching[7][8]

Procedure:

  • Peptide Reconstitution: Dissolve the peptide sample in 100 mM TEAB buffer.

  • TMT Reagent Reconstitution: Resuspend the TMT labeling reagent in anhydrous ACN.

  • Labeling Reaction: Add the TMT reagent to the peptide solution. A TMT-to-peptide ratio of 1:1 (w/w) can be efficient if the peptide and TMT concentrations are sufficiently high (e.g., >2 g/L and >10 mM, respectively).[10]

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Quenching: Add hydroxylamine or methylamine solution to quench the reaction and incubate for 15 minutes.[5][7][8]

  • Sample Pooling and Cleanup: Combine the differentially labeled samples, and then proceed with sample cleanup using C18 SPE.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling cluster_analysis Mass Spectrometry Analysis Protein Extraction Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion Trypsin Peptide Quantification Peptide Quantification Protein Digestion->Peptide Quantification BCA/Qubit Labeling Reaction Labeling Reaction Peptide Quantification->Labeling Reaction This compound Quenching Quenching Labeling Reaction->Quenching Hydroxylamine/Methylamine Sample Cleanup Sample Cleanup Quenching->Sample Cleanup C18 Desalting LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for this compound labeling of peptides for mass spectrometry analysis.

logical_relationship cluster_principle Principle of Non-isobaric Labeling Peptide A (Sample 1) Peptide A (Sample 1) Labeled Peptide 1 Labeled Peptide 1 Peptide A (Sample 1)->Labeled Peptide 1 Peptide A (Sample 2) Peptide A (Sample 2) Labeled Peptide 2 Labeled Peptide 2 Peptide A (Sample 2)->Labeled Peptide 2 Label 1 (e.g., Unlabeled) Label 1 (e.g., Unlabeled) Label 1 (e.g., Unlabeled)->Labeled Peptide 1 Label 2 (m-PEG7-NHS) Label 2 (m-PEG7-NHS) Label 2 (m-PEG7-NHS)->Labeled Peptide 2 MS1 Spectrum MS1 Spectrum Labeled Peptide 1->MS1 Spectrum Mass = M Labeled Peptide 2->MS1 Spectrum Mass = M + ΔM

Caption: Logical diagram illustrating quantification by non-isobaric labeling at the MS1 level.

Concluding Remarks

The selection of a peptide labeling strategy for mass spectrometry is a critical decision that influences the scope and outcome of quantitative proteomic studies. This compound offers the advantage of increasing peptide hydrophilicity, which can be beneficial for certain applications. However, for studies requiring high-throughput analysis and deep proteome coverage, isobaric tagging methods like TMT and iTRAQ are generally preferred due to their higher multiplexing capabilities.[1][2][3] Ultimately, the optimal choice will depend on the specific research question, sample type, and available instrumentation. This guide provides the foundational knowledge and protocols to make an informed decision and to successfully implement these powerful analytical techniques.

References

A Comparative Guide to the HPLC Characterization of m-PEG7-NHS Carbonate Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It offers numerous advantages, including improved pharmacokinetic profiles, enhanced stability, and reduced immunogenicity. Among the various PEGylation reagents, m-PEG7-NHS carbonate is a popular choice for its ability to react with primary amines on biomolecules. However, a thorough characterization of the resulting bioconjugates is critical to ensure product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for this purpose.

This guide provides a comprehensive comparison of the HPLC characterization of this compound bioconjugates with alternative PEGylation strategies. It includes supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical methods for their specific needs.

Performance Comparison of PEGylation Chemistries

The choice of PEGylation chemistry significantly impacts the characteristics of the final bioconjugate and the analytical strategy required for its characterization. While this compound is widely used, several alternatives offer distinct advantages in terms of specificity and reaction conditions.

Featurem-PEG-NHS Carbonatem-PEG-MaleimideClick Chemistry (e.g., Azide-Alkyne)
Target Residue Primary amines (e.g., Lysine, N-terminus)Thiols (e.g., Cysteine)Bio-orthogonal handles (azide, alkyne)
Reaction pH 7-9[1][2]6.5-7.5Near-neutral
Linkage Formed UrethaneThioetherTriazole
Specificity Can react with multiple lysine residues, leading to a heterogeneous mixture.Site-specific if a free cysteine is available or engineered.Highly specific and bio-orthogonal.[3]
Side Reactions Hydrolysis of the NHS ester can compete with the conjugation reaction.Reaction with amines can occur at pH > 7.5.[4]Generally very few side reactions.
Redox Sensitivity LowRequires a reducing environment to maintain free thiols.Low

Quantitative HPLC Data Summary

The following table summarizes typical quantitative data obtained from the HPLC analysis of PEGylated proteins. These values can serve as a benchmark for researchers developing and validating their own analytical methods.

ParameterHPLC MethodTypical Value/RangeReference
Retention Time (RT) Reproducibility (%RSD) SEC & RP-HPLC< 1%[1]
Peak Area Reproducibility (%RSD) SEC & RP-HPLC< 5%[1]
Purity of PEGylated Protein SEC & RP-HPLC> 95%[5]
High Molecular Weight (HMW) Aggregates SEC-HPLC< 5%[5]
Limit of Detection (LOD) for Free PEG 2D LC with Charged Aerosol Detection< 10 ng on column[1]
Limit of Quantitation (LOQ) for PEGylated Protein SEC-HPLC~12.5 µg/mL[5]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible HPLC data. Below are representative protocols for the characterization of PEGylated bioconjugates using Size-Exclusion and Reversed-Phase HPLC.

Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate and Purity Analysis

This method is ideal for separating species based on their hydrodynamic radius, making it the primary choice for quantifying aggregates and the overall purity of the PEGylated conjugate.[5]

  • LC System: A biocompatible HPLC or UPLC system.[5]

  • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 µm (or equivalent).[5]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: Ambient.[6]

  • Detector: UV at 214 nm or 280 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Sample Concentration: 1-2 mg/mL.

  • Data Analysis: Integrate the peak areas for the high molecular weight species, the main peak (monoconjugate), and any low molecular weight species. Calculate the percentage of each to determine the purity and extent of aggregation.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Isomer Separation and Purity Analysis

RP-HPLC separates molecules based on their hydrophobicity. PEGylation alters the hydrophobicity of a protein, allowing for the separation of unreacted protein, PEGylated species, and potentially different positional isomers.

  • LC System: An HPLC or UPLC system with a gradient pump.

  • Column: Jupiter 300 5 µm C4, 300Å, or equivalent wide-pore C4 or C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 65% B over 25 minutes is a good starting point.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.[7]

  • Detector: UV at 214 nm or 280 nm. For PEG reagents lacking a chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[1][8]

  • Sample Preparation: Quench the PEGylation reaction with an equal volume of a low pH solution (e.g., 50 mM Tris, 1% TFA, pH ~2).[7]

  • Data Analysis: Analyze the chromatogram for peaks corresponding to the unreacted protein, the desired PEGylated product, and any side-products. The retention time of the PEGylated protein is expected to be different from the native protein.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships involved in the characterization of this compound bioconjugates, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_conjugation Bioconjugation cluster_hplc HPLC Characterization cluster_analysis Data Analysis Protein Protein Reaction Conjugation Reaction (pH 7-9) Protein->Reaction PEG_NHS m-PEG7-NHS Carbonate PEG_NHS->Reaction SEC SEC-HPLC (Aggregates, Purity) Reaction->SEC Sample RP_HPLC RP-HPLC (Purity, Isomers) Reaction->RP_HPLC Sample LC_MS LC-MS (Mass Confirmation) Reaction->LC_MS Sample Purity_Data Purity & Aggregation Data SEC->Purity_Data RP_HPLC->Purity_Data MW_Data Molecular Weight Confirmation LC_MS->MW_Data

HPLC Characterization Workflow

conjugation_comparison cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_bioorthogonal Bio-orthogonal NHS m-PEG-NHS Carbonate Maleimide m-PEG-Maleimide Click Click Chemistry (Azide/Alkyne) Protein Target Protein Protein->NHS Lysine, N-terminus Protein->Maleimide Cysteine Protein->Click Engineered Handle

Comparison of PEGylation Chemistries

References

A Comparative Guide to the Stability of m-PEG-NHS Carbonate vs. Ester-Linked Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and drug delivery, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The choice of linker chemistry is critical as it dictates the stability and release characteristics of the resulting conjugate. This guide provides an objective comparison between two commonly used amine-reactive PEGylating reagents: m-PEG-N-hydroxysuccinimidyl (NHS) carbonates and m-PEG-NHS esters, with a focus on their stability.

Chemical Structures and Reaction Mechanisms

The fundamental difference between these two classes of reagents lies in the linkage they form upon reaction with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue).

  • m-PEG-NHS Carbonates: These reagents, such as m-PEG7-NHS carbonate, react with amines to form a carbamate (or urethane) linkage.

  • m-PEG-NHS Esters: These reagents react with amines to form a stable amide bond.

Both reactions are susceptible to a competing side reaction: hydrolysis, where the NHS ester or carbonate reacts with water. This hydrolysis is a critical parameter, as it reduces the amount of active PEG reagent available for conjugation. The reaction pathways are illustrated below.

G cluster_carbonate m-PEG-NHS Carbonate Pathway peg_carbonate m-PEG-O-(C=O)-NHS conjugate_carbamate m-PEG-O-(C=O)-NH-Protein (Carbamate Linkage) peg_carbonate->conjugate_carbamate Aminolysis (pH 7.0-8.5) hydrolysis_product1 m-PEG-OH + CO₂ peg_carbonate->hydrolysis_product1 Hydrolysis amine1 Protein-NH₂ amine1->conjugate_carbamate nhs1 NHS conjugate_carbamate->nhs1 Releases water1 H₂O (Hydrolysis) water1->hydrolysis_product1

Caption: Reaction pathway for m-PEG-NHS carbonate.

G cluster_ester m-PEG-NHS Ester Pathway peg_ester m-PEG-Linker-(C=O)-NHS conjugate_amide m-PEG-Linker-(C=O)-NH-Protein (Amide Linkage) peg_ester->conjugate_amide Aminolysis (pH 7.0-8.5) hydrolysis_product2 m-PEG-Linker-COOH peg_ester->hydrolysis_product2 Hydrolysis amine2 Protein-NH₂ amine2->conjugate_amide nhs2 NHS conjugate_amide->nhs2 Releases water2 H₂O (Hydrolysis) water2->hydrolysis_product2

Caption: Reaction pathway for m-PEG-NHS ester.

Stability Comparison: Activated Reagent vs. Final Conjugate

Stability must be considered at two stages: the stability of the reactive PEG reagent prior to conjugation and the stability of the final PEG-protein conjugate.

Hydrolysis of Activated PEG Reagents

The N-hydroxysuccinimidyl ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to basic pH where conjugation reactions are typically performed.[1][2] The rate of this hydrolysis competes directly with the aminolysis (conjugation) reaction.[2] A reagent with a shorter hydrolysis half-life requires a larger excess in the reaction mixture to achieve the desired level of conjugation.[3]

Succinimidyl Carbonate (SC) PEG reagents are known to be highly reactive and offer good stability in aqueous solutions compared to some ester alternatives.[1][4] However, the stability of NHS esters is significantly influenced by the spacer arm connecting the NHS group to the PEG chain.[5] For instance, longer alkyl spacers in m-PEG-NHS carboxylates can increase stability (decrease reactivity).[5]

The table below summarizes the hydrolysis half-lives for various activated PEG-NHS esters, providing a quantitative measure of their relative stabilities in aqueous buffer.

PEG-NHS Linkage TypeAbbreviationHydrolysis Half-life (minutes) at pH 8.0, 25°C
Succinimidyl ValerateSVA33.6
Succinimidyl ButanoateSBA23.3
Succinimidyl Carbonate SC 20.4
Succinimidyl GlutarateSG17.6
Succinimidyl PropionateSPA16.5
Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
Succinimidyl SuccinamideSSA3.2
Succinimidyl CarboxymethylatedSCM0.75

Data presented is for comparison of reactivity as measured by hydrolysis half-lives. Aminolysis rates generally parallel hydrolysis rates. Typically, the half-life triples when the pH is lowered by one unit.

Stability of the Final PEG-Conjugate Linkage

While the amide bond formed from NHS esters is known to be highly stable, the carbamate (urethane) linkage formed from NHS carbonates is susceptible to hydrolysis, leading to "depegylation".[6][7]

A notable example is Peginterferon alfa-2b, a biopharmaceutical produced by conjugating a 12 kDa succinimidyl carbonate PEG reagent with interferon alfa-2b.[6][7] The resulting carbamate linkage is known to be liable to hydrolysis, making depegylation a critical parameter for the stability and formulation of the final drug product.[7] This susceptibility underscores a key performance difference:

  • Amide Linkage (from Ester): Generally considered permanent and highly stable under physiological conditions.

  • Carbamate Linkage (from Carbonate): Can be less stable and prone to hydrolysis over time, which may be a disadvantage for drugs requiring long-term stability but could potentially be exploited for controlled release applications.

Experimental Protocols

Here we provide generalized protocols for assessing the stability of both the unreacted PEG reagents and the final conjugates.

Protocol: Determining Hydrolysis Half-Life of Activated PEG Reagents

This protocol is based on monitoring the release of the NHS anion, which absorbs light at 260 nm.

Materials:

  • Activated PEG reagent (e.g., this compound)

  • Reaction Buffer: 0.1 M phosphate or borate buffer at the desired pH (e.g., pH 8.0)

  • UV-Vis Spectrophotometer

  • Acetonitrile or other suitable organic solvent to dissolve the PEG reagent initially

Procedure:

  • Prepare a stock solution of the activated PEG reagent in acetonitrile (e.g., 50 mg/mL).

  • Equilibrate the reaction buffer to the desired temperature (e.g., 25°C) in a cuvette.

  • Initiate the reaction by adding a small volume of the PEG stock solution to the reaction buffer and mix quickly. The final concentration should be sufficient to give a measurable absorbance change.

  • Immediately begin monitoring the increase in absorbance at 260 nm over time using the spectrophotometer.

  • Continue collecting data until the reaction reaches completion (i.e., the absorbance plateaus).

  • The pseudo-first-order kinetics of the hydrolysis reaction can be used to calculate the half-life (τ1/2).[5]

Protocol: Assessing Stability of the Final PEG-Conjugate

This protocol assesses the integrity of the PEG-protein conjugate over time in a relevant biological medium.

Materials:

  • Purified PEG-protein conjugate

  • Incubation Medium: Phosphate-buffered saline (PBS) pH 7.4, or human/rat serum

  • Analytical Instrumentation: HPLC with a size-exclusion column (SEC-HPLC), SDS-PAGE, or Mass Spectrometry

  • Incubator at 37°C

Procedure:

  • Dissolve the PEG-protein conjugate in the chosen incubation medium to a final concentration of ~1 mg/mL.

  • Distribute aliquots of the solution into separate sterile microcentrifuge tubes.

  • Place the tubes in an incubator at 37°C.

  • At designated time points (e.g., 0, 6, 12, 24, 48 hours, and weekly), remove one aliquot and immediately freeze it at -80°C to stop any further degradation.

  • After collecting all time points, analyze the samples.

    • Using SEC-HPLC: Monitor for the appearance of a new peak corresponding to the unconjugated protein, indicating depegylation. Quantify the peak areas to determine the percentage of intact conjugate remaining over time.

    • Using SDS-PAGE: Look for the appearance of a band corresponding to the molecular weight of the unconjugated protein.

  • Plot the percentage of intact conjugate versus time to determine the stability profile.

G cluster_workflow Experimental Workflow for Stability Assessment cluster_hydrolysis Reagent Hydrolysis Test cluster_conjugate Conjugate Stability Test start Prepare Reagents & Conjugates h_step1 Dissolve PEG-NHS in Buffer (e.g., pH 8.0) start->h_step1 c_step1 Incubate Conjugate in Buffer/Serum at 37°C start->c_step1 h_step2 Monitor Absorbance Increase at 260nm h_step1->h_step2 h_step3 Calculate Hydrolysis Half-Life (τ1/2) h_step2->h_step3 end_report Generate Stability Report h_step3->end_report c_step2 Collect Aliquots at Time Points c_step1->c_step2 c_step3 Analyze by SEC-HPLC or SDS-PAGE c_step2->c_step3 c_step4 Quantify Intact Conjugate (%) c_step3->c_step4 c_step4->end_report

Caption: Workflow for stability assessment.

Conclusion and Recommendations

The choice between m-PEG-NHS carbonate and ester reagents involves a trade-off between the reactivity of the agent and the stability of the final conjugate.

  • m-PEG-NHS Esters form highly stable amide bonds, making them the preferred choice for applications requiring a permanent PEG shield to maximize in vivo circulation time and stability. The wide range of available ester linkers with varying hydrolysis rates allows for fine-tuning of the conjugation reaction.[5]

  • m-PEG-NHS Carbonates form a less stable carbamate linkage.[6][7] While the activated reagent itself has favorable reactivity and stability for the conjugation step, the potential for depegylation of the final product is a significant consideration.[1][6] This feature makes it less suitable for applications demanding long-term, irreversible conjugation. However, it could be advantageous if a slow, controlled release of the native biomolecule is desired.

For researchers and drug developers, the selection should be guided by the therapeutic goal. If maximal, long-term stability of the conjugate is paramount, an ester-linked PEG is the more robust option. If the application can tolerate or would benefit from a potentially cleavable linkage, a carbonate-linked PEG may be considered. In all cases, rigorous experimental validation of conjugate stability is essential.

References

Unveiling the Impact of m-PEG7-NHS Carbonate PEGylation on Protein Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a critical step in enhancing their clinical efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands as a leading method to improve a protein's pharmacokinetic profile, stability, and immunogenicity. This guide provides a comprehensive comparison of protein activity following PEGylation with m-PEG7-NHS carbonate against other common PEGylation reagents, supported by experimental data and detailed protocols.

The choice of PEGylation reagent is paramount, as the linker chemistry and PEG chain length can significantly influence the bioactivity of the modified protein. This compound is an amine-reactive PEGylation reagent that forms a stable carbamate linkage with primary amines, such as the lysine residues on a protein's surface. This guide delves into the quantitative effects of this specific reagent on protein function, offering a clear perspective for its application in therapeutic protein development.

Comparative Analysis of Protein Activity Post-PEGylation

The preservation of biological activity is a key performance indicator for any PEGylation strategy. The following table summarizes the retained activity of various proteins after modification with different PEGylation reagents, including a carbonate-activated mPEG.

ProteinPEGylation ReagentMolecular Weight of PEG (kDa)Molar Ratio (PEG:Protein)Retained Activity (%)Reference
LysozymeCarbonate-mPEG2Not Specified60-62[1]
LysozymeEpoxy-mPEG2Not Specified80[1]
LysozymeTFP-mPEG2Not Specified60-62[1]
L-asparaginaseMS(PEG)n0.330Not Specified~110 (Vmax)[2]
L-lacate oxidaseMaleimide-PEGNot SpecifiedNot Specified~70[3]

Note: TFP (2,3,5,6-Tetrafluorophenyl) and MS(PEG)n (N-hydroxysuccinimidyl ester of methoxy-terminated PEG) represent alternative amine-reactive PEGylation chemistries.

The data indicates that while some PEGylation chemistries, like the epoxy-mPEG, can lead to higher retention of enzymatic activity, the carbonate-mPEG still allows for substantial bioactivity (60-62% for Lysozyme). It is important to note that the optimal PEGylation strategy is protein-dependent and requires empirical validation.

The Chemistry of Amine-Reactive PEGylation

The fundamental principle of PEGylation with this compound lies in the reaction between the N-hydroxysuccinimidyl (NHS) carbonate group of the PEG reagent and the primary amine groups on the protein surface, primarily the ε-amino group of lysine residues. This reaction results in the formation of a stable carbamate bond.

PEGylation_Reaction Protein Protein-NH₂ Intermediate Reaction Intermediate Protein->Intermediate Nucleophilic Attack PEG m-PEG₇-O-CO-NHS PEG->Intermediate PEG_Protein Protein-NH-CO-O-PEG₇ Intermediate->PEG_Protein Carbamate Bond Formation NHS N-Hydroxysuccinimide Intermediate->NHS Leaving Group

Caption: Reaction mechanism of this compound with a primary amine on a protein.

Experimental Workflow for Protein PEGylation and Activity Assessment

A systematic approach is crucial for reproducible and reliable results. The following diagram outlines a typical workflow for protein PEGylation and subsequent activity analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Solution (Amine-free buffer, pH 7-9) Mixing Mix Protein and PEG Solutions (Controlled molar ratio) Protein_Prep->Mixing PEG_Prep This compound Solution (Anhydrous DMSO or DMF) PEG_Prep->Mixing Incubation Incubate (Room temperature or 4°C) Mixing->Incubation Purification Remove Unreacted PEG (e.g., Dialysis, SEC) Incubation->Purification Characterization Characterize PEGylated Protein (SDS-PAGE, Mass Spectrometry) Purification->Characterization Activity_Assay Measure Protein Activity Purification->Activity_Assay

Caption: A generalized workflow for protein PEGylation and subsequent analysis.

Detailed Experimental Protocols

Protocol 1: Protein PEGylation with this compound

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis membrane or size-exclusion chromatography (SEC) column

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.[4]

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10-50 mg/mL). The NHS ester is moisture-sensitive, so minimize its exposure to air.[4]

  • PEGylation Reaction: Add the dissolved this compound solution to the protein solution while gently stirring. The molar ratio of PEG to protein will need to be optimized for each specific protein and desired degree of PEGylation. A common starting point is a 5 to 20-fold molar excess of the PEG reagent.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may vary.

  • Quenching (Optional): To stop the reaction, a quenching solution containing primary amines (e.g., Tris-HCl or glycine) can be added to a final concentration of 20-50 mM.

  • Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using dialysis against the appropriate buffer or by size-exclusion chromatography.

Protocol 2: Lysozyme Activity Assay

This protocol is adapted from a study that assessed the activity of PEGylated lysozyme.[1]

Materials:

  • Native and PEGylated lysozyme samples

  • 0.1 M Phosphate buffer, pH 5.2

  • 4-methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotrioside ((GlcNAc)₃MeU) solution (20 µM in 0.1 M phosphate buffer, pH 5.2)

  • 0.5 M Glycine buffer, pH 12.0

  • Fluorometer

Procedure:

  • Sample Preparation: Dissolve the native and PEGylated lysozyme samples in 0.1 M phosphate buffer (pH 5.2) to a final concentration of 2 µM.

  • Substrate Preparation: Pre-warm the (GlcNAc)₃MeU substrate solution to 42°C for 5 minutes.

  • Reaction Initiation: Mix 200 µL of the lysozyme sample with 200 µL of the pre-warmed substrate solution and incubate at 42°C.

  • Time-course Measurement: At regular intervals (e.g., every 30 minutes), transfer 50 µL of the reaction mixture to a microplate well containing 300 µL of 0.5 M glycine buffer (pH 12.0). The glycine buffer stops the enzymatic reaction and enhances the fluorescence of the product.

  • Fluorescence Reading: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.

  • Activity Calculation: Determine the rate of increase in fluorescence over time. The activity of the PEGylated lysozyme is expressed as a percentage of the activity of the native, un-PEGylated lysozyme.

Conclusion

The selection of a PEGylation reagent is a critical decision in the development of protein therapeutics. This guide provides a comparative overview of the impact of this compound on protein activity, alongside other common reagents. The provided data and protocols offer a foundational resource for researchers to design and execute their PEGylation studies. It is evident that while a reduction in activity can occur, strategic application of this compound can yield modified proteins with a favorable balance of retained bioactivity and improved pharmaceutical properties. As with any bioconjugation strategy, empirical optimization for each specific protein is essential to achieve the desired therapeutic profile.

References

A Head-to-Head Comparison of m-PEG7-NHS Carbonate and Maleimide Linkers for Site-Specific Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the final product. This guide provides a detailed, data-driven comparison of two popular classes of linkers: m-PEG7-NHS carbonates, which target primary amines, and maleimides, which react with free thiols. By understanding the distinct characteristics of each, you can make an informed choice to optimize your site-specific conjugation strategy.

Executive Summary

Featurem-PEG7-NHS CarbonateMaleimide Linker
Target Residue Primary amines (e.g., Lysine, N-terminus)Free thiols (e.g., Cysteine)
Bond Formed UrethaneThioether
Site-Specificity Moderate to Low (depends on lysine accessibility)High (cysteine is less abundant)
Optimal Reaction pH 7.2 - 8.56.5 - 7.5
Reaction Speed Fast (minutes to a few hours)Very Fast (seconds to minutes)
Conjugate Stability High (stable urethane bond)Generally stable, but susceptible to retro-Michael addition
Key Advantage Forms a very stable linkage.High degree of site-specificity.
Key Disadvantage Potential for heterogeneous products due to multiple lysine residues.Requires a free thiol, which may necessitate protein engineering or reduction of disulfide bonds. The resulting bond can be reversible.

Reaction Mechanisms: A Tale of Two Chemistries

The fundamental difference between this compound and maleimide linkers lies in their target functional groups and the resulting covalent bonds.

This compound: This linker utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines, which are predominantly found on the side chain of lysine residues and the N-terminus of a protein. The reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable urethane bond and the release of NHS.

dot

Caption: Reaction of this compound with a primary amine.

Maleimide Linker: Maleimide linkers are highly specific for sulfhydryl (thiol) groups, which are present in cysteine residues. The reaction proceeds via a Michael addition, where the thiolate anion acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond. This results in the formation of a stable thioether bond.

dot

Conjugation_Workflow cluster_NHS This compound Workflow cluster_Maleimide Maleimide Linker Workflow A1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) A2 Dissolve this compound in DMSO/DMF A3 Add Linker to Protein (5-20x excess) A2->A3 A4 Incubate (30-120 min) A3->A4 A5 Quench Reaction (Optional) A4->A5 A6 Purify Conjugate A5->A6 B1 Prepare Protein with Free Thiol (Reduce if necessary) B2 Buffer Exchange (pH 6.5-7.5) B1->B2 B3 Dissolve Maleimide Linker in DMSO/DMF B4 Add Linker to Protein (2-10x excess) B3->B4 B5 Incubate (1-2 hours) B4->B5 B6 Quench Reaction B5->B6 B7 Purify Conjugate B6->B7

A Comparative Analysis of PEG-NHS Carbonate Linkers: Impact of Linker Length on Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is critical. Polyethylene glycol (PEG) linkers are widely employed to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules. Among the various activated PEGs, N-Hydroxysuccinimidyl (NHS) carbonate-activated PEG linkers offer a versatile tool for conjugating molecules to primary amines, forming stable carbamate bonds. This guide provides a comparative analysis of different length PEG-NHS carbonate linkers, supported by experimental data, to aid in the selection of the optimal linker for specific applications.

Introduction to PEG-NHS Carbonate Linkers

PEG-NHS carbonate linkers are used to covalently attach PEG chains to proteins, peptides, and other biomolecules through the formation of a urethane (carbamate) linkage. This "PEGylation" process can enhance the therapeutic properties of the parent molecule by increasing its hydrodynamic size, which can reduce renal clearance and protect it from enzymatic degradation. The length of the PEG linker itself, as well as any alkyl spacer between the PEG chain and the NHS carbonate, can significantly influence the reactivity of the linker and the properties of the resulting conjugate.

Impact of Alkyl Spacer Length on Reactivity and Stability

A key factor influencing the performance of PEG-NHS carbonate linkers is the length of the alkyl spacer separating the PEG backbone from the reactive NHS carbonate group. Research has shown that even small changes in this spacer length can have a profound impact on the linker's reactivity and stability in aqueous solutions.

A study by Vaillard et al. investigated the kinetics of hydrolysis for a series of methoxy-PEG (mPEG)-NHS carbonates with varying aliphatic spacer lengths. The hydrolysis half-life (τ1/2) in a buffered alkaline solution (pH 8.0) serves as an indicator of the linker's stability and, inversely, its reactivity. A longer half-life suggests lower reactivity and greater stability.

Linker StructureSpacer Length (n)Hydrolysis Half-Life (τ1/2) at pH 8.0 (minutes)
mPEG-O-(CH2)2-O-CO-NHS2~20
mPEG-O-(CH2)3-O-CO-NHS3~60
mPEG-O-(CH2)4-O-CO-NHS4~65
mPEG-O-(CH2)5-O-CO-NHS5~65
mPEG-O-(CH2)6-O-CO-NHS6~70
Data adapted from Vaillard, V. A., et al. (2018). mPEG–NHS carbonates: Effect of alkyl spacers on the reactivity: Kinetic and mechanistic insights. Journal of Applied Polymer Science, 135(44), 47028.[1]

These findings demonstrate a significant drop in reactivity (increase in stability) when the spacer length is increased from two to three carbon atoms.[1] Further increases in the spacer length beyond three carbons have a less pronounced effect on the hydrolysis half-life. This "tuned reactivity" allows for a more controlled conjugation reaction, potentially reducing the formation of unwanted byproducts.[1]

Influence of PEG Chain Length on Conjugate Properties

While the alkyl spacer fine-tunes reactivity, the overall length of the PEG chain has a substantial impact on the physicochemical and biological properties of the final conjugate. Generally, increasing the PEG chain length leads to:

  • Increased Hydrodynamic Size: This is the primary mechanism by which PEGylation prolongs the in vivo circulation time of a drug by reducing its renal clearance.[2]

  • Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thus protecting the conjugated protein from degradation.[2][3]

  • Improved Solubility: PEG is highly hydrophilic, which can improve the solubility of hydrophobic drugs or proteins.[3][4]

  • Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the surface of proteins, reducing the potential for an immune response.[3]

However, there is a trade-off. Longer PEG chains can sometimes lead to a decrease in the biological activity of the conjugated molecule due to steric hindrance at the target binding site.[5][6] Therefore, the optimal PEG length must be determined empirically for each specific application. For instance, one study on antibody-based nanocarriers found that a 5 kDa PEG linker resulted in higher particle uptake and antigen presentation compared to 2 kDa and 10 kDa linkers.[7] Another study on affibody-drug conjugates showed that while a 10 kDa PEG chain significantly extended the half-life, it also reduced in vitro cytotoxicity more than a 4 kDa PEG chain.[6]

Experimental Protocols

Synthesis of mPEG-NHS Carbonates with Varying Alkyl Spacers

This protocol is adapted from the work of Vaillard et al.[1] and describes the synthesis of mPEG-NHS carbonates from hydroxyl-terminated mPEGs.

Materials:

  • mPEG-OH (e.g., 20 kDa)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Acetonitrile

  • Ammonium hydroxide solution (0.1 N)

  • Magnetic stirrer

  • Schlenk tube

  • Rotary evaporator

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve mPEG-OH (1 equivalent) in anhydrous DCM.

  • Add N,N'-Disuccinimidyl carbonate (10 equivalents) and pyridine (10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash it with cold diethyl ether.

  • Dry the product under vacuum.

  • The degree of activation (conversion of -OH to NHS carbonate) can be determined by UV spectrophotometry. Dissolve a known mass of the product in acetonitrile and add it to a 0.1 N ammonium hydroxide solution. After 5 minutes, measure the absorbance at 260 nm to quantify the released NHS.[1]

General Protocol for Protein PEGylation with an mPEG-NHS Carbonate Linker

This protocol provides a general guideline for conjugating a PEG-NHS carbonate linker to a protein. The optimal conditions (e.g., pH, molar ratio, reaction time) should be determined for each specific protein.

Materials:

  • Protein to be PEGylated

  • mPEG-NHS carbonate linker

  • Amine-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.5

  • Quenching buffer (e.g., Tris buffer or glycine solution)

  • Anhydrous, water-miscible solvent (e.g., DMSO or DMF)

  • Method for purification (e.g., size-exclusion chromatography or ion-exchange chromatography)

  • Method for analysis (e.g., SDS-PAGE, MALDI-TOF mass spectrometry)

Procedure:

  • Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL. Ensure that any buffers containing primary amines (like Tris) have been removed by dialysis or buffer exchange.

  • Equilibrate the vial of the mPEG-NHS carbonate linker to room temperature before opening to prevent moisture condensation.[8]

  • Immediately before use, dissolve the mPEG-NHS carbonate linker in a small amount of anhydrous DMSO or DMF.

  • Add the desired molar excess of the dissolved PEG linker to the protein solution while gently stirring. A starting point is a 5- to 20-fold molar excess of the PEG linker over the protein.[8]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may vary.

  • Quench the reaction by adding the quenching buffer to consume any unreacted PEG-NHS carbonate.

  • Purify the PEGylated protein from the reaction mixture to remove unreacted PEG and other byproducts using an appropriate chromatography method.

  • Analyze the resulting conjugate using SDS-PAGE to observe the increase in molecular weight and MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Visualizing the Process

Experimental Workflow for Comparing PEG-NHS Carbonate Linkers

Caption: Workflow for comparing different length PEG-NHS carbonate linkers.

Signaling Pathway of PEGylation's Effect on Pharmacokinetics

G cluster_drug Unconjugated Drug cluster_peg PEG-NHS Carbonate Linker cluster_conjugated PEGylated Drug cluster_outcome Pharmacokinetic Outcome d1 Small Hydrodynamic Radius p1 Conjugation to Drug (Carbamate Bond Formation) d1->p1 d2 Susceptible to Enzymatic Degradation d2->p1 d3 Potential for Immunogenicity d3->p1 c1 Increased Hydrodynamic Radius p1->c1 c2 Steric Shielding p1->c2 c3 Masking of Epitopes p1->c3 o1 Reduced Renal Clearance c1->o1 o2 Increased Stability c2->o2 o3 Reduced Immunogenicity c3->o3 o4 Prolonged Circulation Half-Life o1->o4 o2->o4 o3->o4

Caption: How PEGylation with NHS carbonate linkers improves pharmacokinetics.

Conclusion

The selection of a PEG-NHS carbonate linker requires careful consideration of both the alkyl spacer length and the overall PEG chain length. Shorter alkyl spacers (n=2) provide higher reactivity, which may be suitable for robust and rapid conjugation. However, longer spacers (n ≥ 3) offer greater stability and more controlled reactivity, which can be advantageous in minimizing side reactions. The length of the PEG chain itself must be optimized to balance the benefits of increased size and stability against the potential for decreased biological activity. By understanding these relationships and utilizing the provided experimental guidelines, researchers can make informed decisions to develop more effective and safer bioconjugates.

References

Safety Operating Guide

Personal protective equipment for handling m-PEG7-NHS carbonate

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Disposal of m-PEG7-NHS Carbonate

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure operator safety and maintain product integrity through proper handling, storage, and disposal.

Hazard Identification and Mitigation

This compound is a PEGylated compound containing a moisture-sensitive N-hydroxysuccinimide (NHS) ester. The primary operational risks are associated with its reactivity and moisture sensitivity. The NHS ester is designed to react with primary amines and can react with biological molecules if handled improperly.[1][2] While the polyethylene glycol (PEG) component is generally considered to have low toxicity, the compound as a whole should be handled with care.[3] An analogous compound, m-PEG7-acid, is classified as harmful if swallowed and very toxic to aquatic life.[4] Therefore, preventing ingestion and environmental release is critical.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid form or in solution. Engineering controls, such as a chemical fume hood, should be the primary line of defense against exposure.[5]

Protection Area Required PPE Specifications and Rationale
Eye & Face Safety Goggles / Face ShieldUse chemical splash goggles to protect against dust and splashes.[4][6] A face shield worn over goggles is recommended when handling larger quantities or if there is a significant splash risk.[5][7]
Hands Nitrile GlovesDisposable nitrile gloves provide adequate short-term protection.[5][8] Always inspect gloves for tears before use and replace them immediately if contact with the chemical occurs.[5]
Body Laboratory CoatA standard lab coat is required to protect skin and personal clothing from accidental contact.[6] For larger scale operations, consider an impervious apron or disposable coveralls.[8]
Respiratory Not typically requiredHandling should occur in a well-ventilated area or a certified chemical fume hood to minimize inhalation risk.[4] If dust generation is unavoidable, a suitable respirator may be required.[5]
Feet Closed-toe ShoesFully enclosed shoes are required to protect against spills and falling objects.[5][6]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is crucial for safety and for preserving the chemical's reactivity.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, verify the container is sealed and undamaged.

  • Store: Keep the container tightly sealed in a cool, dry, and dark environment.[2] For long-term stability, store at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2][3]

  • Log: Maintain a log of receipt date, opening dates, and quantity used.

Step 2: Preparation for Use (Weighing and Dissolving)
  • Equilibrate: Before opening, allow the container to warm completely to room temperature. This is a critical step to prevent atmospheric moisture from condensing inside the vial, which would hydrolyze the reactive NHS ester.[3][9][10]

  • Work in Fume Hood: Perform all manipulations, including weighing and dissolution, inside a certified chemical fume hood to prevent inhalation of fine particles and ensure proper ventilation.[4]

  • Use Anhydrous Solvents: Dissolve the this compound in a high-quality, anhydrous (dry) solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9][11] The presence of water will rapidly degrade the product.[12]

  • Aliquot: For stock solutions, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[9] Store stock solutions at -20°C or -80°C.

Step 3: Experimental Handling
  • Use Fresh Solutions: For best results, use freshly prepared solutions of this compound.[9] Aqueous solutions of NHS esters should be used immediately after preparation.[11]

  • Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris, as they will react with the NHS ester.[11] Phosphate or bicarbonate buffers at a pH of 8.3-8.5 are recommended for labeling reactions.[11]

  • Containment: Keep all reaction vessels clearly labeled and in a secondary containment tray to manage potential spills.

Step 4: Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[13]

  • Segregate Waste:

    • Solid Waste: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated solid chemical waste container.

    • Liquid Waste: Unused or waste solutions containing this compound must be collected in a clearly labeled, sealed liquid chemical waste container. Do not pour this chemical down the drain.[4][14]

  • Decontamination: Clean any contaminated surfaces or non-disposable equipment thoroughly.

Step 5: Spill and Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[3][14]

  • Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[4][14]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][14]

  • Minor Spill: For small spills of the solid, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in a sealed container for chemical waste disposal.[14] Avoid generating dust.[14]

Handling Workflow Visualization

The following diagram illustrates the complete lifecycle for handling this compound, from initial receipt to final disposal.

G cluster_main Standard Operating Procedure cluster_contingency Contingency Plan Receiving 1. Receiving & Inspection Storage 2. Secure Storage (-20°C, Dry, Dark) Receiving->Storage Prep 3. Preparation (Fume Hood, PPE, Equilibrate) Storage->Prep Experiment 4. Experimentation (Controlled Use) Prep->Experiment Spill Spill & Emergency Response Prep->Spill Waste 5. Waste Segregation (Solid vs. Liquid) Experiment->Waste Experiment->Spill Disposal 6. Disposal (via EHS) Waste->Disposal Waste->Spill

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.